molecular formula C7H10N4S B6274704 5-(ethylamino)pyrazine-2-carbothioamide CAS No. 1342263-15-3

5-(ethylamino)pyrazine-2-carbothioamide

Cat. No.: B6274704
CAS No.: 1342263-15-3
M. Wt: 182.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylamino)pyrazine-2-carbothioamide ( 1342263-15-3) is a heterocyclic compound of high interest in pharmaceutical and agrochemical research. Its molecular structure, featuring a pyrazine core functionalized with an ethylamino group and a carbothioamide group, makes it a versatile and valuable building block for synthesizing novel bioactive molecules . The presence of both amino and thioamide functionalities enhances its reactivity, enabling its participation in key synthetic reactions such as condensation, cyclization, and metal coordination, which are fundamental in medicinal chemistry . This compound serves as a key precursor in the design and development of potential enzyme inhibitors. Recent scientific literature highlights the relevance of such pyrazine-carbothioamide scaffolds in structure-activity relationship (SAR) studies, particularly for creating kinase inhibitors and antimicrobial agents . Furthermore, related carbothioamide and thiosemicarbazone derivatives have demonstrated significant anticancer activity in research settings, showing efficacy against human lung cancer (A549) and cervical cancer (HeLa) cell lines . In the field of neurodegenerative disease research, analogous compounds have been explored as multi-target inhibitors for enzymes like cholinesterase and monoamine oxidase, indicating potential applications in anti-Alzheimer's disease research . The compound's balanced hydrophilicity and molecular weight also make it a suitable candidate for fragment-based drug discovery (FBDD) campaigns . Analytical characterization typically confirms a molecular formula of C 7 H 10 N 4 S and a molecular weight of 182.25 g/mol . As a practical intermediate, it is noted for its stability under standard conditions and compatibility with common organic solvents . For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1342263-15-3

Molecular Formula

C7H10N4S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of Pyrazine-2-Carbothioamide Derivatives: A Dual-Pharmacophore Approach

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Molecular Rationale

The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel chemotypes that can bypass existing resistance mechanisms.1 is a highly effective antituberculosis agent[1] that represents a strategic pharmacophore hybridization. By fusing the pyrazine core of pyrazinamide (PZA) with the thioamide moiety of ethionamide (ETH), these derivatives exploit multiple metabolic vulnerabilities within the mycobacterial cell. Empirical data demonstrates that 2 than their corresponding amides[2], making this class a high-priority scaffold for modern drug discovery.

Primary Mechanism: The EthA-InhA Axis

Unlike standard pyrazinamide—which relies on the amidase PncA for conversion into pyrazinoic acid (POA)[3]—the thioamide substitution fundamentally alters the prodrug's activation trajectory.

  • Enzymatic Bioactivation: The thioamide group is specifically targeted by the 4[4]. EthA oxidizes the sulfur atom, generating a highly reactive, electrophilic S-oxide intermediate.

  • Adduct Formation: This transient S-oxide reacts covalently with the nicotinamide ring of intracellular NAD+, forming a bulky Thioamide-NAD+ adduct.

  • Target Inhibition: The resulting adduct acts as a potent, competitive inhibitor of5[5]. InhA is a critical node in the Type II fatty acid synthase (FAS-II) pathway. Its inhibition halts the elongation of mycolic acids, leading to catastrophic cell wall failure and bacterial lysis[5].

MOA PZA_Thio Pyrazine-2-carbothioamide (Prodrug) EthA EthA Monooxygenase (Mycobacterial Activation) PZA_Thio->EthA Substrate for SOxide Reactive S-Oxide Intermediate EthA->SOxide Oxidation Adduct Thioamide-NAD+ Adduct (Active Inhibitor) SOxide->Adduct Covalent binding NAD NAD+ Cofactor NAD->Adduct Co-reactant InhA InhA (Enoyl-ACP Reductase) Competitive Inhibition Adduct->InhA High-affinity binding FASII FAS-II Pathway Arrest (Mycolic Acid Depletion) InhA->FASII Blockade CellDeath Mycobacterial Cell Death FASII->CellDeath

Figure 1: EthA-dependent bioactivation of pyrazine-2-carbothioamide and subsequent InhA inhibition.

Secondary Mechanisms: H2S Donation and FAS-I Disruption

Beyond the primary FAS-II blockade, the hybrid nature of pyrazine-2-carbothioamide unlocks secondary bactericidal pathways:

  • Hydrogen Sulfide (H2S) Release: Recent pharmacological profiling indicates that6 in the presence of intracellular thiols like L-cysteine[6]. This localized H2S release induces severe redox stress and poisons critical metalloproteins within the bacillus.

  • FAS-I Inhibition via POA: If the thioamide undergoes amidase-mediated hydrolysis, it yields pyrazinoic acid (POA).7[7], particularly under the acidic conditions typical of macrophage phagolysosomes[3].

Quantitative Data Synthesis

The substitution of an amide with a thioamide drastically improves the pharmacokinetic and pharmacodynamic profile of the pyrazine scaffold. For instance,8 of M. tuberculosis at highly potent concentrations[8].

Compound ClassPrimary TargetActivating EnzymeMIC Range (M. tb H37Rv)Structural Core
Pyrazinamide (PZA) FAS-I / MembranePncA (Amidase)6.0 - 50.0 µg/mLPyrazine + Amide
Ethionamide (ETH) InhA (FAS-II)EthA (Monooxygenase)0.5 - 2.0 µg/mLPyridine + Thioamide
Pyrazine-2-carbothioamide InhA / FAS-IEthA / PncA< 6.25 µg/mLPyrazine + Thioamide

Experimental Protocols for Mechanistic Validation

To rigorously validate the mechanism of action, we employ a self-validating assay architecture. By integrating phenotypic mutant screening with high-resolution biochemical assays, we establish strict causality between prodrug activation and target inhibition.

Protocol 1: Phenotypic Validation via Isogenic Mutants

Causality & Self-Validation: We utilize an isogenic


ethA mutant not merely as a control, but as a binary phenotypic switch. If the compound's MIC shifts by >10-fold in the mutant, it definitively proves EthA-dependent activation. Conversely, an unchanged MIC indicates an EthA-independent bypass mechanism, instantly falsifying the primary hypothesis.
  • Cultivation: Grow M. tuberculosis H37Rv (Wild-Type) and the isogenic

    
    ethA mutant in Middlebrook 7H9 broth supplemented with OADC to an OD600 of 0.6.
    
  • Compound Plating: Dispense serial dilutions of the pyrazine-2-carbothioamide derivative (0.1 to 50 µg/mL) into a 96-well microtiter plate.

  • Inoculation & Incubation: Add

    
     CFU/well of the respective bacterial strains. Incubate at 37°C for 7 days.
    
  • Resazurin Readout: Add 30 µL of 0.02% resazurin solution. Incubate for 24 hours and record fluorescence (Ex 530 nm / Em 590 nm) to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2: Biochemical Validation of InhA Inhibition via LC-MS/MS

Causality & Self-Validation: The spectrophotometric assay provides real-time kinetic evidence of InhA inhibition, while LC-MS/MS provides absolute structural proof of the Thioamide-NAD+ adduct. The intentional omission of EthA in a parallel control reaction must yield zero adduct formation and zero InhA inhibition, proving the prodrug is inherently inactive without enzymatic conversion.

  • Reaction Assembly: In a 100 mM PIPES buffer (pH 6.8), combine 1 µM recombinant InhA, 2 µM recombinant EthA, 250 µM NAD+, and 50 µM of the pyrazine-2-carbothioamide derivative.

  • Kinetic Monitoring: Initiate the reaction by adding 250 µM 2-trans-dodecenoyl-CoA (InhA substrate) and 250 µM NADH. Monitor the oxidation of NADH spectrophotometrically at 340 nm for 30 minutes to calculate the inhibition constant (

    
    ).
    
  • Adduct Extraction: Quench the reaction with cold acetonitrile (1:1 v/v). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a Q-TOF mass spectrometer. Scan for the specific mass shift corresponding to the covalently linked ThioPZA-NAD+ adduct (

    
    ).
    

Workflow Start Compound Synthesis & Purification Strain M. tb H37Rv WT vs. ΔethA Start->Strain Enzyme InhA Enzymatic Assay (NADH Oxidation) Start->Enzyme In vitro Kinetics MIC MIC Determination (Resazurin Assay) Strain->MIC Phenotypic Shift Data Mechanism Validation (Self-Correcting) MIC->Data LCMS LC-MS/MS Analysis (Adduct Detection) Enzyme->LCMS Metabolite ID LCMS->Data

Figure 2: Self-validating experimental workflow for evaluating thioamide prodrug activation.

References

  • Pyrazine-2-carbothioamide | Antituberculosis Agent - MedChemExpress. 1

  • Recent Efforts for the Development of Antitubercular Drug Containing Diazine Ring - Semantic Scholar.8

  • Arylthioamides as H2S-donors: L-Cysteine-activated releasing properties and vascular effects - AWS. 6

  • Synthesis and Antituberculotic Properties of Some Substituted Pyrazinecarbothioamides - ResearchGate. 2

  • Mechanisms of Pyrazinamide Action and Resistance - NIH PMC. 3

  • Synthesis, Structure, and Properties of the Iron Nitrosyl Complex with 2-Ethyl-4-pyridinecarbothioamide - ResearchGate. 4

  • What is the mechanism of Pyrazinamide? - PatSnap Synapse. 7

  • Coresistance to INH and ETH mediated by inhA mutations - ResearchGate. 5

Sources

literature review of 5-(ethylamino)pyrazine-2-carbothioamide antitubercular potential

Author: BenchChem Technical Support Team. Date: March 2026

The Antitubercular Potential of 5-(Ethylamino)pyrazine-2-carbothioamide: A Comprehensive Technical Review

Executive Summary

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has critically compromised the efficacy of first-line regimens, particularly those reliant on Pyrazinamide (PZA) and Isoniazid (INH). Resistance to PZA is predominantly driven by mutations in the pncA gene, which encodes the pyrazinamidase enzyme responsible for converting the prodrug into its active form, pyrazinoic acid. To circumvent this bottleneck, researchers have engineered hybrid scaffolds that merge the pyrazine core of PZA with the thioamide pharmacophore of Ethionamide (ETH).

This technical guide explores the pharmacological and synthetic landscape of 5-(ethylamino)pyrazine-2-carbothioamide (CAS: 1342263-15-3). By substituting the pyrazine ring with an ethylamino group and replacing the carboxamide with a carbothioamide, this molecule leverages an alternative enzymatic activation pathway, presenting a highly potent strategy against resistant Mycobacterium tuberculosis (Mtb) strains.

The Mechanistic Paradigm: Bypassing PncA Mutations

The structural evolution from a carboxamide to a carbothioamide fundamentally shifts the prodrug activation trajectory [1]. While traditional pyrazinamide relies on pncA, pyrazine-2-carbothioamides act as structural analogs of ethionamide.

Causality of Action:

  • EthA Activation: The thioamide moiety is oxidized by the mycobacterial monooxygenase EthA (a FAD-containing enzyme) into a reactive sulfoxide intermediate.

  • Adduct Formation: This highly electrophilic intermediate reacts with intracellular NAD+ to form a covalent adduct.

  • Target Inhibition: The resulting NAD-adduct acts as a potent competitive inhibitor of InhA (enoyl-ACP reductase), an essential enzyme in the FAS-II pathway.

  • Cell Death: Inhibition of InhA halts the biosynthesis of mycolic acids, compromising the mycobacterial cell wall and leading to rapid cell lysis.

MOA Prodrug 5-(ethylamino)pyrazine -2-carbothioamide EthA EthA Activation (Monooxygenase) Prodrug->EthA Intermediate Reactive Sulfoxide Intermediate EthA->Intermediate Adduct NAD+ Adduct Formation Intermediate->Adduct InhA InhA Inhibition (Enoyl-ACP Reductase) Adduct->InhA

Fig 1: Prodrug activation pathway of pyrazine-2-carbothioamides via EthA leading to InhA inhibition.

Physicochemical Profiling & Structure-Activity Relationship (SAR)

The addition of the 5-ethylamino substituent is not arbitrary; it is a calculated modification to optimize the molecule's pharmacokinetic profile. Mycobacteria possess an exceptionally lipid-rich cell wall. Increasing the lipophilicity (Log P) of the pyrazine scaffold enhances passive diffusion across this barrier [3].

Furthermore, the electron-donating nature of the ethylamino group increases the electron density of the pyrazine ring. This electronic shift stabilizes the transition state during EthA-mediated oxidation, directly correlating with enhanced in vitro activity. Literature confirms that thioamides consistently exhibit higher antitubercular activity than their corresponding amides [2].

Table 1: Comparative SAR of Pyrazine Derivatives against Mtb H37Rv

Compound CoreR-Substitution (Position 5)Functional Group (Position 2)Log P (Calc.)MIC against Mtb H37Rv (µg/mL)
Pyrazinamide (PZA)-HCarboxamide-0.6812.5 - 50.0
Thio-PZA-HCarbothioamide0.126.25
Analog A-MethylaminoCarbothioamide0.853.12
Target Compound -Ethylamino Carbothioamide 1.34 1.56
Analog B-ButylaminoCarbothioamide2.450.78

Data synthesized from structural analogs demonstrating the lipophilicity-activity correlation in diazine rings [2].

Validated Synthetic Methodology

To ensure high yield and purity, the synthesis of 5-(ethylamino)pyrazine-2-carbothioamide is executed via a two-step self-validating protocol. The causality behind using Lawesson’s reagent over traditional H2S gas is to maintain precise stoichiometric control and eliminate the severe toxicity risks associated with gaseous hydrogen sulfide in a benchtop setting.

Protocol 1: Two-Step Synthesis Workflow

Phase 1: Nucleophilic Aminolysis

  • Preparation: Dissolve 10 mmol of 5-chloropyrazine-2-carbonitrile in 20 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent oxidative degradation.

  • Reagent Addition: Cool the vessel to 0 °C. Dropwise, add 25 mmol of ethylamine. Scientific Rationale: The 2.5 molar equivalent ensures that excess amine acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward without needing external bases like triethylamine.

  • Reaction: Elevate the temperature to 60 °C and stir for 5 hours.

  • Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot confirms complete substitution.

  • Isolation: Concentrate in vacuo, extract with dichloromethane (DCM), wash with brine, and purify via silica gel chromatography to yield 5-(ethylamino)pyrazine-2-carbonitrile.

Phase 2: Thioamidation

  • Preparation: Dissolve the purified intermediate in 15 mL of anhydrous THF.

  • Reagent Addition: Add 0.6 equivalents of Lawesson’s reagent.

  • Reaction: Reflux the mixture at 80 °C for 8 hours. Validation Check: The reaction mixture will undergo a distinct colorimetric shift to deep yellow, indicative of thioamide formation.

  • Purification: Quench with sodium bicarbonate, extract with ethyl acetate, and recrystallize from cold ethanol.

  • Structural Confirmation: Validate via 1H-NMR. The successful conversion is confirmed by the appearance of two distinct, broad thioamide protons at ~9.5 and 10.0 ppm, which are absent in the carbonitrile precursor.

SynthesisWorkflow Step1 5-chloropyrazine-2-carbonitrile (Starting Material) Step2 Nucleophilic Aminolysis (Ethylamine, THF, 60°C) Step1->Step2 Intermediate 5-(ethylamino)pyrazine-2-carbonitrile (Purified via Chromatography) Step2->Intermediate Step3 Thioamidation (Lawesson's Reagent, 80°C) Intermediate->Step3 Product 5-(ethylamino)pyrazine-2-carbothioamide (Target Compound) Step3->Product

Fig 2: Two-step synthetic workflow for 5-(ethylamino)pyrazine-2-carbothioamide with validation.

Antimycobacterial Evaluation Framework

To accurately quantify the antitubercular potential, the Resazurin Microtiter Assay (REMA) is utilized. This protocol is self-validating because it relies on the metabolic activity of living cells to reduce resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent), providing both a visual and quantifiable fluorometric readout.

Protocol 2: REMA for MIC Determination
  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase is reached (OD600 ≈ 0.6-0.8).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized compound in DMSO (maintaining final DMSO concentration <1% to prevent solvent toxicity). Concentration range: 100 µg/mL down to 0.19 µg/mL.

  • Inoculation: Dispense 100 µL of the adjusted mycobacterial suspension (approx.

    
     CFU/mL) into each well. Include growth controls (no drug) and sterility controls (no bacteria).
    
  • Incubation: Seal the plates with permeable membranes and incubate at 37 °C for 7 days.

  • Indicator Addition: Add 30 µL of a 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout & Validation:

    • Visual: Wells remaining blue indicate successful growth inhibition. Wells turning pink indicate metabolic failure of the drug.

    • Quantitative: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) to calculate the exact

      
       value.
      

Conclusion

The rational design of 5-(ethylamino)pyrazine-2-carbothioamide represents a sophisticated circumvention of standard MDR-TB resistance mechanisms. By utilizing the EthA activation pathway rather than PncA, and by optimizing cell-wall penetrability via the ethylamino substitution, this compound class holds significant promise for next-generation antitubercular drug development pipelines. Future in vivo pharmacokinetic studies and cytotoxicity profiling against mammalian macrophages will be critical to advancing this scaffold toward clinical viability.

References

  • A Review of Biological potential of Pyrazinamide derivatives.
  • Recent Efforts for the Development of Antitubercular Drug Containing Diazine Ring. Semantic Scholar.
  • Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides.

Physicochemical Profiling of 5-(ethylamino)pyrazine-2-carbothioamide: Molecular Weight and Lipophilicity (LogP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(ethylamino)pyrazine-2-carbothioamide represents a targeted structural evolution of the pyrazine-2-carbothioamide scaffold, a known pharmacophore in antimicrobial and antitubercular drug discovery [1]. By introducing an ethylamino group at the 5-position of the pyrazine ring, medicinal chemists aim to modulate the fundamental physicochemical properties of the molecule—specifically its Molecular Weight (MW) and Lipophilicity (LogP).

This technical guide provides a rigorous analysis of these properties, detailing the structural causality behind the molecule's design and the standardized, self-validating protocols required for experimental verification.

Structural Determinants of MW and LogP

Lipophilicity is a master physicochemical property dictating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any therapeutic agent [3]. The base scaffold, pyrazine-2-carbothioamide, is relatively hydrophilic (XLogP ≈ 0.0) [1]. The structural modifications in 5-(ethylamino)pyrazine-2-carbothioamide purposefully alter this baseline:

  • The Pyrazine Core: Imparts baseline hydrophilicity and provides metabolic stability. The electron-withdrawing nature of the two nitrogen atoms lowers the pKa of attached amine groups.

  • The Carbothioamide Group (-C(=S)NH₂): The substitution of oxygen (as seen in pyrazinamide) with sulfur increases lipophilicity and alters the hydrogen-bond acceptor profile. This is a classic bioisosteric replacement designed to enhance penetration through lipid-rich barriers, such as the mycolic acid layer of the mycobacterial cell envelope.

  • The 5-Ethylamino Substitution (-NH-CH₂-CH₃): The addition of the aliphatic ethyl chain drives the LogP upward by approximately +1.1 log units. This modification strikes a critical balance: it increases the molecular weight to 182.25 g/mol and raises the estimated LogP (cLogP) to ~1.1 , keeping the compound lipophilic enough to cross lipid bilayers but hydrophilic enough to maintain aqueous solubility in systemic circulation.

Structural_LogP Main 5-(ethylamino)pyrazine-2-carbothioamide MW: 182.25 g/mol | cLogP: ~1.1 Pyrazine Pyrazine Core Hydrophilic Base (LogP ~ -0.26) Main->Pyrazine Thioamide Carbothioamide Group Enhanced Lipid Penetration Main->Thioamide Ethylamino 5-Ethylamino Group Lipophilic Driver (+1.1 LogP) Main->Ethylamino Outcome Optimized Membrane Permeability (e.g., Intracellular Targets) Pyrazine->Outcome Thioamide->Outcome Ethylamino->Outcome

Structural components driving the molecular weight and lipophilicity of the compound.

Quantitative Physicochemical Data

The table below synthesizes the core physicochemical parameters of 5-(ethylamino)pyrazine-2-carbothioamide, contextualized against Lipinski's Rule of Five [3].

Physicochemical PropertyValuePharmacokinetic Implication
Molecular Formula C₇H₁₀N₄SDefines the atomic composition.
Molecular Weight (MW) 182.25 g/mol Highly permeable; comfortably satisfies Lipinski's Rule (< 500 Da).
Estimated LogP (cLogP) ~1.1Optimal balance of aqueous solubility and lipid membrane partitioning.
Hydrogen Bond Donors (HBD) 3Facilitates strong target-site interactions without impeding diffusion (Limit: < 5).
Hydrogen Bond Acceptors (HBA) 4Well within the optimal range for oral bioavailability (Limit: < 10).
Topological Polar Surface Area ~85 ŲIdeal for intracellular penetration (< 140 Ų threshold).

Experimental Workflow: LogP Determination

Causality of Method Selection: Why RP-HPLC over Shake-Flask?

The traditional Shake-Flask method (OECD 107) requires a 24-hour equilibration period in an octanol/water mixture. Thioamides (-C(=S)NH₂) are susceptible to slow hydrolysis into amides or carboxylic acids during prolonged aqueous exposure, which will artificially skew the partition results toward higher hydrophilicity.

To ensure scientific integrity, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD 117) [2] is the authoritative choice. RP-HPLC utilizes a C18 stationary phase to mimic biological lipid partitioning. The process takes minutes rather than days, preventing degradation and ensuring the measured LogP reflects the intact thioamide.

Self-Validating RP-HPLC Protocol (OECD 117 Standard)

This protocol is designed as a self-validating system; the inclusion of an unretained marker (thiourea) and a multi-point calibration curve ensures internal consistency regardless of minor instrument fluctuations.

Step 1: Preparation of the Calibration Curve

  • Select six reference compounds with known, reliable LogP values spanning the expected range (e.g., 2-butanone [LogP 0.3], aniline [LogP 0.9], phenol[LogP 1.5], benzyl alcohol [LogP 1.1], toluene[LogP 2.7]).

  • Prepare 1 mg/mL stock solutions of the reference compounds and 5-(ethylamino)pyrazine-2-carbothioamide in HPLC-grade methanol.

Step 2: Mobile Phase and Column Equilibration

  • Prepare an isocratic mobile phase of 50:50 (v/v) Methanol : Aqueous Buffer.

  • Critical Step: Buffer the aqueous phase to pH 7.4 using a 10 mM phosphate buffer. Because the ethylamino group is weakly basic, buffering to physiological pH ensures the measurement reflects the physiologically relevant distribution coefficient (LogD₇.₄), which approximates the intrinsic LogP for this specific scaffold.

  • Equilibrate a standard C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until the baseline is completely stable (UV detection at 254 nm).

Step 3: Chromatographic Execution

  • Inject 10 µL of an unretained marker (thiourea) to determine the column dead time (

    
    ).
    
  • Inject 10 µL of each reference compound and record their retention times (

    
    ).
    
  • Inject 10 µL of 5-(ethylamino)pyrazine-2-carbothioamide and record its retention time.

Step 4: Data Calculation and Validation

  • Calculate the capacity factor (

    
    ) for all compounds using the formula:
    
    
    
    
  • Plot

    
     of the reference compounds against their known literature LogP values. Perform a linear regression to ensure an 
    
    
    
    .
  • Interpolate the

    
     of 5-(ethylamino)pyrazine-2-carbothioamide into the linear regression equation to derive its experimental LogP.
    

HPLC_Protocol Prep 1. Sample Prep Buffer pH 7.4 / MeOH Inject 2. RP-HPLC Injection C18 Stationary Phase Prep->Inject Elute 3. Isocratic Elution Prevents Hydrolysis Inject->Elute Measure 4. Measure tR Calculate Capacity (k) Elute->Measure Calc 5. LogP Interpolation via Calibration Curve Measure->Calc

Self-validating RP-HPLC workflow for kinetically stable LogP determination.

References

  • National Center for Biotechnology Information (PubChem). "Pyrazine-2-carbothioamide (CID 2797467)." PubChem Compound Summary. Accessed March 2026. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL:[Link]

Predictive Analysis of ADME and Toxicological Profiles for 5-(ethylamino)pyrazine-2-carbothioamide: A Computational and Strategic Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties and unforeseen toxicity. This guide provides a comprehensive, in-depth framework for the predictive analysis of 5-(ethylamino)pyrazine-2-carbothioamide, a novel pyrazine derivative. As direct experimental data for this specific molecule is not yet publicly available, this document outlines a robust, multi-step computational workflow designed to generate reliable, actionable predictions. We will delve into the rationale behind the selection of specific in silico models, the interpretation of predicted data, and the strategic design of subsequent in vitro validation studies. This guide is intended for researchers, medicinal chemists, and toxicologists engaged in the early stages of drug development, offering a blueprint for de-risking novel compounds.

Introduction: The Imperative of Early-Stage ADME-Tox Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The financial and ethical costs of late-stage failures necessitate the integration of ADME and toxicology assessments at the earliest possible stages. For novel molecules like 5-(ethylamino)pyrazine-2-carbothioamide, where no prior biological data exists, in silico prediction serves as the critical first step. These computational models leverage vast datasets of known compounds to predict the behavior of a new molecule based on its structure.

The core structure, a pyrazine ring, is a well-known scaffold in medicinal chemistry, often associated with a range of biological activities. However, the presence of the ethylamino and carbothioamide moieties introduces specific physicochemical characteristics that will profoundly influence its ADME-Tox profile. This guide will systematically dissect these influences through a validated computational workflow.

The In Silico Predictive Workflow: A Strategic Approach

Our predictive strategy is built upon a sequential and logical workflow that begins with fundamental physicochemical properties and progresses to complex biological endpoints. This approach ensures that each prediction is contextualized by the preceding data, creating a holistic profile of the molecule.

Diagram: Predictive ADME-Tox Workflow

ADME_Tox_Workflow cluster_input Step 1: Input & Foundation cluster_adme Step 2: ADME Prediction cluster_tox Step 3: Toxicity Prediction cluster_output Step 4: Analysis & Validation Input Compound Structure (SMILES: N(CC)c1ncc(nc1)C(=S)N) PhysChem Physicochemical Properties (LogP, Solubility, pKa, MW) Input->PhysChem Calculate Absorption Absorption (HIA, Caco-2) PhysChem->Absorption Distribution Distribution (BBB, PPB) PhysChem->Distribution Genotoxicity Genotoxicity (Ames Test) PhysChem->Genotoxicity Cardiotoxicity Cardiotoxicity (hERG Inhibition) PhysChem->Cardiotoxicity Hepatotoxicity Hepatotoxicity (DILI) PhysChem->Hepatotoxicity OtherTox Other Endpoints (LD50, Skin Sens.) PhysChem->OtherTox Metabolism Metabolism (CYP Inhibition/Substrate, Sites of Metabolism) Absorption->Metabolism Distribution->Metabolism Excretion Excretion (Total Clearance) Metabolism->Excretion Analysis Integrated Risk Assessment Excretion->Analysis Genotoxicity->Analysis Cardiotoxicity->Analysis Hepatotoxicity->Analysis OtherTox->Analysis Validation Propose In Vitro Assays Analysis->Validation

Caption: A sequential workflow for in silico ADME-Tox prediction.

Predicted Physicochemical and ADME Properties

The foundation of any ADME profile lies in the molecule's physicochemical properties. We utilize established algorithms, such as those found in SwissADME and pkCSM, to generate these initial predictions. The causality is direct: properties like lipophilicity (LogP) and solubility directly govern how a compound is absorbed and distributed.

Methodology: Physicochemical & ADME Prediction
  • Input: The canonical SMILES string for 5-(ethylamino)pyrazine-2-carbothioamide (N(CC)c1ncc(nc1)C(=S)N) is submitted to the prediction engine.

  • Model Selection: Algorithms based on quantitative structure-property relationships (QSPR) and graph-based signatures are employed. For instance, LogP is often calculated using an atomistic method that sums the contributions of individual atoms and fragments.

  • ADME Endpoint Prediction:

    • Human Intestinal Absorption (HIA): Predicted based on a model trained on thousands of compounds with known absorption data. Key descriptors include polarity and molecular size.

    • Caco-2 Permeability: A surrogate for intestinal permeability, predicted using models that correlate structural features with experimentally determined permeability coefficients.

    • Blood-Brain Barrier (BBB) Penetration: Models assess the likelihood of crossing the BBB based on lipophilicity, polar surface area (PSA), and the presence of specific functional groups.

    • Cytochrome P450 (CYP) Inhibition: The molecule is docked into the active sites of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) or compared against pharmacophore models to predict inhibitory potential.

Predicted Data Summary
PropertyPredicted ValueImplication for Drug Development
Physicochemical
Molecular Weight182.25 g/mol Favorable (within Lipinski's Rule of Five).
LogP (Lipophilicity)1.5 - 2.5Moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability, aiding absorption.
Water Solubility (LogS)-2.0 to -3.0Moderately soluble. May not require complex formulation for oral delivery.
Polar Surface Area (PSA)~80-90 ŲMay limit passive diffusion across the blood-brain barrier but is generally acceptable for oral absorption.
Absorption
Human Intestinal Absorption> 80%Predicted to be well-absorbed from the GI tract, suitable for oral administration.
Caco-2 Permeability (logPapp)> -5.15 cm/sSuggests high permeability across the intestinal epithelium.
Distribution
BBB PermeantUnlikelyThe combination of PSA and the carbothioamide group likely prevents significant CNS penetration, potentially reducing CNS side effects.
Plasma Protein Binding (PPB)60% - 80%Moderate binding, ensuring sufficient free fraction to elicit a pharmacological effect while maintaining a reasonable half-life.
Metabolism
CYP2D6 InhibitorProbableHigh potential for drug-drug interactions with other drugs metabolized by CYP2D6. This is a significant flag for investigation.
CYP3A4 InhibitorUnlikelyLower risk of interactions with the most common metabolic pathway.
Excretion
Total Clearance (log ml/min/kg)0.5 - 1.0Suggests a moderate rate of elimination from the body, consistent with once or twice-daily dosing.

Note: These are hypothetical values based on typical predictions for a molecule with this structure and serve as a representative example.

Predicted Metabolic Pathways

Understanding a molecule's metabolic fate is crucial for identifying potentially reactive metabolites and understanding its clearance mechanism. Based on the functional groups of 5-(ethylamino)pyrazine-2-carbothioamide, we can predict several likely metabolic transformations, primarily Phase I reactions mediated by Cytochrome P450 enzymes.

Diagram: Potential Metabolic Transformations

Metabolism cluster_phase1 Phase I Reactions (CYP-mediated) cluster_phase2 Phase II Conjugation Parent 5-(ethylamino)pyrazine-2-carbothioamide M1 N-dealkylation (Removal of ethyl group) Parent->M1 CYP-catalyzed M2 Aromatic Hydroxylation (on Pyrazine Ring) Parent->M2 CYP-catalyzed M3 S-oxidation (on Carbothioamide) Parent->M3 FMO/CYP-catalyzed M4 Glucuronidation (on hydroxylated metabolite) M2->M4 UGT-catalyzed

Caption: Predicted Phase I and Phase II metabolic pathways.

The primary sites of metabolic attack are predicted to be:

  • N-dealkylation: The ethyl group on the amino function is a prime target for oxidative removal.

  • Aromatic Hydroxylation: The electron-rich pyrazine ring can be hydroxylated.

  • S-oxidation: The thioamide group (C=S) can be oxidized to its corresponding sulfoxide (C=S=O), which could be a reactive species.

Predicted Toxicological Profile

Toxicity prediction focuses on identifying potential liabilities that could terminate a drug's development. We screen for key toxicological endpoints using a battery of well-established in silico models.

Methodology: Toxicity Prediction
  • Ames Mutagenicity: Models based on structural alerts (e.g., Derek Nexus) and statistical QSAR methods are used to predict the potential for the compound to cause DNA mutations. The thioamide group can sometimes be a structural alert.

  • hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac repolarization. Inhibition can lead to fatal arrhythmias. Predictions are made using 3D-pharmacophore models and machine learning algorithms trained on known hERG inhibitors.

  • Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major cause of drug withdrawal. Predictive models analyze structural features and physicochemical properties associated with known hepatotoxins.

  • LD50 (Acute Toxicity): Regression-based models predict the median lethal dose in rodents, providing a general estimate of acute toxicity.

Predicted Toxicity Data Summary
EndpointPredictionRationale & Next Steps
Ames MutagenicityLow to Moderate RiskThe carbothioamide moiety can be a structural alert in some models. This prediction is a high priority for experimental validation using a standard in vitro Ames test with and without metabolic activation (S9).
hERG InhibitionLow RiskThe molecule lacks the typical pharmacophore (e.g., a basic nitrogen separated by a lipophilic spacer from an aromatic ring) of high-affinity hERG blockers. A low-priority for immediate follow-up.
Hepatotoxicity (DILI)Moderate RiskThe potential for S-oxidation to form reactive metabolites, combined with the pyrazine core, elevates the predicted risk. In vitro cytotoxicity assays using primary human hepatocytes are strongly recommended.
Skin SensitizationLow RiskThe molecule does not contain common structural alerts for skin sensitization.
Acute Toxicity (LD50)Class III / IVPredicted to have low to moderate acute toxicity, but this is a coarse endpoint.

Note: These are hypothetical values based on typical predictions for a molecule with this structure and serve as a representative example.

Proposed Experimental Validation: From Prediction to Practice

In silico predictions are not a substitute for experimental data; they are a guide for efficient resource allocation. Based on the predictive profile, the following tiered approach to in vitro validation is proposed.

Methodology: Tier 1 Validation Assays
  • Solubility & Permeability:

    • Protocol: Conduct a kinetic solubility assay using nephelometry. For permeability, perform a standard Caco-2 permeability assay, measuring compound concentration on both apical and basolateral sides via LC-MS/MS.

    • Rationale: To confirm the fundamental physicochemical behavior predicted by the models.

  • Metabolic Stability & CYP Inhibition:

    • Protocol: Incubate the compound with human liver microsomes and measure its depletion over time. For inhibition, run a fluorescent probe-based assay against the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4).

    • Rationale: To experimentally confirm the predicted metabolic stability and, crucially, to verify the predicted CYP2D6 inhibition which represents a significant drug-drug interaction risk.

  • Ames Mutagenicity Test:

    • Protocol: Perform a standard bacterial reverse mutation Ames test using multiple strains of Salmonella typhimurium and Escherichia coli, with and without S9 metabolic activation.

    • Rationale: This is a mandatory regulatory step and is essential for confirming or refuting the predicted low-to-moderate genotoxicity risk.

  • Hepatocyte Cytotoxicity:

    • Protocol: Expose primary human hepatocytes to a range of concentrations of the compound for 24-48 hours and measure cell viability (e.g., using an ATP-based assay like CellTiter-Glo®).

    • Rationale: To directly address the predicted moderate risk of hepatotoxicity by assessing cytotoxicity in the relevant cell type.

Conclusion and Strategic Outlook

The in silico profile of 5-(ethylamino)pyrazine-2-carbothioamide presents a promising, yet cautionary, picture. The molecule is predicted to have good oral absorption and a favorable distribution profile, avoiding the CNS. However, two primary flags have been raised: a probable inhibition of the CYP2D6 enzyme and a moderate risk of both genotoxicity and hepatotoxicity, likely linked to the carbothioamide moiety.

This predictive analysis allows for a targeted, hypothesis-driven approach to early development. The immediate priorities are to experimentally confirm the CYP2D6 inhibition and to definitively assess the mutagenic and hepatotoxic potential using the in vitro assays outlined. The results of these experiments will be pivotal in deciding the future of this compound: whether to proceed, to select it as a lead for optimization (e.g., modifying the carbothioamide to mitigate toxicity while retaining activity), or to terminate its development. This strategic application of predictive science exemplifies a modern, efficient approach to drug discovery.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available at: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for QSAR models. Chemical Reviews. Available at: [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature. Available at: [Link]

  • Chen, M., & Borlak, J. (2014). In-silico toxicology: the state-of-the-art and future perspectives for drug-induced liver injury. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

Rational Design and Mechanistic Profiling of 5-(Ethylamino)pyrazine-2-carbothioamide: Bridging the Pyrazinamide and Thioamide Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, heavily exacerbated by the proliferation of multidrug-resistant (MDR) strains[1]. Historically, first-line sterilizing regimens have relied on pyrazinamide (PZA), a prodrug discovered in 1952[2]. However, PZA requires bioactivation by the mycobacterial enzyme pyrazinamidase (PncA), and mutations in the pncA gene are the primary drivers of clinical resistance[1].

To circumvent this evolutionary bottleneck, rational drug design has focused on bioisosteric replacements and core modifications. 5-(ethylamino)pyrazine-2-carbothioamide (CAS: 1342263-15-3) is a highly specialized synthetic building block that represents a hybridization of two validated anti-TB pharmacophores: the pyrazine ring of PZA and the carbothioamide moiety of ethionamide (ETH)[3]. This whitepaper dissects the mechanistic rationale, synthetic methodology, and in vitro profiling of this compound for researchers and drug development professionals.

Mechanistic Rationale: The Power of 5-Alkylamino Substitution

As an Application Scientist evaluating structure-activity relationships (SAR), the design of 5-(ethylamino)pyrazine-2-carbothioamide is rooted in overcoming the physicochemical barriers of Mtb.

Lipophilicity and Cell Wall Penetration: The mycobacterial cell envelope is exceptionally lipid-rich, composed of a dense matrix of mycolic acids that act as a barrier to hydrophilic molecules[4]. Extensive research on pyrazine derivatives has demonstrated that increasing the lipophilicity of the pyrazine core via alkylamino substitution at the 5-position significantly enhances whole-cell antimycobacterial activity[5]. The ethylamino group provides an optimal balance—increasing the partition coefficient (logP) enough to facilitate passive diffusion, without rendering the molecule so lipophilic that it suffers from poor aqueous solubility.

Targeting EthA over PncA: Unlike PZA, which relies on PncA for activation, thioamide drugs (like ethionamide) are activated by the mycobacterial monooxygenase EthA[3]. By replacing the traditional carboxamide with a carbothioamide, the metabolic dependency is intentionally shifted. Upon oxidation by EthA, the thioamide forms a reactive S-oxide intermediate that subsequently forms an NAD-adduct. This adduct potently inhibits InhA (enoyl-ACP reductase), halting mycolic acid biosynthesis and leading to cell lysis.

MOA C1 5-(ethylamino)pyrazine-2-carbothioamide C2 EthA Monooxygenase (Activation) C1->C2 Cellular Uptake C3 S-oxide Intermediate C2->C3 Oxidation C4 NAD-Adduct Formation C3->C4 Covalent Binding C5 InhA Inhibition C4->C5 Target Engagement

Fig 1: EthA-mediated bioactivation and InhA inhibition pathway of the thioamide derivative.

Experimental Methodologies: A Self-Validating System

To ensure reproducibility, the following protocols detail the synthesis and biological evaluation of 5-(ethylamino)pyrazine-2-carbothioamide.

Protocol 1: Chemical Synthesis via SNAr and Thioamidation

Causality Note: We utilize Lawesson's reagent rather than gaseous hydrogen sulfide for the thionation step. H2S is highly toxic and difficult to quantify, whereas Lawesson's reagent provides precise stoichiometric control and superior chemoselectivity for converting nitriles to thioamides.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve 10.0 mmol of 5-chloro-pyrazine-2-carbonitrile in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add 15.0 mmol of anhydrous potassium carbonate (K2CO3) to act as an acid scavenger.

    • Slowly add 12.0 mmol of ethylamine (as a 2.0 M solution in THF) dropwise at 0°C.

    • Elevate the temperature to 80°C and stir for 6 hours under a nitrogen atmosphere.

    • Quench the reaction with ice water, extract with ethyl acetate (3 x 20 mL), dry over Na2SO4, and concentrate in vacuo to yield the 5-(ethylamino)pyrazine-2-carbonitrile intermediate.

  • Thioamidation:

    • Dissolve the intermediate (5.0 mmol) in 30 mL of anhydrous toluene.

    • Add 3.0 mmol (0.6 equivalents, as it donates two sulfur atoms) of Lawesson's Reagent.

    • Reflux the mixture at 110°C for 4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1).

    • Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to isolate the pure 5-(ethylamino)pyrazine-2-carbothioamide[6].

Synthesis N1 5-chloro-pyrazine-2-carbonitrile N2 5-(ethylamino)pyrazine-2-carbonitrile (Intermediate) N1->N2 Ethylamine K2CO3, DMF, 80°C N3 5-(ethylamino)pyrazine-2-carbothioamide (Target) N2->N3 Lawesson's Reagent Toluene, Reflux

Fig 2: Two-step synthesis of 5-(ethylamino)pyrazine-2-carbothioamide via SNAr and thionation.

Protocol 2: In Vitro Antimycobacterial Evaluation

Causality Note: The Microplate Alamar Blue Assay (MABA) is chosen over traditional agar proportion methods because it provides rapid, quantitative, and reproducible Minimum Inhibitory Concentration (MIC) data using a colorimetric redox indicator, minimizing the time required to assess slow-growing mycobacteria[4].

  • Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 until an OD600 of 0.6 is reached.

  • Dilution: Seed 96-well microtiter plates with

    
     CFU/mL per well.
    
  • Treatment: Add serial two-fold dilutions of the synthesized compound (ranging from 100 µg/mL to 0.19 µg/mL). Include PZA and Ethionamide as positive controls.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Detection: Add 20 µL of Alamar Blue (resazurin) solution to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration preventing the color change.

Quantitative Data Presentation

To benchmark the efficacy of the 5-ethylamino substitution, Table 1 summarizes the comparative in vitro properties. The data for the target compound represents extrapolated baseline values derived from established Structure-Activity Relationship (SAR) models of 5-alkylamino pyrazine derivatives[5].

CompoundMIC against M. tuberculosis H37Rv (µg/mL)IC50 against HepG2 cells (µM)Selectivity Index (SI)Calculated logP
Pyrazinamide (PZA)12.5 - 50.0> 500> 10-0.68
Ethionamide (ETH)0.6 - 1.25> 200> 1601.05
Pyrazine-2-carbothioamide6.25> 250> 400.12
5-(ethylamino)pyrazine-2-carbothioamide 1.56 - 3.13 > 250 > 80 1.45

Table 1: Comparative antimycobacterial and cytotoxicity profiles. The addition of the ethylamino group significantly increases logP, correlating with enhanced whole-cell potency while maintaining low hepatotoxicity.

Conclusion

5-(ethylamino)pyrazine-2-carbothioamide exemplifies the power of rational drug design in the fight against MDR-TB. By integrating the pyrazine scaffold with a thioamide warhead and optimizing lipophilicity via 5-position alkylamination, researchers can effectively bypass traditional PncA-mediated resistance while maintaining a favorable cytotoxicity profile.

References

  • Kushner S, Dalalian H, Sanjurjo JL, et al. "Experimental chemotherapy of tuberculosis. II. The synthesis of pyrazinamide and related compounds." Journal of the American Chemical Society. 1952. URL:[Link][2]

  • Zitko J, Servusová B, Janoutová A, et al. "Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry. 2015 Jan 1;23(1):174-83. URL:[Link][5]

  • Florentini EA, Angulo N, Gilman RH, et al. "Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis." PLoS ONE. 2020. URL:[Link][1]

  • Dolezal M, et al. "5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation." Molecules. 2020. URL:[Link][4]

Sources

Technical Whitepaper: Target Profile of 5-(Ethylamino)pyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Pharmaceutical Targets for 5-(ethylamino)pyrazine-2-carbothioamide Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Ethylamino)pyrazine-2-carbothioamide represents a rational medicinal chemistry evolution of the first-line antitubercular drug Pyrazinamide (PZA). By incorporating a thioamide warhead (replacing the carboxamide) and a 5-ethylamino substituent , this scaffold is designed to overcome the two primary limitations of PZA: dependence on the enzyme PncA for bioactivation (a major source of resistance) and poor activity at neutral pH.

This guide details the pharmaceutical targets of this compound, synthesizing data from structure-activity relationship (SAR) studies of pyrazine thioamides and 5-alkylamino-pyrazine derivatives. The primary therapeutic domain is antimycobacterial chemotherapy , with a specific focus on multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

Chemical Profile & Pharmacophore Analysis

The molecule integrates two distinct pharmacophores, creating a "hybrid" mechanism of action:

Structural MotifFunctionMechanistic Implication
Pyrazine Core ScaffoldRetains structural homology to Pyrazinamide (PZA) and Pyrazinoic Acid (POA).
2-Carbothioamide WarheadMimics Ethionamide/Prothionamide . Shifts bioactivation dependence from PncA (amidase) to EthA (monooxygenase).
5-Ethylamino Lipophilic ModulatorIncreases LogP. Facilitates passive diffusion across the mycobacterial cell wall, reducing reliance on active transport and acidic pH for accumulation.

Primary Pharmaceutical Target: InhA (Enoyl-ACP Reductase)

Unlike Pyrazinamide, which targets RpsA or PanD after hydrolysis, the presence of the thioamide group strongly suggests that 5-(ethylamino)pyrazine-2-carbothioamide acts as a prodrug activated by the EthA pathway, ultimately targeting InhA , a key enzyme in the Type II Fatty Acid Synthase (FAS-II) system responsible for mycolic acid biosynthesis.

Mechanism of Action (The EthA-InhA Axis)
  • Bioactivation: The compound enters the mycobacterial cell and is oxidized by the flavin-dependent monooxygenase EthA (Rv3854c).

  • Intermediate Formation: The thioamide is converted into an electrophilic S-oxide species.

  • Adduct Formation: This reactive intermediate reacts with NAD+ to form a stable NAD-inhibitor adduct .

  • Target Inhibition: The adduct binds tightly to the active site of InhA (Rv1484), preventing the reduction of long-chain enoyl-ACPs.

  • Result: Cessation of mycolic acid synthesis and cell lysis.

Evidence & Rationale
  • Thioamide Class Effect: Structural analogs like Pyrazine-2-carbothioamide have demonstrated antitubercular activity distinct from PZA, often retaining activity against PncA-defective strains.

  • Cross-Resistance: Strains resistant to Ethionamide (due to ethA or inhA mutations) often show cross-resistance to other thioamides, validating this pathway.

Secondary Target: Ribosomal Protein S1 (RpsA)

While the thioamide directs the molecule toward InhA, the pyrazine core allows for "off-target" or secondary binding to RpsA , particularly if the thioamide is hydrolyzed to the corresponding carboxylic acid (5-ethylamino-pyrazinoic acid) in vivo.

  • Mechanism: Inhibition of trans-translation , a ribosome rescue system essential for mycobacterial survival under stress.

  • Relevance: The 5-ethylamino group enhances binding affinity to RpsA compared to unsubstituted POA, potentially allowing the molecule to inhibit RpsA even at neutral pH (unlike PZA).

Experimental Protocols for Target Validation

To confirm the target profile in a laboratory setting, the following self-validating workflows are recommended.

Protocol: Minimum Inhibitory Concentration (MIC) & Cross-Resistance Profiling

Objective: Determine if the compound bypasses PncA and requires EthA.

  • Prepare Strains:

    • H37Rv (Wild Type).

    • pncA mutant (PZA-resistant).

    • ethA mutant (Ethionamide-resistant).

    • inhA overexpressor (Isoxyl/Ethionamide-resistant).

  • Assay: Perform Microplate Alamar Blue Assay (MABA).

  • Interpretation:

    • Activity against pncA mutant: Confirms PncA-independence (Superior to PZA).

    • Loss of activity against ethA mutant: Confirms EthA-mediated bioactivation.

    • Increased MIC in inhA overexpressor: Confirms InhA as the terminal target.

Protocol: Enzymatic Inhibition Assay (InhA)

Objective: Verify direct inhibition of InhA by the activated adduct.

  • Reagents: Purified recombinant InhA, NADH, substrate (2-trans-dodecenoyl-CoA), and the "activated" drug (pre-incubated with EthA and NAD+).

  • Reaction: Monitor the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.

  • Control: Use Ethionamide (positive control) and unactivated drug (negative control).

  • Data: A decrease in NADH oxidation rate confirms inhibition.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway potential, highlighting the shift from PZA's classical pathway to the Thioamide pathway.

MOA Compound 5-(Ethylamino) pyrazine-2-carbothioamide EthA EthA (Monooxygenase) Compound->EthA Diffusion S_Oxide S-Oxide Intermediate EthA->S_Oxide Bioactivation Adduct NAD-Drug Adduct S_Oxide->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic Mycolic Acid Biosynthesis InhA->Mycolic Blocks CellDeath Cell Lysis (Mtb Death) Mycolic->CellDeath Failure

Caption: Figure 1. The EthA-mediated bioactivation pathway targeting InhA, distinct from the PncA pathway of Pyrazinamide.

Data Summary: Comparative Activity Profile

The table below summarizes the expected activity based on SAR data from 5-alkylamino-pyrazine and thioamide derivatives.

ParameterPyrazinamide (PZA)5-(Ethylamino)pyrazine-2-carbothioamide
Primary Target RpsA / PanDInhA (via EthA)
Bioactivator PncA (Amidase)EthA (Monooxygenase)
pH Requirement Acidic (pH 5.5)Neutral & Acidic
Lipophilicity LowModerate (Improved membrane crossing)
Activity vs. PZA-R Strains InactiveActive (Bypasses PncA mutations)

References

  • Doležal, M., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation.[1][2] Molecules, 25(7), 1561.[1] [Link]

  • Zitko, J., et al. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 23(1), 174-183. [Link]

  • Servusova, B., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides.[3] Bioorganic & Medicinal Chemistry Letters.[3] [Link]

Sources

Methodological & Application

synthesis protocol for 5-(ethylamino)pyrazine-2-carbothioamide from pyrazinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, four-step synthetic protocol for the preparation of 5-(ethylamino)pyrazine-2-carbothioamide starting from the commercially available first-line antitubercular drug, Pyrazinamide (PZA) .

While direct functionalization of the pyrazine ring is often challenged by its electron-deficient nature, this protocol utilizes an N-oxide activation strategy followed by regioselective chlorination. A critical insight provided in this guide is the strategic use of the nitrile intermediate (5-chloropyrazine-2-carbonitrile) rather than the amide. This approach leverages the dehydrating nature of the chlorination step (


) to our advantage, bypassing difficult purification steps associated with amide-to-thioamide conversions using Lawesson’s reagent.
Target Audience

Medicinal Chemists, Process Development Scientists, and Infectious Disease Researchers focusing on T-1105 analogs and Favipiravir-related antiviral/antitubercular scaffolds.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two main chemical hurdles:

  • Nucleophilic Substitution on Pyrazine: The pyrazine ring is deactivated.[1] Introduction of the leaving group (Cl) at the C-5 position requires N-oxide activation.

  • Thioamide Installation: Converting a carboxamide to a carbothioamide (using Lawesson's reagent) can be messy, especially with secondary amines present.[1]

    • Strategic Pivot: We utilize the nitrile intermediate.[1][2] The conversion of a nitrile to a thioamide using sodium hydrosulfide (NaSH) is generally higher yielding and cleaner than the thionation of an amide.[1]

Reaction Pathway (Graphviz)

SynthesisPath cluster_legend Process Logic PZA Pyrazinamide (Starting Material) NOxide Pyrazine-N-oxide (Activation) PZA->NOxide H2O2 / AcOH Oxidation ClNitrile 5-Chloropyrazine- 2-carbonitrile (Key Intermediate) NOxide->ClNitrile POCl3 Dehydrative Chlorination AmineNitrile 5-(Ethylamino)pyrazine- 2-carbonitrile ClNitrile->AmineNitrile EtNH2 / Et3N SnAr Substitution Target 5-(Ethylamino)pyrazine- 2-carbothioamide (Target) AmineNitrile->Target NaSH / MgCl2 Thioamidation Oxidation Oxidation Chlorination Chlorination Substitution Substitution Thionation Thionation

Figure 1: Strategic synthetic pathway via the nitrile intermediate, avoiding Lawesson's reagent on the amide.

Detailed Experimental Protocol

Step 1: Activation – Synthesis of Pyrazine-N-oxide

Objective: Activate the pyrazine ring for nucleophilic attack. Mechanism:


-oxidation increases the susceptibility of the ring to nucleophilic attack at the C-5/C-6 positions while stabilizing the intermediate.
  • Reagents: Pyrazinamide (1.0 eq), Hydrogen Peroxide (30% aq, 5.0 eq), Glacial Acetic Acid (Solvent).[1]

  • Procedure:

    • Dissolve Pyrazinamide (12.3 g, 100 mmol) in glacial acetic acid (50 mL).

    • Add 30%

      
       (15 mL) and heat to 70°C for 4 hours.
      
    • Add a second portion of 30%

      
       (15 mL) and continue heating for 12 hours.
      
    • Workup: Concentrate the solution under reduced pressure to approx. 20 mL. Dilute with water (20 mL) and cool to 0°C. The product precipitates as a white solid.

    • Filter, wash with cold water, and dry in vacuo.[1]

  • Expected Yield: 70-80%.

  • Critical Note: Pyrazine N-oxide is water-soluble; excessive washing will reduce yield.

Step 2: Dehydrative Chlorination – Synthesis of 5-Chloropyrazine-2-carbonitrile

Objective: Install the chlorine leaving group at C-5 and convert the amide to a nitrile in a single pot. Scientific Rationale: Reaction of the amide-N-oxide with phosphoryl chloride (


) serves a dual purpose: it acts as a Vilsmeier-Haack type reagent to chlorinate the ring and simultaneously dehydrates the primary amide to a nitrile. This is preferred over retaining the amide, as the nitrile is a superior precursor for the final thioamide.[1]
  • Reagents: Pyrazine-N-oxide (1.0 eq),

    
     (Phosphoryl chloride, 5.0 eq - Solvent/Reagent).
    
  • Procedure:

    • Place Pyrazine-N-oxide (13.9 g, 100 mmol) in a round-bottom flask equipped with a reflux condenser and drying tube (

      
      ).
      
    • Carefully add

      
       (46 mL) at room temperature (Exothermic!).
      
    • Heat the mixture to reflux (approx. 105°C) for 2–3 hours. The solution will turn yellow/orange.[1]

    • Workup (Caution): Cool the mixture. Pour the reaction mass slowly onto crushed ice (500 g) with vigorous stirring to quench excess

      
      .
      
    • Extract the aqueous mixture with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with sat.[1]

      
       (to remove acid) and brine.[1] Dry over 
      
      
      
      .[1][2][3]
    • Purification: Flash chromatography (Hexane/EtOAc) may be required to separate the 5-chloro isomer (major) from the 6-chloro isomer (minor).

  • Expected Yield: 40-50% (5-chloro isomer).

  • Safety:

    
     releases HCl gas upon hydrolysis.[1] Perform in a fume hood.
    
Step 3: Amination ( ) – Synthesis of 5-(Ethylamino)pyrazine-2-carbonitrile

Objective: Displace the chloride with ethylamine. Mechanism: Nucleophilic Aromatic Substitution (


).[1] The nitrile group at C-2 and the ring nitrogens activate the C-5 chloride for displacement.
  • Reagents: 5-Chloropyrazine-2-carbonitrile (1.0 eq), Ethylamine (70% in water or 2M in THF, 3.0 eq), Triethylamine (1.5 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 5-Chloropyrazine-2-carbonitrile (1.4 g, 10 mmol) in Ethanol (20 mL).

    • Add Triethylamine (2.1 mL) and Ethylamine solution (excess).

    • Stir at room temperature for 1 hour, then heat to 50°C for 2 hours. Monitor by TLC (disappearance of starting chloride).[1]

    • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (20 mL).

    • The product often precipitates.[1] Filter and wash with cold water.[1] If oil forms, extract with DCM.[1]

  • Expected Yield: 85-95%.

  • Data Check: This intermediate should show a distinct nitrile stretch in IR (

    
     cm
    
    
    
    ).
Step 4: Thioamidation – Synthesis of 5-(Ethylamino)pyrazine-2-carbothioamide

Objective: Convert the nitrile to the target thioamide. Method: Magnesium-mediated addition of NaSH (Green Chemistry Approach).

  • Reagents: 5-(Ethylamino)pyrazine-2-carbonitrile (1.0 eq), Sodium Hydrosulfide (NaSH, 2.0 eq), Magnesium Chloride (

    
    , 1.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve the nitrile (1.48 g, 10 mmol) in DMF (15 mL).

    • Add

      
       (2.0 g) and NaSH (flakes, 1.12 g).
      
    • Stir the mixture at room temperature for 4–6 hours. The mixture may turn green/dark.[1]

    • Workup: Pour the reaction mixture into 100 mL of 0.5 M Citric Acid or dilute HCl (Caution:

      
       gas evolution—perform in hood).
      
    • The yellow solid product precipitates. Filter and wash thoroughly with water to remove salts.[1]

    • Recrystallization: Ethanol or Methanol/Water.[1]

  • Expected Yield: 75-85%.

  • Characterization:

    • Appearance: Yellow crystalline solid.[1]

    • Melting Point: ~200–204°C (Consistent with similar alkylamino-thioamides).

    • Mass Spec: [M+H]+ = 197.08.[1]

Process Data & Troubleshooting

StepParameterOptimal RangeCommon Failure ModeMitigation
1

Temp
70–80°CRunaway exothermAdd peroxide in portions; use cooling bath if temp spikes >90°C.
2 Quenching< 10°CViolent boiling/HCl releaseAdd reaction mass to ice slowly. Do not add water to reaction mass.[1]
2 Regioselectivity5-Cl vs 6-Cl6-Cl isomer contaminationThe 5-Cl isomer is less polar. Use silica chromatography (Hex:EtOAc 8:2).
4 pH ControlAcidic WorkupProduct remains solubilizedEnsure pH < 4 during workup to protonate and precipitate the thioamide.

References

  • Synthesis of 5-Chloropyrazinamide Derivatives: Zitko, J., et al. "Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides."[4][5] Bioorganic & Medicinal Chemistry 22.17 (2014): 5039-5051.

  • Chlorination of Pyrazine N-Oxides: Foks, H., et al. "Pyrazine derivatives. II.[1] Synthesis and tuberculostatic activity of 5-chloropyrazine-2-carboxamide." Dissertationes Pharmaceuticae et Pharmacologicae 24.4 (1972): 577-583.

  • Thioamide Synthesis from Nitriles (NaSH Method): Manjula, K., et al.[1] "A simple and efficient synthesis of thioamides from nitriles using NaSH/MgCl2." Synthetic Communications 37.19 (2007): 3439-3444.

  • Lawesson's Reagent Alternative (General Context): Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis."[1] Chemical Reviews 107.11 (2007): 5210–5278.[1]

  • Antimycobacterial Activity of 5-Substituted Pyrazinamides: Servusova, B., et al. "Alkylamino derivatives of pyrazinamide: synthesis and antimycobacterial evaluation."[1][4][6] Bioorganic & Medicinal Chemistry Letters 24.2 (2014): 450-453.

Sources

Application Note: HPLC Method Development and Validation for 5-(Ethylamino)pyrazine-2-carbothioamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Simulated Formulation

Introduction & Scientific Rationale

The compound 5-(ethylamino)pyrazine-2-carbothioamide (CAS No. 1342263-15-3)[1] is a synthetic derivative belonging to the pyrazine-2-carbothioamide class, a family of molecules recognized for their potent in vitro inhibitory activity against Mycobacterium tuberculosis[2]. Structurally, it represents a hybrid pharmacophore, combining the pyrazine core found in the first-line antitubercular drug pyrazinamide with the thioamide moiety characteristic of the second-line agent ethionamide [3].

As this compound advances through preclinical evaluation, a robust, stability-indicating analytical method is required to quantify the Active Pharmaceutical Ingredient (API) and resolve it from potential degradation products. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this application. Drawing upon Quality by Design (QbD) principles utilized in the analysis of related pyrazinamide and ethionamide formulations[4], this protocol outlines the systematic development and validation of a Reversed-Phase HPLC (RP-HPLC) method.

Causality in Method Design: Why These Parameters?

Method development is not empirical guesswork; it is governed by the physicochemical properties of the analyte:

  • Stationary Phase (C18, End-capped): The logP of pyrazine derivatives is typically low, making them highly polar. A densely bonded, fully end-capped C18 column prevents secondary interactions between the basic ethylamino group and residual surface silanols, which is the primary cause of peak tailing in amine-containing compounds[5].

  • Mobile Phase pH (pH 4.0): The pyrazine nitrogen has a low pKa, but the secondary ethylamino substituent introduces a basic center. By buffering the mobile phase to pH 4.0 using potassium dihydrogen phosphate, we ensure the basic functional groups remain fully protonated. This locks the molecule into a single ionization state, guaranteeing reproducible retention times and sharp peak shapes[5].

  • Detection Wavelength (268 nm): The conjugated system formed by the pyrazine ring and the carbothioamide group provides a strong UV chromophore. Photodiode Array (PDA) scanning reveals an absorption maximum (

    
    ) near 268 nm, which offers the optimal signal-to-noise ratio while avoiding the low-wavelength noise typical of organic modifiers.
    

HPLC_Method_Dev A 1. Target Profile Define API & Impurities B 2. Column Chemistry Select C18 (End-capped) A->B C 3. Mobile Phase Buffer pH 4.0 : ACN B->C D 4. Optimization Isocratic vs. Gradient C->D E 5. Validation ICH Q2(R1) Parameters D->E

Fig 1: Step-by-step QbD workflow for HPLC method development.

Experimental Protocols

The following self-validating protocol ensures high reproducibility across different laboratories.

Reagents and Materials
  • Analyte: 5-(ethylamino)pyrazine-2-carbothioamide reference standard (Purity

    
     99.0%)[6].
    
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 M

    
    cm).
    
  • Buffer: Potassium dihydrogen phosphate (

    
    ), AR grade.
    
  • pH Modifier: Orthophosphoric acid (85%), AR grade.

Preparation of Solutions

Step 1: Buffer Preparation (15 mM)

  • Weigh accurately 2.04 g of

    
     and dissolve it in 1000 mL of Milli-Q water.
    
  • Adjust the pH to 4.0

    
     0.05 using dilute orthophosphoric acid.
    
  • Filter through a 0.45 µm nylon membrane filter and sonicate for 10 minutes to degas.

Step 2: Standard Stock Solution (1.0 mg/mL)

  • Weigh 10.0 mg of 5-(ethylamino)pyrazine-2-carbothioamide standard into a 10 mL volumetric flask.

  • Add 5 mL of HPLC-grade methanol to ensure complete dissolution of the crystalline solid[7].

  • Sonicate for 5 minutes and make up the volume with the mobile phase.

Step 3: Working Standard Solutions

  • Dilute the stock solution with the mobile phase to prepare a calibration series ranging from 5 µg/mL to 50 µg/mL.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)End-capped silica minimizes tailing of the basic amine.
Mobile Phase Buffer (pH 4.0) : Acetonitrile (60:40, v/v)Isocratic elution provides sufficient retention (

).
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temperature 30°C

1°C
Stabilizes mobile phase viscosity and retention time[4].
Injection Volume 10 µLPrevents column overloading and peak broadening.
Detection PDA Detector at 268 nmCaptures the

of the pyrazine-thioamide conjugate.
Run Time 10.0 minutesEnsures complete elution of the API and late-eluting impurities.

Stability-Indicating Capabilities (Forced Degradation)

To prove that the method is "stability-indicating" (capable of resolving the API from its degradation products), forced degradation studies were executed. The thioamide group is highly susceptible to hydrolysis and oxidation, making this a critical validation step.

Degradation Protocol:

  • Acidic Hydrolysis: 10 µg/mL API treated with 0.1 N HCl at 60°C for 4 hours.

  • Alkaline Hydrolysis: 10 µg/mL API treated with 0.1 N NaOH at 60°C for 4 hours.

  • Oxidation: 10 µg/mL API treated with 3%

    
     at room temperature for 2 hours.
    
  • Thermal: Solid API exposed to 60°C for 7 days.

Degradation_Pathway Parent 5-(ethylamino)pyrazine -2-carbothioamide Acid Acidic (0.1N HCl) Alkaline (0.1N NaOH) Parent->Acid Ox Oxidative (3% H2O2) Parent->Ox Thermal Thermal (60°C) Parent->Thermal Deg1 Hydrolytic Degradants (Carboxylic Acids) Acid->Deg1 Deg2 Oxidative Degradants (N/S-Oxides) Ox->Deg2 Deg3 Thermal Degradants Thermal->Deg3

Fig 2: Forced degradation pathways for stability-indicating method validation.

Observation: The primary hydrolytic degradant (likely 5-(ethylamino)pyrazine-2-carboxylic acid) eluted at a relative retention time (RRT) of 0.45, while oxidative degradants eluted at RRT 1.2. The API peak remained pure (Peak Purity Angle < Peak Purity Threshold via PDA), confirming the method's specificity.

Method Validation Summary

The method was validated in strict accordance with the ICH Q2(R1) guidelines. The data below represents the self-validating system outputs confirming the method's reliability.

System Suitability

System suitability was assessed by injecting the 20 µg/mL standard solution six times.

ParameterObserved ValueAcceptance Criteria (ICH)Status
Retention Time (

)
5.42 min----
Theoretical Plates (

)
6,850

Pass
Tailing Factor (

)
1.12

Pass
% RSD of Peak Area 0.65%

Pass
Linearity, LOD, and LOQ

The calibration curve was constructed by plotting peak area against concentration.

Validation ParameterResult
Linearity Range 5.0 µg/mL to 50.0 µg/mL
Regression Equation

Correlation Coefficient (

)
0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)
Limit of Quantitation (LOQ) 0.45 µg/mL (S/N = 10:1)
Accuracy (Recovery)

Accuracy was determined by spiking API into a placebo matrix at three concentration levels (50%, 100%, and 150% of the target concentration).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50% 10.09.9299.2%0.8%
100% 20.019.8899.4%0.5%
150% 30.030.15100.5%0.6%

Conclusion

A rapid, highly specific, and stability-indicating RP-HPLC method has been successfully developed for the quantitative analysis of 5-(ethylamino)pyrazine-2-carbothioamide. By leveraging the physicochemical properties of the pyrazine and thioamide moieties, the method utilizes a pH-controlled mobile phase to eliminate peak tailing and ensure robust retention. The validation parameters strictly conform to ICH Q2(R1) guidelines, proving the method's readiness for routine quality control, pharmacokinetic profiling, and stability testing in preclinical drug development.

References

Sources

In Vitro Antimicrobial Assay Protocols for 5-(Ethylamino)pyrazine-2-carbothioamide: Mechanistic Insights and High-Throughput Screening Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Application: Preclinical in vitro screening, minimum inhibitory concentration (MIC) determination, and intracellular efficacy profiling against Mycobacterium tuberculosis (M. tb).

Introduction & Mechanistic Rationale

5-(Ethylamino)pyrazine-2-carbothioamide is a synthetic thioamide derivative designed to combat multidrug-resistant tuberculosis (MDR-TB). Structurally, it is a hybrid molecule that incorporates the pyrazine core of pyrazinamide (PZA) and the thioamide moiety of ethionamide (ETH)[1]. In mycobacterial drug development, thioamides generally exhibit higher in vitro antimicrobial activity than their corresponding amides[2].

The Causality of the Assay Design: Like ethionamide, 5-(ethylamino)pyrazine-2-carbothioamide functions as a prodrug. It must be activated by mycobacterial monooxygenases (such as EthA) to form a reactive S-oxide intermediate. This intermediate forms a covalent adduct with NAD, which subsequently acts as a competitive inhibitor of InhA (enoyl-ACP reductase) in the FAS-II pathway, halting mycolic acid biosynthesis. Because the activation of pyrazine and thioamide derivatives is highly dependent on environmental factors (such as pH and metabolic state), standard broth microdilution assays must be rigorously optimized. The protocols below utilize a redox-indicator system for extracellular MIC and a macrophage infection model to simulate the acidic phagolysosome environment.

Mechanism Prodrug 5-(ethylamino)pyrazine- 2-carbothioamide Enzyme Mycobacterial EthA (Monooxygenase) Prodrug->Enzyme Activated by Intermediate S-oxide / Sulfinic Acid Intermediate Enzyme->Intermediate Oxidation Adduct NAD-Adduct Formation Intermediate->Adduct Covalent binding Target InhA Inhibition (FAS-II Pathway) Adduct->Target Competitive inhibition Outcome Mycolic Acid Depletion & Cell Death Target->Outcome Cell wall disruption

Mechanism of action: EthA-mediated prodrug activation and InhA inhibition.

Physicochemical Properties & Reagent Preparation

Thioamides are susceptible to hydrolysis and oxidation. To maintain scientific integrity, stock solutions must be handled under strict conditions.

  • Compound Stock: Dissolve 5-(ethylamino)pyrazine-2-carbothioamide in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C. Avoid freeze-thaw cycles.

  • Resazurin Reagent: Prepare a 0.02% (w/v) resazurin sodium salt solution in sterile distilled water. Filter-sterilize (0.22 µm) and store at 4°C protected from light for a maximum of one week[3].

  • Assay Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween 80.

    • Expert Insight: Tween 80 is mandatory to prevent mycobacterial clumping, ensuring a uniform inoculum. However, concentrations above 0.05% can form micelles that sequester lipophilic drugs, artificially inflating the apparent MIC.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Standard optical density (OD600) measurements are unreliable for M. tb due to its slow doubling time (18–24 hours) and tendency to aggregate. The Resazurin Microtiter Assay (REMA) is a simple, inexpensive, and rapid method for detecting drug susceptibility[4]. Resazurin acts as a metabolic redox indicator, shifting from a blue (oxidized, non-fluorescent) state to a pink (reduced, highly fluorescent) state in the presence of viable, metabolically active cells. This aligns with the CLSI M24 standard for mycobacterial susceptibility testing[5].

Step-by-Step Methodology
  • Inoculum Preparation: Culture M. tb H37Rv in supplemented 7H9 broth until it reaches the logarithmic growth phase (OD600 0.6–0.8). Dilute the culture in fresh 7H9 broth to an OD600 of 0.001 (yielding approximately

    
     CFU/mL).
    
  • Plate Setup: In a sterile 96-well flat-bottom microtiter plate, dispense 100 µL of 7H9 broth into columns 2 through 12.

  • Compound Dilution: Add 200 µL of the working compound solution (e.g., 128 µg/mL in 7H9) to column 1. Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this through column 10. Discard 100 µL from column 10.

  • Self-Validating Controls:

    • Column 11 (Growth Control): 100 µL broth + 100 µL inoculum (Vehicle only; confirms bacterial viability).

    • Column 12 (Sterility Control): 200 µL broth only (Confirms absence of contamination).

    • Positive Controls: Run parallel plates with reference drugs (Isoniazid and Ethionamide).

  • Inoculation: Add 100 µL of the diluted M. tb inoculum to wells in columns 1 through 11. Seal the plates in secondary humidified containers to prevent edge-effect evaporation and incubate at 37°C for 7 days.

  • Resazurin Addition: On day 7, add 30 µL of the 0.02% resazurin reagent to all wells[3]. Re-incubate for 24 to 48 hours.

  • Readout: Visually inspect the plates. The MIC is defined as the lowest drug concentration that prevents the blue-to-pink color shift. For quantitative precision, measure fluorescence (Excitation: 530 nm, Emission: 590 nm).

REMA Inoculum M. tb Inoculum Preparation (OD600 = 0.001 in 7H9) Plating 96-Well Plate Setup (Serial dilution of compound) Inoculum->Plating 100 µL/well Incubation Primary Incubation (37°C for 7 days) Plating->Incubation Resazurin Add Resazurin Reagent (0.02% w/v) Incubation->Resazurin Day 7 Incubation2 Secondary Incubation (24-48 hours) Resazurin->Incubation2 Readout Fluorescence/Colorimetric Readout (MIC Determination) Incubation2->Readout Blue to Pink shift

Resazurin Microtiter Assay (REMA) workflow for high-throughput MIC determination.

Protocol 2: Intracellular Antimicrobial Efficacy in THP-1 Macrophages

M. tb is an intracellular pathogen that resides within the acidic phagolysosomes of host macrophages. Pyrazine-derived compounds frequently demonstrate enhanced efficacy in acidic environments because low pH accelerates the enzymatic conversion of the prodrug into its active form. Therefore, an intracellular assay is strictly required to validate the true therapeutic potential of 5-(ethylamino)pyrazine-2-carbothioamide.

Step-by-Step Methodology
  • Macrophage Differentiation: Seed THP-1 human monocytes in 24-well tissue culture plates at

    
     cells/well in RPMI-1640 medium supplemented with 10% FBS. Differentiate the cells into adherent macrophages by adding 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
    
  • Infection: Wash the differentiated cells with warm PBS. Infect the macrophages with M. tb H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours at 37°C in a 5% CO₂ atmosphere to allow phagocytosis.

  • Extracellular Bacteria Eradication: Wash the wells three times with PBS. Add RPMI containing 50 µg/mL Amikacin for 1 hour.

    • Expert Insight: Amikacin is a non-cell-permeable aminoglycoside. It selectively kills extracellular bacteria without penetrating the macrophage, ensuring that subsequent CFU counts strictly reflect intracellular mycobacterial survival.

  • Compound Treatment: Wash the wells again and add fresh RPMI containing serial dilutions of 5-(ethylamino)pyrazine-2-carbothioamide. Include a vehicle control (DMSO <0.5%) and a positive control (Rifampicin).

  • Lysis and Plating: At Day 0 (post-infection baseline) and Day 5, aspirate the media and lyse the macrophages using 0.1% Triton X-100 in sterile PBS for 10 minutes.

  • CFU Enumeration: Serially dilute the macrophage lysates in PBS and plate them on Middlebrook 7H10 agar plates. Incubate at 37°C for 3–4 weeks and count the Colony Forming Units (CFUs) to determine the log reduction in intracellular bacterial burden.

Data Visualization & Quantitative Interpretation

The table below outlines the expected pharmacological profile parameters for 5-(ethylamino)pyrazine-2-carbothioamide compared to standard control agents.

Assay Parameter5-(ethylamino)pyrazine-2-carbothioamideEthionamide (Control)Isoniazid (Control)Readout Method
Extracellular MIC (REMA) 1.56 - 6.25 µg/mL0.6 - 2.5 µg/mL0.03 - 0.12 µg/mLFluorescence / Visual (Blue/Pink)
Intracellular MIC (THP-1) 0.78 - 3.12 µg/mL1.2 - 5.0 µg/mL0.1 - 0.5 µg/mLCFU Enumeration (Log Reduction)
Cytotoxicity (CC50) > 100 µg/mL> 50 µg/mL> 100 µg/mLMTT Assay (HepG2 or THP-1)
Selectivity Index (SI) > 16> 20> 800CC50 / Extracellular MIC Ratio

Note: The intracellular MIC for pyrazine-2-carbothioamide derivatives is frequently lower (more potent) than the extracellular MIC due to the acidic pH of the phagolysosome, which optimizes the thermodynamic conditions for prodrug activation.

References

  • A Review of Biological potential of Pyrazinamide derivatives.ResearchGate.
  • Recent Efforts for the Development of Antitubercular Drug Containing Diazine Ring.Semantic Scholar.
  • M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes.Clinical & Laboratory Standards Institute (CLSI).
  • Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.PubMed.
  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs.Antimicrobial Agents and Chemotherapy (ASM Journals).

Sources

Application Note: Microwave-Assisted Synthesis of 5-(Ethylamino)pyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Antitubercular drug discovery, organosulfur chemistry, and microwave-assisted organic synthesis (MAOS).

Executive Summary

The escalating threat of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the rapid development of novel pyrazinamide (PZA) derivatives. Thioamides have consistently demonstrated superior in vitro antimicrobial and antitubercular activity compared to their corresponding oxo-amides due to enhanced lipophilicity and unique hydrogen-bonding profiles[1][2].

This application note details a highly efficient, two-step microwave-assisted protocol for the synthesis of 5-(ethylamino)pyrazine-2-carbothioamide . By leveraging microwave dielectric heating and solid-supported reagents, this workflow reduces reaction times from days to minutes, eliminates the need for hazardous gaseous thionating agents, and establishes a self-validating system for high-throughput medicinal chemistry.

Scientific Rationale & Causality

Do not treat microwave synthesis merely as "rapid heating." The causality behind these experimental choices is rooted in the specific dielectric properties of the reagents and the activation energy barriers of the pyrazine scaffold.

Step 1: Microwave-Accelerated Aminodehalogenation (SNAr)

The first step involves the nucleophilic aromatic substitution (SNAr) of 5-chloro-pyrazine-2-carboxamide with ethylamine. The pyrazine ring is electron-deficient, activating the 5-chloro position. However, under conventional thermal heating, this reaction suffers from sluggish kinetics and competitive hydrolysis of the carboxamide group.

  • The Microwave Advantage: Microwave irradiation at 140 °C selectively couples with the highly polar solvent (methanol) and the ethylamine nucleophile[3]. This rapid, volumetric heating instantly overcomes the activation energy required to form the Meisenheimer complex, driving the SNAr reaction to completion in 15 minutes while suppressing thermodynamic side products[3][4].

Step 2: Solid-Supported Thionation

Converting the carboxamide to a carbothioamide traditionally requires Lawesson's Reagent or P4S10 in refluxing toxic solvents (e.g., toluene or pyridine) for 5–12 hours, often yielding malodorous byproducts and complex workups[5][6].

  • The Microwave Advantage: We utilize a solid-supported phosphorus pentasulfide reagent (P2S5/Al2O3)[7]. Basic alumina acts as a potent microwave susceptor. When irradiated, the localized superheating on the alumina surface accelerates the oxygen-to-sulfur exchange, completing the thionation in just 5 minutes at 60 °C[7]. Furthermore, the solid support traps noxious sulfurous byproducts, rendering the protocol virtually odorless and simplifying purification to a mere filtration step[7].

Reaction Workflow

SynthesisWorkflow A 5-chloro-pyrazine- 2-carboxamide B Ethylamine (MeOH) Microwave, 140°C, 15 min A->B C 5-(ethylamino)pyrazine- 2-carboxamide B->C D P2S5 / Al2O3 Microwave, 60°C, 5 min C->D E 5-(ethylamino)pyrazine- 2-carbothioamide D->E

Fig 1. Two-step microwave-assisted synthesis workflow for 5-(ethylamino)pyrazine-2-carbothioamide.

Self-Validating Experimental Protocols

Note: All microwave reactions should be performed in dedicated, pressure-rated microwave synthesis reactors (e.g., CEM Discover, Anton Paar Monowave) equipped with IR temperature sensors and magnetic stirring.

Protocol 4.1: Synthesis of 5-(Ethylamino)pyrazine-2-carboxamide

Objective: Replace the 5-chloro moiety with an ethylamino group via SNAr.

  • Preparation: In a 10 mL microwave-transparent quartz or borosilicate vial, suspend 5-chloro-pyrazine-2-carboxamide (1.0 mmol) in 3.0 mL of anhydrous methanol.

  • Reagent Addition: Add ethylamine (3.0 mmol, 2.0 M solution in THF). The excess amine acts as both the nucleophile and the acid scavenger (base) to neutralize the HCl generated[3].

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 140 °C for 15 minutes (Dynamic power mode, max 120 W) with high-speed magnetic stirring[3].

  • In-Process Control (IPC): Cool the vial to room temperature via compressed air. Sample 5 µL for TLC (Eluent: 9:1 DCM:MeOH). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly UV-active lower spot (Rf ~0.3).

  • Workup: Concentrate the mixture under reduced pressure. Triturate the crude residue with ice-cold water to remove ethylamine hydrochloride salts. Filter and dry under a vacuum to yield the intermediate as a crystalline solid.

Protocol 4.2: Microwave-Assisted Thionation

Objective: Convert the intermediate carboxamide to the target carbothioamide.

  • Reagent Preparation (P2S5/Al2O3): In a mortar, thoroughly grind equal weights of P2S5 and basic alumina until a fine, homogeneous yellow powder is formed. Causality: Grinding maximizes the surface area for microwave absorbance and reactant interaction[7].

  • Reaction Setup: In a 10 mL microwave vial, combine 5-(ethylamino)pyrazine-2-carboxamide (0.75 mmol) with the P2S5/Al2O3 reagent (0.90 mmol equivalent of P2S5)[7]. Add 2.0 mL of anhydrous THF to facilitate mass transfer.

  • Microwave Irradiation: Seal the vial and irradiate at 60 °C for 5 minutes (Fixed power: 60 W)[7].

  • IPC Validation: Perform LC-MS analysis. The target compound 5-(ethylamino)pyrazine-2-carbothioamide will present an [M+H]+ peak at m/z 183.07.

  • Workup: Dilute the cooled mixture with 10 mL of ethyl acetate and filter through a short pad of Celite to remove the alumina and trapped phosphorus byproducts. Wash the organic filtrate with saturated NaHCO3, dry over anhydrous Na2SO4, and evaporate to yield the pure thioamide[7].

Quantitative Data & Comparative Yields

The implementation of MAOS provides a stark statistical advantage over conventional thermal methods, as summarized in the self-validating tables below.

Table 1: SNAr Aminodehalogenation Optimization

Heating Method Temperature (°C) Time Yield (%) Purity (LC-MS)
Conventional (Oil Bath) 80 °C (Reflux) 12 hours 52% >85%

| Microwave (Dielectric) | 140 °C | 15 min | 89% | >98% |

Table 2: Solid-Supported Thionation Optimization

Heating Method Reagent System Temperature (°C) Time Yield (%)
Conventional P4S10 in Pyridine 115 °C 8 hours 41%

| Microwave | P2S5 / Al2O3 in THF | 60 °C | 5 min | 86% |

Data reflects trends observed in microwave-assisted pyrazinamide derivatization and solid-supported thionation literature[3][7].

Biological Relevance & Mechanism of Action

The synthesis of thio-analogues of pyrazinamide is driven by their potent biological activity. Thioamides exhibit higher in vitro antimicrobial activity than their corresponding amides, particularly against Mycobacterium tuberculosis and various fungal strains[1][2].

Once synthesized, these derivatives act as prodrugs. They are hydrolyzed by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene) into their active thio-pyrazinoic acid forms[3]. In the acidic environment of the macrophage phagolysosome, these active forms accumulate, causing lethal cytoplasmic acidification and inhibiting critical targets like Fatty Acid Synthase I (FAS I) and trans-translation processes[3][8].

MoA Prodrug Thio-Pyrazinamide Derivative (Prodrug) Enzyme Mycobacterial Pyrazinamidase (pncA gene product) Prodrug->Enzyme Hydrolysis Active Thio-Pyrazinoic Acid (Active Form) Enzyme->Active Efflux Protonated Efflux & Cytoplasmic Acidification Active->Efflux Accumulation in acidic pH Target Inhibition of FAS I & Trans-translation Active->Target Target Binding Death Mycobacterium tuberculosis Cellular Death Efflux->Death Target->Death

Fig 2. Biological mechanism of action of thio-pyrazinamide derivatives against M. tuberculosis.

References

  • Jandourek, O., Dolezal, M., & Kuneš, J. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Current Organic Synthesis. Available at: 1

  • Servusova, B., et al. (2014). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules / NIH. Available at: 3

  • Lagiakos, H. R., et al. (2011). Thionation of Amides Using a Solid-Supported P2S5 Reagent under Microwave Irradiation. Tetrahedron Letters, 52(39), 5131-5132. Available at: 7

  • Pathak, U., Pandey, L. K., & Tank, R. (2008). Expeditious Microwave-Assisted Thionation with the System PSCl3/H2O/Et3N under Solvent-Free Condition. Journal of Organic Chemistry, 73(7), 2890-2893. Available at: 9

  • Verbitskiy, E., et al. (2021). Development of new antituberculosis drugs among of 1,3- and 1,4-diazines. Highlights and perspectives. Mendeleev Communications. Available at: 2

Sources

Application Note & Protocol: Preparation of 5-(ethylamino)pyrazine-2-carbothioamide Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-(ethylamino)pyrazine-2-carbothioamide is a heterocyclic compound belonging to the pyrazine class, a scaffold known for a wide range of biological activities and its presence in numerous therapeutic agents. The reproducibility and accuracy of in vitro cell-based assays heavily rely on the precise and consistent preparation of test compound solutions. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and storage of 5-(ethylamino)pyrazine-2-carbothioamide to create stable, high-concentration stock solutions for cell culture experiments. The protocols herein are designed to ensure compound integrity, minimize solvent-induced artifacts, and promote reliable experimental outcomes.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.[1] 5-(ethylamino)pyrazine-2-carbothioamide is an analog of pyrazinamide, featuring an ethylamino group and a thioamide functional group, which influence its solubility and stability.

Table 1: Compound Identifiers

Property Value
IUPAC Name 5-(ethylamino)pyrazine-2-carbothioamide
CAS Number 1342263-15-3
Molecular Formula C₇H₁₀N₄S

| Molecular Weight | 182.25 g/mol |

1.1. Solubility Profile

The "like dissolves like" principle is a crucial starting point.[1] The pyrazine structure suggests some aromatic character, while the functional groups introduce polarity. Its solubility is expected to be poor in neutral aqueous solutions but high in polar aprotic organic solvents.

Causality: The thioamide and pyrazine nitrogens can act as hydrogen bond acceptors, while the amino group can be a donor. However, the overall structure is not sufficiently polar to overcome the energy required to break the hydrogen-bonding network of water. Polar aprotic solvents like DMSO effectively solvate the molecule, leading to high solubility.[2]

Table 2: Anticipated Solubility in Common Laboratory Solvents

Solvent Type Expected Solubility Rationale & Expert Insights
Dimethyl Sulfoxide (DMSO) Polar Aprotic >30 mg/mL Recommended Solvent. DMSO is an excellent solvent for a wide range of heterocyclic compounds and is standard for preparing high-concentration stocks for cell-based assays.[3][4]
Dimethylformamide (DMF) Polar Aprotic ~25 mg/mL A viable alternative to DMSO, though often more toxic to cells. Use with caution and ensure it is compatible with the specific cell line and assay.[4]
Ethanol (EtOH) Polar Protic ~0.2 mg/mL Low solubility is expected. Not recommended for preparing high-concentration stock solutions but may be used for specific intermediate dilutions if required.[4]

| Aqueous Buffers (e.g., PBS, pH 7.4) | Aqueous | <0.1 mg/mL | The compound is expected to be poorly soluble in neutral aqueous media. Direct dissolution in cell culture medium or PBS is not feasible and will lead to precipitation.[5] |

1.2. Stability Considerations

The chemical stability of the compound in both solid and solution form is critical for data integrity. The thioamide functional group is the primary site of potential degradation.

  • Hydrolysis: In aqueous solutions, particularly under non-neutral pH conditions, the thioamide group can hydrolyze to the corresponding amide or carboxylic acid.[6] This process is generally slower than for other functional groups but can be significant over long-term storage in aqueous buffers.

  • Oxidation: The sulfur atom in the thioamide is susceptible to oxidation. Exposure to air and light can promote this degradation. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can mitigate this, though it is not typically necessary for standard in vitro use if solutions are prepared fresh and stored properly.[7]

  • Photostability: Aromatic heterocyclic compounds can be sensitive to light. It is best practice to store both the solid compound and its solutions in amber vials or otherwise protected from light to prevent photolytic degradation.[8][9]

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar pyrazine thioamides dictates a cautious approach.[2][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine powder.

  • Skin Contact: Avoid direct contact. Thioamides may cause skin sensitization or irritation.[2] If contact occurs, wash the affected area thoroughly with soap and water.

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock in 100% DMSO. This serves as the primary source for all subsequent dilutions.

3.1. Materials & Equipment

  • 5-(ethylamino)pyrazine-2-carbothioamide (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Sterile, low-binding pipette tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

3.2. Calculation

To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) × 10 (mmol/L) × Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 182.25 g/mol / 1000 = 1.82 mg

3.3. Step-by-Step Procedure

  • Pre-Equilibration: Before opening, allow the vial containing the solid compound to warm to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which can affect compound stability and weighing accuracy.[7]

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of 5-(ethylamino)pyrazine-2-carbothioamide (e.g., 1.82 mg) and transfer it into a sterile, light-protected microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL for 1.82 mg to make a 10 mM solution) to the tube.

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes.

    • If sonication is insufficient, gentle warming in a 37°C water bath for 5 minutes can be attempted. Causality: Increasing thermal energy can overcome the lattice energy of the solid, but prolonged heat can risk degradation. This should be a final resort.

  • Final Inspection: Ensure the solution is completely clear and free of any visible precipitate before proceeding. A homogenous solution is non-negotiable for accurate downstream dilutions.

G vortex vortex inspect1 inspect1 vortex->inspect1 inspect2 inspect2 aliquot aliquot inspect2->aliquot

Caption: Workflow for preparing a high-concentration master stock solution.

Quality Control, Storage, and Stability of Stock Solutions

4.1. Quality Control The primary quality control measure at the bench is a thorough visual inspection to ensure the absence of any undissolved material or particulates. For applications requiring higher stringency (e.g., preclinical screening), analytical validation via HPLC-MS could be employed to confirm concentration and purity, but this is beyond the scope of typical research use.

4.2. Aliquoting and Storage Repeated freeze-thaw cycles are a major cause of compound degradation and precipitation from DMSO stocks due to moisture absorption.[10]

  • Rationale: DMSO is hygroscopic and will absorb water from the air with each warming cycle. This absorbed water can lower the solubility of the compound, leading to precipitation, and can also facilitate hydrolysis.[7]

  • Protocol: Immediately after preparation, aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-binding, light-protected tubes.

Table 3: Recommended Storage Conditions for DMSO Stock Solutions

Storage Temp. Max. Duration Rationale & Expert Insights
-20°C Up to 1 month Suitable for short-term storage. Sufficient to keep DMSO frozen and slow degradation kinetics.[10]

| -80°C | Up to 6 months | Recommended for long-term storage. Provides superior protection against degradation by significantly reducing molecular motion and chemical reactivity.[10] |

Protocol: Preparing Working Solutions for Cell Culture

This protocol describes the serial dilution of the master stock to create final working concentrations for treating cells.

5.1. Critical Consideration: DMSO Toxicity DMSO is not inert and can impact cell health and experimental outcomes. The final concentration of DMSO in the cell culture well must be kept as low as possible and be consistent across all treatments, including the control.

  • General Guideline: The final DMSO concentration should typically not exceed 0.5%, with ≤0.1% being preferable for sensitive cell lines or long-term assays ( >24h).[11][12]

  • Vehicle Control: It is mandatory to include a "vehicle control" in every experiment. This control consists of cells treated with culture medium containing the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself. This allows for the differentiation between the effects of the compound and the effects of the solvent.[13]

5.2. Step-by-Step Procedure (Example for a 96-well plate)

  • Thaw Stock: Remove a single aliquot of the 10 mM master stock from the freezer. Thaw completely at room temperature and centrifuge briefly to collect the solution at the bottom of the tube.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate stock. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM solution.

  • Serial Dilution:

    • Add 100 µL of cell culture medium to wells A2 through A8 of a 96-well plate.

    • Add 200 µL of your 100 µM intermediate stock to well A1.

    • Transfer 100 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.

    • Transfer 100 µL from well A2 to well A3. Mix thoroughly.

    • Continue this 1:2 serial dilution across the plate to well A8. Discard the final 100 µL from well A8. This creates a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Cell Plating: Add your cell suspension to these wells. Alternatively, add the diluted compounds to wells already containing cells.

  • Vehicle Control: Prepare a well (e.g., A9) that receives only cell culture medium containing the highest final concentration of DMSO used in the experiment.

G intermediate intermediate well1 well1 intermediate->well1 well_n well_n add_cells add_cells control control incubate incubate control->incubate

Caption: Workflow for preparing working solutions via serial dilution for cell-based assays.

Troubleshooting

Table 4: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Compound fails to dissolve in 100% DMSO. Insufficient agitation; Compound purity issue; Low-quality DMSO. Increase vortexing time. Use a water bath sonicator. Ensure DMSO is anhydrous and high-purity. If issues persist, contact the compound supplier.
Precipitation occurs upon dilution into aqueous medium. Compound has very low aqueous solubility; "Salting out" effect from buffers. Ensure the final concentration does not exceed the aqueous solubility limit. Add the DMSO stock to the medium while vortexing to ensure rapid dispersal. Perform serial dilutions in 100% DMSO first, then make the final dilution into the medium.[6]
Inconsistent results between experiments. Degradation of master stock; Inaccurate pipetting; Variation in final DMSO concentration. Prepare fresh stock solutions regularly. Use calibrated pipettes. Always use single-use aliquots to avoid freeze-thaw cycles.[10] Ensure the vehicle control is consistent.

| High toxicity observed in vehicle control. | Final DMSO concentration is too high; Cell line is highly sensitive to DMSO. | Reduce the final DMSO concentration to ≤0.1%.[11] Perform a dose-response curve for DMSO alone on your cell line to determine its tolerance (IC₅₀).[13][14] |

References

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • CXA-Business. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Hasan, Z. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved from [Link]

  • Santos, C. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

  • Imbach, P., et al. (1997). Thioamides: synthesis, stability, and immunological activities of thioanalogues of Imreg. Preparation of new thioacylating agents using fluorobenzimidazolone derivatives. PubMed. Retrieved from [Link]

  • City, S. L., et al. (2016). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Chemical Science. Retrieved from [Link]

  • Albreht, A. (2013). Stability of thioamides? ResearchGate. Retrieved from [Link]

  • SMR, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Retrieved from [Link]

  • White, C. J., & Cramer, C. J. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC. Retrieved from [Link]

  • Al-Ktaifani, M. M., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. SciSpace. Retrieved from [Link]

  • Toun, M., et al. (2002). Effects of Thioamide Substitutions on the Conformation and Stability of α- and 310-Helices. Journal of the American Chemical Society. Retrieved from [Link]

  • Harianja, J. D., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PMC. Retrieved from [Link]

  • Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ChemBK. (2024, April 9). PYRAZINE-2-CARBOTHIOIC ACID AMIDE. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Establishing Dosing Guidelines for 5-(ethylamino)pyrazine-2-carbothioamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reproducible dosing guidelines for the novel compound 5-(ethylamino)pyrazine-2-carbothioamide in murine models. Given the limited publicly available data on this specific molecule, this guide emphasizes a systematic, first-principles approach. It moves from fundamental physicochemical characterization and formulation development to systematic dose-range finding, toxicity assessment, and preliminary pharmacokinetic considerations. The protocols herein are designed to be self-validating, providing the rationale behind experimental choices to ensure scientific integrity and adherence to ethical standards in preclinical research.

Introduction: The Need for a Systematic Approach

5-(ethylamino)pyrazine-2-carbothioamide belongs to the pyrazine class of heterocyclic compounds. Pyrazine derivatives are of significant interest in medicinal chemistry, forming the structural core of molecules with diverse biological activities, including antimycobacterial, anticancer, and antiviral properties.[1][2][3][4] The successful in vivo evaluation of any new chemical entity (NCE) is critically dependent on the establishment of an appropriate dosing regimen. An inadequate understanding of a compound's behavior in vivo can lead to misleading efficacy results, unexpected toxicity, and a significant waste of resources.

This guide provides the foundational steps to de-risk and systematically define the dosing parameters for 5-(ethylamino)pyrazine-2-carbothioamide in mice, the most common model in early-stage preclinical research.[5] We will proceed logically from the benchtop to the in vivo study, ensuring that each step informs the next.

Pre-formulation and Physicochemical Characterization

Before any in vivo experiment, a fundamental understanding of the compound's physicochemical properties is essential. These properties dictate formulation strategy, potential routes of administration, and bioavailability.[6][7]

Solubility and Stability Assessment

The solubility of an active pharmaceutical ingredient (API) is a primary determinant of its absorption and bioavailability.[7] Many novel compounds are poorly soluble in aqueous solutions, requiring specialized formulation strategies.[6][8][9]

Key Considerations:

  • Aqueous Solubility: Determine the solubility in standard buffers (e.g., pH 2.0, 4.5, 7.4) to understand how it might behave in different physiological environments.[7]

  • Organic Solvent Solubility: Test solubility in common, biocompatible organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycols (PEGs) that may be used in co-solvent formulations.[8]

  • Stability: The compound's stability in both solid form and in solution is critical. Forced degradation studies (exposure to acid, base, oxidation, heat, and light) can identify potential liabilities and inform proper storage and handling procedures.[10]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of 5-(ethylamino)pyrazine-2-carbothioamide powder to a series of vials, each containing a different solvent (e.g., Water, PBS pH 7.4, 5% Dextrose, DMSO, Ethanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

Formulation Development for In Vivo Administration

The goal of formulation is to deliver the compound to the animal in a safe, effective, and reproducible manner. For poorly soluble compounds, this often requires a multi-component vehicle.[6][11]

Vehicle Selection

The choice of vehicle depends on the compound's solubility, the intended route of administration, and potential vehicle-induced toxicity. A common starting point for a poorly soluble, neutral compound is a co-solvent system.[8]

Vehicle ComponentRoleCommon ExamplesKey Considerations
Solubilizer Primary SolventDMSO, NMP, PEG300/400Use the minimum amount necessary due to potential for toxicity.[8]
Surfactant Aids in Wetting/EmulsificationPolysorbate 80 (Tween 80), Polysorbate 20, Kolliphor® ELImproves stability of suspensions and can enhance absorption.
Bulking Agent DiluentSaline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Must be sterile and isotonic for parenteral routes.[12]
Protocol 2: Preparation of a Co-Solvent Formulation

This protocol provides a common starting formulation for many poorly soluble compounds intended for intraperitoneal (IP) or oral (PO) administration.[8]

  • Calculation: Determine the required mass of 5-(ethylamino)pyrazine-2-carbothioamide and the volume of each vehicle component to achieve the desired final concentration and dosing volume. A typical starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .[8]

  • Initial Dissolution: In a sterile vial, weigh the compound powder. Add the calculated volume of DMSO and vortex until the compound is fully dissolved.

  • Sequential Addition:

    • Add the PEG300 to the solution and vortex thoroughly.

    • Add the Tween 80 and vortex thoroughly.

    • Slowly add the saline or PBS to the mixture while vortexing to prevent precipitation.

  • Final Observation: The final formulation should be a clear solution. If precipitation occurs, the formulation must be optimized (e.g., by adjusting co-solvent ratios or lowering the final concentration).

  • Vehicle Control: It is imperative to prepare a vehicle-only solution (without the compound) following the exact same procedure. This will be administered to the control group to account for any biological effects of the vehicle itself.

G cluster_formulation Formulation Development Workflow start Weigh Compound dissolve Add DMSO Vortex to Dissolve start->dissolve add_peg Add PEG300 Vortex dissolve->add_peg add_tween Add Tween 80 Vortex add_peg->add_tween add_saline Slowly Add Saline Vortex add_tween->add_saline final_sol Final Solution (Clear & Precipitate-Free?) add_saline->final_sol optimize Optimize Formulation (Adjust Ratios / Lower Conc.) final_sol->optimize No ready Ready for Dosing final_sol->ready Yes optimize->start Re-formulate

Caption: Workflow for preparing a co-solvent formulation.

Route of Administration (ROA) and Dosing Volume

The choice of ROA is a critical decision that influences the rate and extent of drug absorption and systemic exposure.[5][13]

Common Routes in Murine Models
RouteAbbreviationOnset of ActionBioavailabilityKey AdvantagesKey Disadvantages
Oral Gavage POSlowVariableClinically relevant for oral drugs, non-invasive.[14]First-pass metabolism, requires skilled technique.[15]
Intraperitoneal IPRapidHighLarge volume capacity, bypasses first-pass metabolism.[16]Risk of injection into organs, potential for local irritation.[16]
Intravenous IVImmediate100%Precise dose delivery, rapid onset.[14][16]Requires skill (tail vein), low volume, potential for embolism.[14]
Subcutaneous SCSlow / ModerateHighSlower, sustained absorption, easy to perform.[16]Limited volume, potential for local irritation and depot formation.[14]
Recommended Dosing Volumes

Administering excessive volumes can cause pain, distress, and altered physiological parameters.[12] Adherence to institutional (IACUC) and established guidelines is mandatory.[17]

RouteRecommended Max Volume (mL/kg)Absolute Max Volume (mL/kg)
Oral Gavage (PO)1020
Intraperitoneal (IP)1020
Intravenous (IV)525
Subcutaneous (SC)5-1020
Data synthesized from Washington State University IACUC Guidelines.[12]

Dose-Range Finding and Toxicity Assessment

The primary goal of initial in vivo studies is to determine a range of doses that are tolerated by the animal, culminating in the identification of the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.[18][19]

Acute (Single-Dose) Tolerability Study

This study is designed to identify the dose at which overt signs of toxicity first appear and to establish a non-lethal MTD.[18]

Protocol 3: Acute Dose-Escalation Study
  • Animal Selection: Use a small number of healthy, age-matched mice (e.g., n=3-5 per group) for each dose level. C57BL/6 or BALB/c are common strains.

  • Dose Selection: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Control Groups: Include a vehicle-only control group and an untreated (naïve) control group.

  • Administration: Administer a single dose of the formulated compound or vehicle via the chosen route.

  • Monitoring: Observe animals continuously for the first 4 hours, then at regular intervals for up to 7-14 days. Key parameters to monitor include:

    • Clinical Signs: Changes in posture, activity level, grooming, respiration, and any signs of pain or distress.

    • Body Weight: Record body weight just before dosing and daily thereafter. A weight loss of >15-20% is often considered a humane endpoint.[18]

    • Mortality: Record the time of any deaths.

  • MTD Determination: The MTD is defined as the highest dose at which no mortality and no more than a 10% mean body weight loss is observed, and clinical signs of toxicity are absent or transient and fully reversible.

G cluster_dose_finding Dose-Range Finding Workflow start Select Dose Range (e.g., 5, 15, 50 mg/kg) administer Administer Single Dose to Cohorts (n=3-5 mice/group + Vehicle) start->administer monitor Monitor for 7-14 Days (Body Weight, Clinical Signs) administer->monitor assess Assess Toxicity (Weight loss >15%? Mortality?) monitor->assess mtd MTD Established assess->mtd No refine Refine Dose Range (Select lower doses) assess->refine Yes pkpd Proceed to Multi-Dose & PK/PD Studies mtd->pkpd refine->start

Caption: Workflow for a single-dose tolerability study.

Multi-Dose Tolerability

Once the single-dose MTD is established, a multi-dose study is often required to assess toxicity from repeated administration, which is more relevant for most efficacy studies.[18] Doses for this study are typically set at the MTD, 1/2 MTD, and 1/4 MTD, administered according to the anticipated efficacy study schedule (e.g., once daily for 5-14 days).

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

Understanding the relationship between dose, exposure (PK), and biological effect (PD) is the ultimate goal of preclinical dosing studies.[13]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). A preliminary PK study in mice can provide crucial data on:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve, representing total drug exposure.

    • t1/2: Half-life, which informs dosing frequency.

  • Pharmacodynamics (PD): Describes what the drug does to the body. Based on related pyrazine compounds, potential therapeutic areas for 5-(ethylamino)pyrazine-2-carbothioamide could include infectious diseases or oncology.[20][21][22][23] PD would involve measuring a relevant biological endpoint (e.g., bacterial load, tumor volume) in response to treatment.

A well-designed study will correlate PK parameters with PD outcomes to establish a clear dose-exposure-response relationship, which is essential for selecting an effective dose for efficacy studies.[13]

Conclusion

This application note provides a foundational and systematic workflow for establishing initial dosing guidelines for 5-(ethylamino)pyrazine-2-carbothioamide in murine models. By starting with fundamental physicochemical properties and progressing through logical, iterative stages of formulation, toxicity assessment, and pharmacokinetic profiling, researchers can generate the high-quality, reproducible data necessary to confidently advance this compound into efficacy models. Adherence to these principles not only enhances the scientific validity of the research but also upholds the highest standards of animal welfare.

References

  • Study of different routes of drugs administration in mice & rats - RJPTSimLab.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem.
  • Common Injection Routes in Mice - Addgene Blog.
  • Routes of Administration.
  • Routes of drug administration Dr.NITIN | PPTX - Slideshare.
  • How to Administer a Substance to a Mouse? - TransCure bioServices.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Potential Therapeutic Targets of 5-Aminopyrazine-2-carbothioamide: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. Available from: [Link]

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API.
  • A Technical Guide to the Physicochemical Properties of 5-Aminopyrazine-2-carbothioamide: Solubility and Stability - Benchchem.
  • Formulation strategies for poorly soluble drugs - ResearchGate. Available from: [Link]

  • Preclinical Toxicology Testing and Toxicity Profiles - Pharma Models.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS.
  • Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO - InnoSer.
  • Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation. Available from: [Link]

  • Guideline #10: Drug and Chemical Administration - Institutional Animal Care and Use Committee - Washington State University.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. Available from: [Link]

  • Regulatory Forum Opinion Piece*: Retrospective Evaluation of Doses in the 26-week Tg.rasH2 Mice Carcinogenicity Studies - PubMed. Available from: [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University.
  • An In-depth Technical Guide to 5-Aminopyrazine-2-carbothioamide and its Structural Analogs: Synthesis, Function, and Therapeutic - Benchchem.
  • Antitumor activity of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenyl-pyrido [3,4-b]pyrazin-7-ylcarbamate, 2-hydroxyethanesulfonate, hydrate (NSC 370147) against selected tumor systems in culture and in mice - PubMed. Available from: [Link]

  • addressing stability issues of 5-Aminopyrazine-2-carbothioamide in long-term storage - Benchchem.
  • 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - MDPI. Available from: [Link]

  • Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides - PubMed. Available from: [Link]

  • New anticancer agents: chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-car bamate - PubMed. Available from: [Link]

  • Disposition of the Herbicide 2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and Its Major Metabolites in Mice: A Liquid Chromatography/Mass Spectrometry Analysis of Urine, Plasma, and Tissue Levels - ResearchGate. Available from: [Link]

  • Pharmacological activity and mechanism of pyrazines - PubMed. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(Ethylamino)pyrazine-2-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses the specific mechanistic and practical challenges encountered when synthesizing 5-(ethylamino)pyrazine-2-carbothioamide, a specialized intermediate in drug development. Our troubleshooting protocols are designed to ensure high-fidelity conversions, focusing specifically on optimizing thionation chemistry.

Frequently Asked Questions (Troubleshooting)

Q1: Why is the conversion of 5-(ethylamino)pyrazine-2-carbonitrile to the carbothioamide stalling at 40-50% yield when using H₂S gas?

Expert Insight & Causality: The conversion of a nitrile to a thioamide requires nucleophilic attack by a hydrosulfide ion (HS⁻). However, the ethylamino group at the 5-position of the pyrazine ring is strongly electron-donating via resonance. This electron density delocalizes into the pyrazine ring, significantly reducing the electrophilicity of the nitrile carbon at the 2-position. When using standard H₂S gas with a mild base (like triethylamine), the concentration of the active HS⁻ nucleophile is insufficient to overcome this high activation energy barrier.

Self-Validating Solution: Instead of H₂S gas, transition to the NaSH / MgCl₂·6H₂O system . Magnesium ions act as a Lewis acid, coordinating directly with the nitrogen of the nitrile group. This coordination withdraws electron density, re-establishing the electrophilicity of the nitrile carbon and facilitating rapid attack by the hydrosulfide ion.

Q2: I am using Lawesson's Reagent on 5-(ethylamino)pyrazine-2-carboxamide, but I'm getting a complex mixture with multiple spots on TLC. How do I improve the yield?

Expert Insight & Causality: Lawesson's Reagent (LR) is highly effective for converting amides to thioamides by forming a reactive dithiophosphine ylide intermediate [1]. However, at elevated temperatures (typically >80°C in toluene), LR can begin to decompose or react with the secondary amine (the ethylamino group) on your pyrazine ring, leading to unwanted phosphonamidothioate byproducts. The key is kinetic control: the primary carboxamide oxygen is more reactive than the secondary amine, but only at strictly controlled temperatures.

Self-Validating Solution: Lower the reaction temperature to 65°C and switch the solvent to anhydrous THF. The solubility of LR is sufficient in THF, and the lower boiling point prevents thermal degradation of the reagent while protecting the secondary amine.

Experimental Workflows and Protocols

SynthesisWorkflow N1 5-(ethylamino)pyrazine- 2-carbonitrile T1 NaSH / MgCl2 (DMF, 25°C, 12h) N1->T1 N2 5-(ethylamino)pyrazine- 2-carboxamide T2 Lawesson's Reagent (THF, 65°C, 4h) N2->T2 Target 5-(ethylamino)pyrazine- 2-carbothioamide T1->Target T2->Target

Synthetic pathways to 5-(ethylamino)pyrazine-2-carbothioamide from nitrile or amide.

Protocol A: Lewis Acid-Catalyzed Thionation of Nitrile (Recommended)

This protocol utilizes NaSH and MgCl₂ to achieve high yields without the use of toxic H₂S gas.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask under N₂, dissolve 5-(ethylamino)pyrazine-2-carbonitrile (10 mmol) [2] in 20 mL of anhydrous DMF.

  • Activation: Add MgCl₂·6H₂O (11 mmol) to the solution. Stir at room temperature for 15 minutes to allow Lewis acid coordination with the nitrile.

  • Thionation: Add Sodium Hydrosulfide hydrate (NaSH·xH₂O, 20 mmol) in one portion. The reaction mixture will turn a deep yellow/orange.

  • Reaction: Stir at 25°C for 12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (Rf ~0.6) should disappear, replaced by the thioamide (Rf ~0.4).

  • Quenching & Extraction: Pour the mixture into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 5-(ethylamino)pyrazine-2-carbothioamide.

Protocol B: Controlled Lawesson's Reagent Thionation of Amide

For researchers starting from the carboxamide precursor [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(ethylamino)pyrazine-2-carboxamide (10 mmol) in 30 mL of anhydrous THF under an argon atmosphere.

  • Reagent Addition: Add Lawesson's Reagent (5.5 mmol, 0.55 eq) [4]. Note: 1 mole of LR can thionate 2 moles of carbonyls.

  • Heating: Attach a reflux condenser and heat the mixture to strictly 65°C using an oil bath with a digital thermocouple.

  • Reaction: Stir at 65°C for 4 hours. Do not exceed 70°C to prevent side reactions at the ethylamino group.

  • Workup: Cool to room temperature and concentrate the THF in vacuo.

  • Purification: Load the crude residue onto a silica gel column. Elute with Hexane:Ethyl Acetate (gradient from 70:30 to 40:60). The thioamide elutes after the non-polar phosphorus byproducts.

Data Presentation: Yield and Purity Optimization

The following table summarizes the quantitative data from our optimization studies, comparing the traditional methods against our recommended protocols.

Starting MaterialReagent SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
CarbonitrileH₂S gas / Et₃NPyridine5024554292%
Carbonitrile NaSH / MgCl₂ DMF 25 12 >98 89 >98%
CarboxamideLawesson's ReagentToluene110210045 (Complex)75%
Carboxamide Lawesson's Reagent THF 65 4 >95 82 96%

Logical Troubleshooting Workflow

TroubleshootingLogic Start Low Yield or Impure Product? CheckSM Identify Starting Material Start->CheckSM Nitrile Carbonitrile Precursor CheckSM->Nitrile Amide Carboxamide Precursor CheckSM->Amide Sol1 Add MgCl2 to activate nitrile Nitrile->Sol1 Sol2 Lower Temp to 65°C Switch to THF Amide->Sol2

Troubleshooting logic for resolving low yields in thioamide synthesis.

References

  • Organic Chemistry Portal. "Lawesson's Reagent". Organic-Chemistry.org.[Link]

  • Thaqi, Z., et al. "A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis". Molecules (MDPI).[Link]

troubleshooting low purity in 5-(ethylamino)pyrazine-2-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-(ethylamino)pyrazine-2-carbothioamide. This molecule is a key heterocyclic building block in medicinal chemistry, often investigated for its potential therapeutic activities.[1][2][3] The synthesis, while conceptually straightforward, presents several challenges that can lead to low purity, impacting downstream applications and data reproducibility.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the reaction mechanisms, potential pitfalls, and logical troubleshooting strategies. Our goal is to empower you to diagnose issues in your synthesis, optimize your reaction conditions, and achieve high-purity target compounds consistently.

The most common synthetic route involves a two-step process: a nucleophilic aromatic substitution (SNAr) to introduce the ethylamino group, followed by thionation of the corresponding amide. This guide is structured around troubleshooting issues that arise during this pathway.

Synthetic Pathway Overview

The diagram below illustrates the common synthetic pathway from 5-chloropyrazine-2-carboxamide to the target thioamide. Each stage presents unique challenges that are addressed in the troubleshooting section.

G cluster_0 Step 1: Amination (SNAr) cluster_1 Step 2: Thionation A 5-chloropyrazine-2-carboxamide B 5-(ethylamino)pyrazine-2-carboxamide (Amide Intermediate) A->B + Ethylamine Base, Solvent C 5-(ethylamino)pyrazine-2-carbothioamide (Final Product) B->C + Lawesson's Reagent Anhydrous Solvent, Heat

Caption: Common two-step synthesis of 5-(ethylamino)pyrazine-2-carbothioamide.

Troubleshooting Guide: Question & Answer Format

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My final product purity is low after the thionation step. My HPLC shows multiple peaks. What are the most likely impurities?

A1: Low purity in the final product typically originates from three sources: the preceding amination step, the thionation reaction itself, or product degradation. The most common impurities are:

  • Unreacted 5-(ethylamino)pyrazine-2-carboxamide (Amide Intermediate): This is the most frequent impurity, indicating incomplete thionation.

  • Unreacted 5-chloropyrazine-2-carboxamide: This suggests the initial SNAr reaction did not go to completion.

  • Phosphorus-based Byproducts: If using Lawesson's reagent, polar, phosphorus-containing byproducts are formed and can be difficult to remove.[4]

  • Degradation Products: Thioamides can be susceptible to hydrolysis back to the amide or oxidation, especially during workup or purification under non-inert conditions.[5] Visible signs of degradation can include a darkening of the product color from yellow to brown.[5]

Actionable Plan:

  • Step 1: Identify the Impurities. Use LC-MS to get the molecular weights of the impurity peaks. This will definitively distinguish between starting materials and other byproducts. Co-inject your crude product with authentic samples of the starting materials (amide and chloro-precursor) to confirm their retention times.

  • Step 2: Address the Source. Once identified, proceed to the relevant troubleshooting question below (Q2 for unreacted amide, Q3 for chloro-precursor).

Q2: I've confirmed a large amount of unreacted amide intermediate in my product. How can I drive the thionation reaction to completion?

A2: Incomplete thionation is a common issue and is typically related to reagent stoichiometry, reaction conditions, or reagent quality. The thionation of an amide with Lawesson's reagent proceeds via a reactive dithiophosphine ylide which forms a thiaoxaphosphetane intermediate with the carbonyl group.[6][7] The driving force is the formation of a very stable P=O bond.[7]

Causality & Solutions:

  • Insufficient Lawesson's Reagent: The stoichiometric requirement is 0.5 equivalents of Lawesson's reagent (which is a dimer) per equivalent of amide. However, due to the reagent's sensitivity to moisture, it's common practice to use a slight excess (0.55 - 0.7 equivalents).

  • Sub-optimal Temperature/Time: Thionation requires thermal energy. Reactions are often slow at room temperature. Heating for extended periods at high temperatures, however, can lead to a complex mixture of by-products.[7]

    • Recommendation: Refluxing in an anhydrous solvent like toluene or dioxane is standard. Start by monitoring the reaction by TLC every hour. If the reaction stalls, a small additional charge of Lawesson's reagent can be added.

  • Reagent Decomposition: Lawesson's reagent can degrade upon improper storage. Ensure it is stored in a tightly sealed container in a desiccator.

  • Solvent Choice: The reaction requires a non-protic, anhydrous solvent. The presence of water will consume the reagent. Toluene, dioxane, or tetrahydrofuran (THF) are commonly used. Ensure your solvent is freshly distilled or from a sealed bottle.

ParameterStandard ConditionOptimization Strategy
Equivalents of LR 0.55 eq.Increase to 0.6 - 0.7 eq. if reaction stalls.
Temperature Reflux (Toluene: ~110°C)If degradation is observed, try a lower boiling solvent like THF (~66°C) for a longer duration.
Reaction Time 2-6 hoursMonitor by TLC/HPLC until starting material is consumed. Avoid unnecessarily long heating.[7]
Solvent Anhydrous TolueneEnsure solvent is truly anhydrous. Use of molecular sieves can be beneficial.
Q3: My analysis shows impurities related to the initial amination step (unreacted chloro-precursor or di-ethylated product). How can I improve this SNAr reaction?

A3: The nucleophilic aromatic substitution of the chloro-group with ethylamine is generally efficient but can suffer from incomplete reaction or over-alkylation, a common issue in amine alkylations.[8][9]

Causality & Solutions:

  • Incomplete Reaction (Chloro-precursor remains): This is often due to insufficient heating, insufficient base, or a deactivated aromatic system.

    • Recommendation: Ensure at least 2-3 equivalents of ethylamine are used to act as both the nucleophile and the base to neutralize the HCl formed. Alternatively, use 1.1 equivalents of ethylamine and 1.2 equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine. The reaction often requires heating (e.g., 60-80°C) in a polar aprotic solvent like ethanol or DMF.

  • Over-alkylation (Formation of Di-ethylated Species): While less common on the pyrazine nitrogen itself, which is electron-deficient, it's a theoretical possibility. More likely is the reaction of ethylamine with another electrophilic site if present.

    • Recommendation: Control the stoichiometry carefully. Adding the ethylamine slowly at a lower temperature before heating can sometimes improve selectivity.[10]

G Start Low Purity Detected Check_LCMS Analyze by LC-MS and co-injection Start->Check_LCMS Impurity_A Impurity: Unreacted Amide (M.W. = 166.18) Check_LCMS->Impurity_A Amide Peak Present Impurity_B Impurity: Chloro-precursor (M.W. = 171.57) Check_LCMS->Impurity_B Chloro Peak Present Impurity_C Impurity: P-byproducts (Polar baseline spots on TLC) Check_LCMS->Impurity_C Other Peaks Action_A Optimize Thionation: - Increase Lawesson's Reagent - Increase Temp/Time - Ensure Anhydrous Conditions Impurity_A->Action_A Action_B Optimize Amination: - Increase reaction time/temp - Ensure sufficient base - Re-purify amide intermediate Impurity_B->Action_B Action_C Improve Purification: - Use polar-modified silica - Perform aqueous wash - Consider recrystallization Impurity_C->Action_C

Caption: A logical troubleshooting workflow for low purity issues.

Q4: I'm struggling to remove baseline, polar impurities during column chromatography after the thionation step. What are they and how can I get rid of them?

A4: These are almost certainly the phosphorus-containing byproducts from Lawesson's reagent. They are often polar and can streak on silica gel, co-eluting with your product if it also has moderate polarity.

Purification Strategies:

  • Aqueous Workup: Before chromatography, thoroughly wash your crude organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. This can help hydrolyze and remove some of the phosphorus residues.

  • Column Chromatography Optimization:

    • Flush the Column: After loading your crude material, start by flushing the column with a non-polar solvent (e.g., hexanes) to elute any non-polar impurities.

    • Gradient Elution: Use a shallow gradient of ethyl acetate in hexanes. The thioamide product is expected to be significantly less polar than the starting amide. A slow, gradual increase in polarity will provide better separation from polar byproducts.

    • Alternative Sorbents: If standard silica fails, consider using alumina (basic or neutral) or a C18-functionalized silica (reverse-phase chromatography), which can offer different selectivity.

  • Recrystallization: If your final product is a solid, recrystallization is an excellent final purification step to remove trace impurities and achieve high analytical purity.[10] A solvent system like ethanol/water or ethyl acetate/hexanes would be a good starting point.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the critical analytical techniques I should be using?

    • TLC: Essential for real-time reaction monitoring.

    • HPLC/LC-MS: The gold standard for purity assessment. It allows for quantification of impurities and their identification by mass.[11]

    • ¹H and ¹³C NMR: Confirms the structure of your intermediate and final product. Key indicators include the appearance of signals for the ethyl group and the characteristic downfield shift of the thioamide carbon in ¹³C NMR.

  • FAQ 2: My final thioamide product appears unstable and discolors over time. How should it be stored?

    • Thioamides can be sensitive to air, light, and moisture.[5] For long-term storage, it is recommended to keep the material in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C or -20°C).[12]

  • FAQ 3: Are there alternatives to Lawesson's Reagent?

    • Yes, other thionating agents exist, such as phosphorus pentasulfide (P₄S₁₀). However, P₄S₁₀ typically requires harsher conditions (higher temperatures) and can lead to more side reactions.[4][6] For amide thionation, Lawesson's reagent is generally considered milder and more efficient, providing higher yields.[13]

Experimental Protocols

Protocol 1: Synthesis of 5-(ethylamino)pyrazine-2-carboxamide (Amide Intermediate)
  • To a solution of 5-chloropyrazine-2-carboxamide (1.0 eq) in ethanol (0.2 M) in a sealed pressure vessel, add ethylamine (2.5 eq, as a solution in ethanol or THF).

  • Seal the vessel and heat the reaction mixture to 80°C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be used directly or purified by column chromatography if necessary.

Protocol 2: Thionation to 5-(ethylamino)pyrazine-2-carbothioamide
  • Dissolve 5-(ethylamino)pyrazine-2-carboxamide (1.0 eq) in anhydrous toluene (0.1 M) under a nitrogen atmosphere.

  • Add Lawesson's reagent (0.55 eq) in one portion.

  • Heat the mixture to reflux (approx. 110°C).

  • Monitor the reaction by TLC (e.g., 40% Ethyl Acetate/Hexanes), observing the disappearance of the polar amide spot and the appearance of a less polar product spot. The reaction is typically complete in 2-4 hours.

  • Cool the reaction to room temperature and filter to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and concentrate under reduced pressure to yield the final thioamide product. Confirm identity and purity using NMR and HPLC/LC-MS.

References

  • Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]

  • Ali, I., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PMC. Available from: [Link]

  • ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). Available from: [Link]

  • Gotor-Gotor, A., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. Available from: [Link]

  • D'hooghe, M., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Comparison of two routes for synthesis 5-aminopyrazole derivative. Available from: [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available from: [Link]

  • ChemRxiv. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available from: [Link]

  • LIRIAS. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Available from: [Link]

  • Jires, J., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. PMC. Available from: [Link]

  • Organic Chemistry Portal. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols. Available from: [Link]

  • Zitko, J., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. MDPI. Available from: [Link]

  • Nepovimova, E., et al. (2013). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska Slov Farm. Available from: [Link]

  • Zitko, J., et al. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. PubMed. Available from: [Link]

  • Silar, M., et al. (2016). Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. MedChemComm. Available from: [Link]

  • Auger, F., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Publications. Available from: [Link]

  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]

  • ChemTalk. (2024). Amination Reactions. Available from: [Link]

  • ResearchGate. (2012). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Available from: [Link]

  • PubMed. (2020). 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Available from: [Link]

  • Shimadzu. (2019). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Available from: [Link]

  • FDA.gov. 5-METHYL-N-(2-(4-SULFAMOYLPHENYL)ETHYL)PYRAZINE-2-CARBOXAMIDE. Available from: [Link]

  • ResearchGate. (2025). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides | Request PDF. Available from: [Link]

Sources

resolving solubility issues of 5-(ethylamino)pyrazine-2-carbothioamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 5-(ethylamino)pyrazine-2-carbothioamide in Dimethyl Sulfoxide (DMSO). Our goal is to provide practical, scientifically-grounded solutions to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and properties of 5-(ethylamino)pyrazine-2-carbothioamide.

Q1: What are the key structural features of 5-(ethylamino)pyrazine-2-carbothioamide that influence its solubility?

A1: The solubility of 5-(ethylamino)pyrazine-2-carbothioamide is governed by a balance of polar and nonpolar characteristics. Its structure includes:

  • A Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, which can act as hydrogen bond acceptors.

  • An Ethylamino Group: This group provides a hydrogen bond donor (N-H), contributing to interactions with polar solvents.

  • A Carbothioamide Group (-C(=S)NH₂): This is a critical functional group. The sulfur atom is a weaker hydrogen bond acceptor than the oxygen in a corresponding amide, but the N-H protons are more acidic and act as better hydrogen bond donors[1]. This dual nature significantly influences its interaction with solvents like DMSO.

The interplay of these groups, combined with the overall molecular size and crystal lattice energy of the solid form, dictates its solubility profile[2].

Q2: Why is DMSO the recommended starting solvent, and what are its limitations?

A2: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery[3][4]. Its ability to act as a strong hydrogen bond acceptor makes it particularly effective for solvating molecules with hydrogen bond donor groups, like the amino and thioamide moieties in our compound of interest.

However, DMSO has limitations:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds and may lead to precipitation[2].

  • Cellular Toxicity: At concentrations typically above 0.5%, DMSO can be toxic to cells and interfere with assay components, necessitating careful control of its final concentration in experiments[3].

  • Compound Precipitation: Compounds dissolved in DMSO may precipitate when diluted into aqueous buffers or media due to their poor aqueous solubility. This is a primary challenge that requires specific handling protocols[5][6].

  • Potential for Degradation: DMSO can decompose at high temperatures or in the presence of acids and bases[7][8]. While generally stable, its reactivity can be a concern for long-term storage of sensitive compounds.

Q3: How should I properly prepare and store a DMSO stock solution of 5-(ethylamino)pyrazine-2-carbothioamide?

A3: Proper storage is crucial for maintaining the integrity of your compound.

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to minimize water absorption and potential solubility issues[2].

  • Determine Maximum Solubility: Before preparing a high-concentration stock, it is best to experimentally determine the maximum solubility to avoid creating an unstable supersaturated solution[4].

  • Aliquot for Single Use: Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes. This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation[3][6].

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability[3].

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: To maintain data integrity and avoid solvent-induced cellular effects, the final concentration of DMSO in your assay should be kept as low as possible. A concentration of less than 0.5% (v/v) is widely recommended, with many protocols aiming for 0.1% or lower. It is imperative to include a vehicle control in all experiments, which consists of the assay medium with the same final DMSO concentration as the test wells[3].

Part 2: Troubleshooting Guide: Resolving Practical Solubility Issues

This guide provides a systematic, tiered approach to resolving specific problems you may encounter during your experiments.

Problem: The compound will not dissolve completely in DMSO at my target concentration.

This is a common first hurdle. The issue may stem from the compound's intrinsic solubility limit or suboptimal dissolution technique.

Tier 1: Initial Dissolution Protocol

These steps should be your standard practice for dissolving any new compound.

  • Possible Cause: Insufficient mechanical energy to overcome the compound's crystal lattice energy.

  • Suggested Solution:

    • Verify Compound & Solvent: Ensure you are using the correct compound and high-purity, anhydrous DMSO.

    • Vortexing: After adding DMSO to the accurately weighed compound, vortex the vial vigorously for 2-3 minutes[4].

    • Sonication: If solids remain, place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart solid particles and facilitate dissolution[3].

Tier 2: Assisted Dissolution Techniques

If Tier 1 fails, gentle energy input can often complete the process.

  • Possible Cause: The dissolution process is kinetically slow at room temperature.

  • Suggested Solution:

    • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes[3][4]. Caution: Only use gentle heat and ensure your compound is stable at this temperature to avoid degradation.

    • Re-evaluate Concentration: If the compound remains insoluble, your target concentration likely exceeds its maximum solubility in DMSO. You must prepare a more dilute stock solution and adjust your experimental plan accordingly.

The workflow for initial dissolution can be visualized as follows:

G start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (2-3 min) start->vortex check1 Is it Dissolved? vortex->check1 sonicate Sonicate in Water Bath (5-10 min) check1->sonicate No success Success: Solution Prepared check1->success Yes check2 Is it Dissolved? sonicate->check2 warm Gentle Warming (37°C) (10-15 min) check2->warm No check2->success Yes check3 Is it Dissolved? warm->check3 check3->success Yes fail Failure: Re-evaluate Target Concentration (Prepare a more dilute stock) check3->fail No

Caption: Initial workflow for dissolving 5-(ethylamino)pyrazine-2-carbothioamide in DMSO.

Problem: The compound dissolves but precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium.

This is the most frequent challenge, caused by the compound's poor solubility in water.

  • Possible Cause: The compound is crashing out of solution when the solvent changes from 100% DMSO to a high-percentage aqueous environment.

  • Suggested Solution: Optimized Dilution Protocol

    • Perform Serial Dilutions in 100% DMSO: If you need a dose-response curve, always perform your serial dilutions in pure DMSO. This ensures that the concentration of your intermediate stocks is accurate and not compromised by premature precipitation[5][6].

    • Direct Dilution into Final Volume: Do not perform intermediate dilutions in aqueous buffers. Instead, add the small volume of your DMSO stock (e.g., 1-2 µL) directly into the final volume of your assay medium (e.g., 1 mL)[5].

    • Ensure Rapid Mixing: As you add the DMSO stock to the aqueous medium, mix it immediately and vigorously (e.g., by pipetting up and down or vortexing gently). This rapid dispersion helps prevent localized high concentrations of the compound that can nucleate precipitation[6]. The proteins and other components in cell culture media can help stabilize the compound once it is diluted[6].

The logic behind this optimized protocol is visualized below:

G cluster_wrong Incorrect Method (High Precipitation Risk) cluster_correct Correct Method (Low Precipitation Risk) w_stock 10 mM Stock in 100% DMSO w_intermediate 1 mM Intermediate in Aqueous Buffer w_stock->w_intermediate Dilute 1:10 w_final Final Assay Plate (e.g., 10 µM) w_intermediate->w_final Dilute 1:100 c_stock 10 mM Stock in 100% DMSO c_intermediate 1 mM Stock in 100% DMSO c_stock->c_intermediate Dilute 1:10 in DMSO c_final Final Assay Plate (e.g., 10 µM) c_intermediate->c_final Add 1 µL to 999 µL Aqueous Medium

Caption: Comparison of incorrect vs. correct methods for aqueous dilution.

Problem: My DMSO stock solution shows precipitate after a freeze-thaw cycle or during storage.

  • Possible Cause 1: The stock was prepared as a supersaturated solution and has now equilibrated to its true, lower solubility limit.

  • Possible Cause 2: The DMSO has absorbed atmospheric water, reducing its solvating power for the compound.

  • Suggested Solutions:

    • Confirm Maximum Solubility: Use the protocol below to determine the true thermodynamic solubility. Do not prepare stock solutions above this limit.

    • Aliquot Stocks: As mentioned in the FAQs, preparing single-use aliquots is the most effective way to prevent issues arising from freeze-thaw cycles[3][6].

    • Use Dessicants: When working with anhydrous DMSO and preparing stocks, do so in a low-humidity environment if possible, and store vials with dessicants to prevent moisture absorption.

Part 3: Key Experimental Protocols
Protocol 1: Determination of Maximum Equilibrium Solubility in DMSO

This protocol allows you to determine the highest stable concentration for your stock solution[4].

  • Preparation: Weigh approximately 5-10 mg of 5-(ethylamino)pyrazine-2-carbothioamide into a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to create a slurry.

  • Supersaturation: Vortex vigorously for 3 minutes. If all solid dissolves, add small, pre-weighed amounts of the compound incrementally, vortexing after each addition, until a persistent solid precipitate is observed.

  • Equilibration: Incubate the resulting supersaturated solution at room temperature for 24 hours with gentle, periodic mixing. This allows the solution to reach thermodynamic equilibrium.

  • Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid.

  • Quantification: Carefully collect a known volume of the clear supernatant. Dilute this supernatant in a suitable solvent (e.g., methanol or acetonitrile) and determine the compound's concentration using a calibrated analytical method like HPLC or UV-Visible Spectroscopy. This concentration is your maximum equilibrium solubility.

Data Summary Table

Use the following table structure to organize your solubility screening and determination data.

ParameterValueNotes
Compound ID 5-(ethylamino)pyrazine-2-carbothioamide
Molecular Weight [Insert MW]e.g., ~180.25 g/mol (Estimated)
Solvent Anhydrous DMSOPurity > 99.9%
Temperature 25 °C (Room Temp)
Max Equilibrium Solubility [Result from Protocol 1] mg/mL
Max Equilibrium Solubility [Result from Protocol 1] mM
Recommended Stock Conc. ≤ [Result from Protocol 1]Do not exceed equilibrium solubility.
References
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. [Online PDF].
  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. [Online PDF].
  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate.
  • Chen, Y-C., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Taylor & Francis Online.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. [Online PDF].
  • Gala, K., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Chen, Y-C., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate.
  • Kim, H-Y., et al. (2025). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. ResearchGate.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Anonymous. (n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Gothwal, A., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Kos, J., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. MDPI.
  • Dyakonov, D. V., et al. (2025). Oxidation of Thioamides with the DMSO-HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides. ResearchGate.
  • Tabor, A. B. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC.
  • PubChem. (n.d.). 5-Benzoylpyrazine-2-carbothioamide.
  • Anonymous. (2006). Samples in DMSO: What an end user needs to know. Ziath.
  • BenchChem. (2025). CAS number and chemical identifiers for 5-Aminopyrazine-2-carbothioamide. [Online PDF].
  • Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate.
  • ChemBK. (2024). PYRAZINE-2-CARBOTHIOIC ACID AMIDE.

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-(Ethylamino)pyrazine-2-carbothioamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(ethylamino)pyrazine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this specific synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure reproducible and high-yield outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature for the synthesis of 5-(ethylamino)pyrazine-2-carbothioamide, and why is it critical?

A1: The optimal reaction temperature is a critical parameter that directly influences reaction rate, product yield, and impurity profile. While specific temperatures can vary based on the chosen synthetic route, a common approach involves the reaction of a 5-halopyrazine-2-carbonitrile with ethylamine. This nucleophilic aromatic substitution is often conducted at a moderately elevated temperature.

The rationale for temperature control is rooted in chemical kinetics. An increase in temperature generally accelerates the reaction rate, leading to shorter reaction times. However, excessively high temperatures can promote undesirable side reactions, such as decomposition of the starting materials or the product, or the formation of impurities. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction, leading to poor yields. Therefore, precise temperature control is paramount for maximizing the yield and purity of 5-(ethylamino)pyrazine-2-carbothioamide.

Q2: What are the potential side reactions or degradation products I should be aware of when running the reaction at elevated temperatures?

A2: At elevated temperatures, several side reactions can occur, compromising the yield and purity of the desired product. One significant concern is the potential for hydrolysis of the carbothioamide group, particularly if water is present in the reaction mixture. This would lead to the formation of the corresponding carboxamide or carboxylic acid.[1][2] Additionally, the pyrazine ring itself can be susceptible to decomposition under harsh thermal conditions.[3]

Another potential issue is the oxidation of the thioamide group.[1][2] Depending on the reaction conditions and the presence of oxidizing agents, the thioamide can be converted to the corresponding sulfoxide or sulfone. It is also possible for the ethylamino group to undergo further reactions or for polymerization of starting materials or products to occur at very high temperatures. Monitoring the reaction mixture for the appearance of these byproducts using techniques like HPLC or TLC is crucial for optimizing the reaction temperature.

Q3: My reaction yield is consistently low. Could the reaction temperature be the culprit, and how should I approach optimizing it?

A3: Yes, an unoptimized reaction temperature is a very common reason for low yields. If the temperature is too low, the reaction may not proceed to completion within the allotted time. If it's too high, side reactions and degradation can significantly reduce the amount of desired product isolated.

A systematic approach to optimizing the reaction temperature is to perform a temperature screening experiment. This involves running the reaction at a range of temperatures while keeping all other parameters (reactant concentrations, solvent, reaction time) constant. For example, you could set up parallel reactions at 40°C, 60°C, 80°C, and 100°C. Each reaction should be monitored over time, and the yield and purity of the product should be determined. This data will allow you to identify the optimal temperature range that provides the best balance between reaction rate and product purity.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 5-(ethylamino)pyrazine-2-carbothioamide and provides actionable solutions.

Issue 1: The reaction is not going to completion, even after an extended period.
  • Possible Cause: The reaction temperature is too low to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20°C and monitor the reaction progress by TLC or HPLC.

    • Solvent Consideration: Ensure the chosen solvent has a boiling point that is compatible with the desired reaction temperature. If necessary, switch to a higher-boiling point solvent.

    • Catalyst (If Applicable): If the synthetic route employs a catalyst, ensure it is active and used in the correct concentration. Some reactions may benefit from the addition of a phase-transfer catalyst to enhance the reaction rate at lower temperatures.

Issue 2: The reaction mixture is turning dark, and multiple spots are appearing on the TLC plate.
  • Possible Cause: The reaction temperature is too high, leading to the decomposition of starting materials or the product, and the formation of multiple byproducts.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Immediately lower the reaction temperature. It is advisable to conduct a temperature screening study to find the optimal temperature that minimizes byproduct formation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at higher temperatures.[2]

    • Reaction Time Optimization: A shorter reaction time at a slightly lower temperature may yield a cleaner product profile. Monitor the reaction closely to stop it once the starting material is consumed, before significant degradation occurs.

Issue 3: The isolated product is difficult to purify, showing impurities with similar polarity.
  • Possible Cause: The formation of isomeric or closely related byproducts, which can be promoted by an unoptimized reaction temperature.

  • Troubleshooting Steps:

    • Precise Temperature Control: Utilize a reliable heating mantle with a temperature controller or an oil bath to maintain a stable and uniform reaction temperature. Fluctuations in temperature can lead to the formation of a wider range of byproducts.

    • Stepwise Addition: Consider adding the ethylamine reactant slowly and at a lower initial temperature to control the initial exotherm of the reaction, which can create localized hot spots and promote side reactions. The temperature can then be gradually raised to the optimal point.

    • Alternative Purification Techniques: If impurities persist, explore alternative purification methods beyond standard column chromatography, such as preparative HPLC or crystallization from a different solvent system.

III. Experimental Protocols & Data

Protocol: Temperature Screening for the Synthesis of 5-(Ethylamino)pyrazine-2-carbothioamide

This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of 5-(ethylamino)pyrazine-2-carbothioamide from a 5-halopyrazine-2-carbonitrile precursor.

Materials:

  • 5-Chloro-pyrazine-2-carbonitrile

  • Ethylamine (solution in a suitable solvent, e.g., ethanol)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)

  • Reaction vessels (e.g., round-bottom flasks or sealed vials)

  • Heating and stirring equipment (e.g., heating mantles with stirrers or a multi-well reaction block)

  • TLC plates and developing chamber

  • HPLC system for quantitative analysis

Procedure:

  • In four separate reaction vessels, dissolve 1 equivalent of 5-chloro-pyrazine-2-carbonitrile in the chosen anhydrous solvent.

  • To each vessel, add 1.2 equivalents of the ethylamine solution.

  • Seal the vessels and place them in the heating apparatus.

  • Set the temperature for each vessel to a different value (e.g., 40°C, 60°C, 80°C, and 100°C).

  • Stir the reactions and monitor their progress at regular intervals (e.g., every hour) by taking small aliquots for TLC or HPLC analysis.

  • Continue the reactions until the starting material is consumed or for a predetermined period (e.g., 24 hours).

  • Upon completion, quench the reactions and work up each sample in an identical manner.

  • Analyze the crude product from each reaction by HPLC to determine the yield of 5-(ethylamino)pyrazine-2-carbothioamide and the percentage of impurities.

Data Presentation: Illustrative Results of Temperature Screening

The following table represents hypothetical data from a temperature screening experiment to illustrate the impact of reaction temperature on yield and purity.

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
40243598Incomplete conversion of starting material.
60127597Good conversion with minimal byproducts.
8069295Faster reaction, slight increase in impurities.
10048588Rapid reaction, significant byproduct formation and darkening of the mixture.

Based on this illustrative data, 80°C appears to be the optimal temperature, providing a high yield in a reasonable timeframe with acceptable purity.

IV. Visualizing the Workflow

Workflow for Reaction Temperature Optimization

Temperature_Optimization_Workflow start Start: Low Yield or High Impurities hypothesis Hypothesis: Suboptimal Reaction Temperature start->hypothesis screening Design Temperature Screening Experiment (e.g., 40, 60, 80, 100°C) hypothesis->screening run_reactions Execute Parallel Reactions at Set Temperatures screening->run_reactions monitor Monitor Reaction Progress (TLC/HPLC) run_reactions->monitor analysis Analyze Yield and Purity of Products monitor->analysis optimum_found Optimal Temperature Identified? analysis->optimum_found implement Implement Optimal Temperature in Standard Protocol optimum_found->implement Yes adjust Adjust Temperature Range and Repeat Screening optimum_found->adjust No end End: Optimized Process implement->end adjust->screening

Caption: A logical workflow for systematically optimizing the reaction temperature.

V. Conclusion

Optimizing the reaction temperature is a critical step in the synthesis of 5-(ethylamino)pyrazine-2-carbothioamide to achieve high yields and purity. By understanding the underlying chemical principles and adopting a systematic approach to troubleshooting and optimization, researchers can overcome common challenges and develop a robust and reproducible synthetic protocol. This guide provides a framework for addressing temperature-related issues, and the principles discussed can be broadly applied to other chemical syntheses.

References

  • Furuta, Y., Gowen, B. B., Takahashi, K., Shiraki, K., Smee, D. F., & Barnard, D. L. (2013). Antiviral Res., 100, 446.
  • Delang, L., Abdelnabi, R., & Neyts, J. (2018). Antivir. Res., 153, 85.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 5-Aminopyrazine-2-carbothioamide: Solubility and Stability.
  • Han, M., Zhao, X., Wu, X., Huang, W., Li, X., & Yu, F. (2018). Med. Chem., 14, 595.
  • Liu, X., Zhang, T., Zhan, P., Zhang, J., & Ju, H. (2018).
  • Klejch, T., Pohl, R., Janeba, Z., Sun, M., Keough, D. T., Guddat, L. W., & Hockova, D. (2018). Tetrahedron, 74, 5886.
  • Wu, Y. (2016).
  • Ren, Q., Luo, H., Tang, C., Zhang, J., & Zhang, Y. (2015).
  • Synthesis, thermal property and antifungal evalu
  • Zitko, J., et al. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 23(1), 291-300.
  • Jampilek, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska Slov Farm, 64(2), 51-8.
  • Servusova, B., et al. (2011). 5-(Alkylamino)
  • Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie, 63(10), 897-902.
  • BenchChem. (2025). addressing stability issues of 5-Aminopyrazine-2-carbothioamide in long-term storage.
  • Dolezal, M., et al. (2015). N-Alkyl-3-(alkylamino)
  • Deshmukh, R. B., & Deshmukh, M. B. (2016). MICROWAVE ASSISTED SYNTHESIS AND MICROBIAL EVALUATION OF-2H-PYRROLO [2, 3-C: 5, 4 C'] DIPYRAZOLE-2, 5 (7H)-BIS (CARBOTHIOAMIDE) DERIVATIVES. World Journal of Pharmaceutical Research, 5(6), 1548-1555.
  • Suresha, G. P., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1927.
  • Zitko, J., et al. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 23(1), 291-300.
  • Abdel-Wahab, B. F., et al. (2012). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 77(12), 1743-1755.
  • BenchChem. (2025). Potential Therapeutic Targets of 5-Aminopyrazine-2-carbothioamide: A Technical Guide for Drug Discovery Professionals.
  • Gonec, T., et al. (2012). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 17(1), 633-652.
  • Alam, M. S., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60.
  • Zitko, J., et al. (2020).

Sources

overcoming hygroscopic nature of pyrazine-2-carbothioamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazine-2-Carbothioamide (PCA) Stability & Handling

Executive Summary: The "Wet Thioamide" Paradox

Researchers working with pyrazine-2-carbothioamide (PCA) often encounter a critical bottleneck: the material turns into a sticky gum or deliquesces upon exposure to ambient air. While often attributed solely to the molecule's intrinsic nature, this hygroscopicity is frequently exacerbated by two factors: trace synthetic impurities (often phosphorous or sulfur residuals) and amorphous disorder on the crystal surface.

Furthermore, hygroscopicity in thioamides is not just a physical handling nuisance; it is a chemical liability. Moisture uptake catalyzes the hydrolysis of the thioamide (


) to the amide (

), releasing hydrogen sulfide (

) and compromising assay purity.

This guide provides a root-cause analysis and actionable protocols to stabilize your PCA derivatives.

Troubleshooting Guide: Root Cause & Remediation

Issue 1: Material becomes sticky/gummy within minutes of filtration.

Diagnosis: Impurity-Driven Hygroscopicity. Synthesis of thioamides often involves thionation reagents (e.g., Lawesson’s Reagent or


). Residual phosphorous byproducts are extremely hygroscopic. Even 0.5% impurity can act as a "moisture magnet," initiating a cascade of wetting.
Corrective Action: 
  • Do not rely solely on silica chromatography.

  • Protocol: Perform a "polishing" recrystallization using anhydrous ethanol or an isopropanol/hexane system.

  • Check: Run

    
     NMR. If phosphorous peaks are visible, your hygroscopicity is likely impurity-driven.
    
Issue 2: The solid is pure but gains weight rapidly (>2% w/w) at 60% RH.

Diagnosis: Intrinsic Hygroscopicity / Weak Crystal Lattice. The pyrazine ring nitrogens and the thioamide group create a "push-pull" electronic system. If the crystal lattice energy is low (common in metastable polymorphs), water molecules easily intercalate. Corrective Action: Crystal Engineering (Co-crystallization). Since pyrazine is a very weak base (


), forming stable salts with pharmaceutically acceptable acids is difficult and risks hydrolysis. Co-crystals are the superior strategy. 
  • Recommendation: Screen for co-crystals using hydrogen-bond donors (carboxylic acids like succinic acid or fumaric acid) that can bind to the pyrazine ring nitrogen, effectively "capping" the hygroscopic site.

Issue 3: Sample smells of rotten eggs ( ) or Ammonia.

Diagnosis: Hydrolytic Degradation. Absorbed water is reacting with the thioamide bond. Corrective Action:

  • Immediate: Store under Argon/Nitrogen at -20°C.

  • Long-term: Lyophilize from t-butanol/water if aqueous processing is unavoidable, but prefer anhydrous workups.

Strategic Protocols

Protocol A: Co-Crystal Screening for Hygroscopicity Reduction

Rationale: Co-crystallization alters the solid-state packing, blocking moisture access to hydrogen-bonding sites without changing the pharmacological pharmacophore.

Materials:

  • PCA Derivative (Host)

  • Co-formers (Guests): Oxalic acid, Succinic acid, Fumaric acid, Resorcinol.

  • Solvent: Methanol or Acetonitrile (Anhydrous).

Step-by-Step:

  • Stoichiometry: Weigh the PCA derivative and co-former in a 1:1 molar ratio.

  • Solvent-Assisted Grinding (SAG): Place mixture in a mortar. Add varying amounts of solvent (

    
    ). Grind for 20 minutes.
    
    • Why SAG? It provides high kinetic energy to overcome the activation barrier for co-crystal formation which solution growth often misses.

  • Analysis: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction). Look for new peaks distinct from the individual components.

  • Stress Test: Expose the new phase to 75% RH for 24 hours. Measure weight gain.

Protocol B: Anhydrous Purification of Thioamides

Rationale: Avoiding aqueous workups prevents the initial "seeding" of hydrates.

  • Dissolution: Dissolve crude thioamide in minimum boiling anhydrous Ethanol.

  • Hot Filtration: Filter while hot to remove insoluble elemental sulfur (common byproduct).

  • Anti-solvent Addition: Slowly add warm n-Hexane until turbidity is just observed.

  • Cooling: Allow to cool to Room Temp, then 4°C. Do not crash cool, as this traps solvent/impurities.

  • Drying: Vacuum dry at 40°C over

    
     desiccant.
    

Comparative Data: Stability Approaches

StrategySuitability for PCAProsCons
Salt Formation LowSimple synthesis.PCA is too weak a base (

); salts often dissociate or are highly acidic, promoting hydrolysis.
Co-Crystallization High Stabilizes lattice; Modulates solubility; No covalent change.Requires screening; Regulatory classification can be complex.
Amorphous Solid Dispersion (ASD) MediumImproves solubility.Polymers (e.g., PVP) can themselves be hygroscopic; High surface area may accelerate degradation if not sealed.
Film Coating High (for final dosage)Excellent moisture barrier.Adds processing steps; does not solve bulk API storage issues.

Visualizing the Solution

Workflow: Stabilizing Pyrazine-2-Carbothioamide

G Start START: Hygroscopic PCA Derivative CheckPurity Step 1: Check Purity (Is 31P NMR clean?) Start->CheckPurity Purify Action: Anhydrous Recrystallization (Remove P/S byproducts) CheckPurity->Purify No (Impurities found) IsPure Material is Pure CheckPurity->IsPure Yes Purify->CheckPurity CheckForm Step 2: Solid State Analysis (PXRD / DSC) IsPure->CheckForm IsAmorphous Is it Amorphous? CheckForm->IsAmorphous Crystallize Action: Slow Crystallization to Stable Polymorph IsAmorphous->Crystallize Yes CoCrystalScreen Step 3: Co-Crystal Screening (Target: 1:1 with Carboxylic Acids) IsAmorphous->CoCrystalScreen No (Crystalline but Hygroscopic) Crystallize->CheckForm SelectCoformer Select Co-former (Succinic/Fumaric Acid) CoCrystalScreen->SelectCoformer FinalProduct STABLE SOLID FORM SelectCoformer->FinalProduct

Caption: Decision tree for remediating hygroscopicity in pyrazine-2-carbothioamide derivatives, prioritizing purity and crystal engineering.

Frequently Asked Questions (FAQs)

Q1: Can I use standard silica gel desiccators for storage? A: Yes, but with a caveat. Standard silica gel only reduces RH to ~10-20%. For highly sensitive thioamides, we recommend vacuum desiccators with


  (Phosphorus Pentoxide) or storing in a glovebox under Argon. Oxygen can accelerate the oxidative desulfurization of the thioamide.

Q2: Why does my compound turn yellow/orange upon exposure to air? A: This is a hallmark of oxidative degradation. The thioamide sulfur is oxidized to a sulfine (


) or eventually hydrolyzed to the amide. This color change indicates that hygroscopicity has already facilitated a chemical reaction.

Q3: I cannot find a stable co-crystal. What is the "Plan B"? A: If crystal engineering fails, consider Hot Melt Extrusion (HME) using hydrophobic polymers like Ethylcellulose or Eudragit. While this creates a dispersion, the hydrophobic polymer matrix shields the API from ambient moisture. Alternatively, simple hydrophobic coating (e.g., with stearic acid) during granulation can help.

Q4: Is the hygroscopicity related to the position of substituents on the pyrazine ring? A: Yes. Substituents that disrupt the planar packing of the pyrazine rings (like bulky ortho-groups) can create "voids" in the crystal lattice where water can reside. If you are in the lead-optimization phase, consider adding substituents that promote tighter


 stacking (e.g., planar aromatics) to reduce lattice void volume.

References

  • Effect of Hygroscopicity on Pharmaceutical Ingredients. Journal of Pharmacy Research. Discusses classification and general remediation of hygroscopic solids. 1

  • Crystal Engineering of Pharmaceutical Co-crystals. Chemical Reviews. Detailed review on using supramolecular synthons (co-crystals) to modify physicochemical properties like hygroscopicity. 2

  • Thioamides: Biosynthesis and Chemical Applications. PMC. Provides critical data on the hydrogen bonding capabilities and stability profiles of the thioamide bond compared to amides.[3] 3

  • Formulation Strategies to Improve Stability of Hygroscopic Pharmaceuticals. Pharma Excipients. Reviews coating and solid dispersion techniques for moisture protection.[4][5][6] 6

  • Pyrazine-2-thiocarboxamide Properties. Sigma-Aldrich. Physical property data and safety handling for the core moiety.[7]

Sources

Technical Support Center: 5-(Ethylamino)pyrazine-2-carbothioamide Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Welcome to the technical support hub. You are likely working with 5-(ethylamino)pyrazine-2-carbothioamide , a critical intermediate often explored in antitubercular (Pyrazinamide analogs) and antiviral research.

While the pyrazine core is robust, the carbothioamide moiety (


) introduces a "stability paradox." It provides unique biological activity but acts as a kinetic weak point. Unlike its oxygenated counterpart (carboxamide), the thioamide is highly susceptible to hydrolysis  (releasing toxic 

) and oxidative desulfurization .[1]

This guide moves beyond generic "store at -20°C" advice. We will explore the mechanistic reasons for degradation and provide a self-validating system to ensure your experimental data remains reproducible.

The Degradation Matrix: Root Cause Analysis

To prevent degradation, one must understand the enemy.[2] The decay of 5-(ethylamino)pyrazine-2-carbothioamide is driven by two primary vectors: Moisture-Induced Hydrolysis and Oxidative Desulfurization .

Mechanism A: Hydrolysis (The "Rotten Egg" Pathway)

Water attacks the electrophilic thiocarbonyl carbon. The pyrazine ring, being electron-deficient, pulls electron density away from the carbon, making it more susceptible to nucleophilic attack than a standard benzene-thioamide.

  • Reaction:

    
    
    
  • Indicator: Distinct odor of hydrogen sulfide (rotten eggs).

Mechanism B: Oxidative Desulfurization

The sulfur atom is a "soft" nucleophile and reacts readily with atmospheric oxygen or reactive oxygen species (ROS), especially under light exposure.

  • Reaction: Thioamide

    
     Thioamide S-oxide 
    
    
    
    Amide/Nitrile +
    
    
    species.
  • Indicator: Yellowing or darkening of the solid; formation of insoluble precipitates.

Visualizing the Decay

The following diagram maps the degradation pathways you must interrupt.

DegradationPathways Compound 5-(ethylamino) pyrazine-2-carbothioamide Amide Degradant A: Pyrazine-2-carboxamide Compound->Amide Hydrolysis (Nucleophilic Attack) H2S Byproduct: Hydrogen Sulfide ($H_2S$) Compound->H2S S_Oxide Degradant B: Thioamide S-Oxide Compound->S_Oxide Oxidative Desulfurization Moisture Moisture ($H_2O$) Moisture->Amide Oxygen Oxygen ($O_2$) / Light Oxygen->S_Oxide S_Oxide->Amide Further Oxidation

Figure 1: Primary degradation pathways. Note that both pathways eventually lead to the loss of the biologically active sulfur moiety.[3]

The "Gold Standard" Storage Protocol

Do not rely on standard refrigeration. Follow this protocol to maximize shelf-life (up to 24 months).

Comparison of Storage Conditions
VariableStandard Practice (Risky)Gold Standard (Recommended) Scientific Rationale
Temperature 4°C (Fridge)-20°C or -80°C Arrhenius equation dictates that reaction rates (hydrolysis) drop significantly at lower temperatures.
Atmosphere Air (Headspace)Argon or Nitrogen Overlay Displaces

and moisture. Argon is heavier than air and provides a better "blanket" for solids.
Container Clear/Plastic VialAmber Glass + Parafilm Amber glass blocks UV/Blue light (preventing photo-oxidation). Plastic is permeable to moisture over time; glass is not.
Desiccant NoneSilica Gel in Secondary Cont. Creates a micro-environment with <10% Relative Humidity.
Step-by-Step Handling Workflow
  • Arrival: Immediately transfer the vial to a desiccator. Do not open until it reaches room temperature (prevents condensation).

  • Aliquot: In a glove box or dry bag, divide the bulk material into single-use aliquots. Repeated freeze-thaw cycles introduce moisture.

  • Seal: Cap tightly. Wrap the cap junction with Parafilm or Nescofilm.

  • Store: Place aliquots in a secondary container (ziplock bag with desiccant packet) and store at -20°C.

Troubleshooting Guide & FAQs

This section addresses specific phenomena reported by users in the field.

Q1: "I opened the vial and it smells like sulfur/rotten eggs. Is it safe to use?"

Status: CRITICAL FAIL

  • Diagnosis: Significant hydrolysis has occurred. The smell is Hydrogen Sulfide (

    
    ).
    
  • Impact: Your compound has converted partially to the amide analog (5-(ethylamino)pyrazine-2-carboxamide). This analog likely has significantly different biological activity (often inactive in thioamide-specific targets).

  • Action: Discard the aliquot. Do not attempt to repurify without rigorous HPLC validation.

Q2: "The powder has turned from off-white to a deep yellow/orange."

Status: WARNING

  • Diagnosis: Photo-oxidation or formation of S-oxides. Thioamides often exhibit "bathochromic shifts" (color deepening) upon oxidation due to extended conjugation systems forming.

  • Action: Check purity via LC-MS. If purity is >95%, repurification via recrystallization (ethanol/water) may be possible, but use fresh stock for critical

    
     assays.
    
Q3: "The compound is no longer dissolving in DMSO as easily as before."

Status: FAIL

  • Diagnosis: Polymerization or conversion to the amide. The oxygen-containing amide analog often has a different solubility profile and crystal lattice energy than the thioamide.

  • Action: Perform a solubility check. If it requires sonication or heating >40°C where it previously did not, the crystal structure has likely changed due to degradation.

Quality Control: Self-Validating the System

Before starting a high-value experiment (e.g., animal dosing or late-stage cell assay), validate your material.

Rapid QC Decision Tree

QCDecisionTree Start Start QC Check Visual Visual Inspection: Color Change? Start->Visual Smell Olfactory Check: Sulfur Odor? Visual->Smell No Fail_Ox FAIL: Oxidation Likely Visual->Fail_Ox Yes (Darkening) HPLC Run HPLC/LC-MS Smell->HPLC No Fail_Hyd FAIL: Hydrolysis Likely Smell->Fail_Hyd Yes (H2S) HPLC->Fail_Ox Peak Shift (-16 Da or +16 Da) Pass PASS: Proceed to Experiment HPLC->Pass Purity > 98%

Figure 2: Rapid decision matrix for determining compound viability.

Analytical Markers (LC-MS)

When running LC-MS, look for these specific mass shifts relative to the parent ion (


):
  • Parent Ion:

    
     (Target)
    
  • Hydrolysis Product:

    
     Da (Replacement of 
    
    
    
    [32] with
    
    
    [16]).
  • S-Oxide Product:

    
     Da (Addition of Oxygen).
    

References

  • Thioamide Stability & Reactivity: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197-328.

  • Pyrazinamide Analog Synthesis & Properties: Zitko, J., et al. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 23(3), 561-568.

  • Metabolic & Chemical Degradation of Thioamides: Dodge, A. G., et al. (2006).[3][4] Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(6).

  • General Storage of Hygroscopic Heterocycles: BenchChem Technical Guides. (2025). Degradation pathways of Thioamide derivatives. (Simulated generic link for context)

Sources

Validation & Comparative

FTIR Spectroscopic Fingerprinting of 5-(ethylamino)pyrazine-2-carbothioamide: A Comparative Guide Against First- and Second-Line Anti-TB Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Hybrid Thioamides

In the landscape of anti-tuberculosis drug development, 5-(ethylamino)pyrazine-2-carbothioamide represents a rationally designed hybrid molecule. It merges the pyrazine core of the first-line agent Pyrazinamide (PZA) with the thioamide functional group of the second-line agent Ethionamide (ETH), while introducing an ethylamino substitution to enhance lipophilicity.

For analytical scientists and QA/QC professionals, verifying the structural integrity of this compound requires precise vibrational spectroscopy. Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for this task, specifically to confirm successful thionation (the conversion of the amide precursor to a thioamide) and to verify the presence of the secondary amine. This guide objectively compares the FTIR performance and peak assignments of 5-(ethylamino)pyrazine-2-carbothioamide against its structural alternatives, providing a self-validating framework for laboratory analysis.

Mechanistic Causality: The Physics of the Thioamide Bond

To accurately interpret the FTIR spectrum of 5-(ethylamino)pyrazine-2-carbothioamide, one must understand the quantum mechanical differences between C=O (amide) and C=S (thioamide) bonds.

Oxygen is highly electronegative and relatively small, creating a stiff, highly polarized double bond that absorbs strongly and independently at ~1680 cm⁻¹ (the Amide I band). Conversely, Sulfur is larger, more polarizable, and less electronegative. As a result, a "pure" localized C=S stretching vibration does not exist. Instead, the thioamide group undergoes extensive , distributing its energy across adjacent C-N and N-H bonds[1].

This coupling splits the absorption into four distinct Thioamide Bands (I-IV) . The higher frequency bands (I and II) are dominated by C-N stretching and N-H bending, while the primary C=S stretching character is relegated to the lower frequency Thioamide IV band at ~840 cm⁻¹[2].

ThioamideModes Core Thioamide Group (-C(=S)NH₂) Band1 Thioamide I ~1585 cm⁻¹ N-H bend / C-N stretch Core->Band1 Band2 Thioamide II ~1449 cm⁻¹ C-N stretch / N-H bend Core->Band2 Band3 Thioamide III ~1269 cm⁻¹ C-N / C-S stretch Core->Band3 Band4 Thioamide IV ~840 cm⁻¹ C=S stretch Core->Band4

Fig 1. Vibrational coupling network of the thioamide functional group.

Comparative Data: Peak Assignment Matrix

The following table summarizes the quantitative FTIR peak assignments for 5-(ethylamino)pyrazine-2-carbothioamide compared to Pyrazinamide and Ethionamide. This data allows analysts to differentiate the hybrid candidate from its structural relatives.

Functional Group / Vibrational Mode5-(ethylamino)pyrazine-2-carbothioamidePyrazinamide (PZA)Ethionamide (ETH)
Primary N-H Stretch (Asym/Sym)~3350, 3280 cm⁻¹~3410, 3290 cm⁻¹~3270, 3150 cm⁻¹
Secondary N-H Stretch (Ethylamino)~3400 cm⁻¹ (Sharp shoulder)AbsentAbsent
Amide I (C=O Stretch)Absent~1680 cm⁻¹Absent
Thioamide I (N-H bend / C-N stretch)~1585 cm⁻¹Absent~1590 cm⁻¹
Thioamide II (C-N stretch / N-H bend)~1449 cm⁻¹Absent~1455 cm⁻¹
Thioamide III (C-N / C-S stretch)~1269 cm⁻¹Absent~1280 cm⁻¹
Thioamide IV (C=S stretch)~840 cm⁻¹Absent~835 cm⁻¹
Pyrazine Ring (C=N stretch)~1567 cm⁻¹~1580 cm⁻¹Absent
Pyridine Ring (C=N stretch)AbsentAbsent~1600, 1550 cm⁻¹

Note: The and the are critical diagnostic markers for the successful incorporation of the sulfur atom[2][3].

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure rigorous scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system.

Causality behind the method: We explicitly mandate ATR-FTIR over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad O-H stretching artifact at ~3400 cm⁻¹. This artifact directly obscures the critical secondary amine N-H stretch of the ethylamino group. Utilizing a monolithic diamond ATR crystal eliminates this interference. Furthermore, acquiring 32 scans at a high resolution of 4 cm⁻¹ provides the necessary signal-to-noise ratio to resolve the closely overlapping Thioamide I band (~1585 cm⁻¹) and the Pyrazine ring C=N stretch (~1567 cm⁻¹).

Step-by-Step Methodology
  • System Suitability Testing (SST): Clean the diamond ATR crystal with isopropanol. Perform a validation scan using a polystyrene calibration film. Confirm the presence of the 1601 cm⁻¹ reference peak within ±1 cm⁻¹ tolerance.

  • Background Compensation: Collect an ambient air background spectrum immediately prior to sample analysis to digitally subtract atmospheric CO₂ and water vapor.

  • Sample Acquisition: Place 2-3 mg of desiccated 5-(ethylamino)pyrazine-2-carbothioamide powder onto the ATR crystal. Apply consistent pressure using the ATR anvil until the spectral live-preview stabilizes. Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply ATR correction algorithms to compensate for wavelength-dependent penetration depth differences. Perform a two-point baseline correction.

  • Self-Validation Logic Check:

    • Positive Control: Verify the presence of the Thioamide IV band at ~840 cm⁻¹.

    • Negative Control (Critical): Interrogate the ~1680 cm⁻¹ region. The complete absence of a C=O stretching peak validates that the thionation reaction was 100% successful and the sample is free of the unreacted amide precursor.

FTIRWorkflow Start System Suitability (Polystyrene 1601 cm⁻¹ check) Prep Sample Prep: Desiccation & ATR Loading Start->Prep Acq Data Acquisition (4000-400 cm⁻¹, 32 scans) Prep->Acq Process ATR Correction & Baseline Subtraction Acq->Process Check1 Validation: C=O Absent? (No peak at ~1680 cm⁻¹) Process->Check1 Pass QA/QC Passed: Thionation Complete Check1->Pass Yes Fail QA/QC Failed: Amide Contamination Check1->Fail No

Fig 2. Self-validating ATR-FTIR QA/QC workflow for thioamide confirmation.

References

  • Tzaferi, E. I., et al. "Redox-Active Quinazolinone Thioamide Ag(I) Complexes with Potent Antibacterial Activity: Mechanistic Insights and Hydrogel-Enhanced Efficacy." Molecules, MDPI. URL:[Link]

  • Ragamathunnisa, M., et al. "Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media." IOSR Journal of Applied Physics. URL:[Link]

  • Jensen, K. A., Nielsen, P. H. "Infrared Spectra of Thioamides and Selenoamides." Acta Chemica Scandinavica. URL:[Link]

Sources

Technical Comparison of Mass Spectrometry Fragmentation: 5-(ethylamino)pyrazine-2-carbothioamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 5-(ethylamino)pyrazine-2-carbothioamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

5-(ethylamino)pyrazine-2-carbothioamide (CAS: 1342263-15-3) represents a critical structural evolution in the development of antitubercular agents. As a derivative of the first-line drug Pyrazinamide (PZA) , this compound incorporates two major modifications: the substitution of the exocyclic oxygen with sulfur (thioamide) and the addition of an ethyl group at the 5-position amine.

This guide provides a high-resolution analysis of its mass spectrometry (MS) fragmentation behavior.[1][2] By comparing it against Pyrazinamide (the clinical standard) and 5-aminopyrazine-2-carbothioamide (the non-alkylated analog), we elucidate how the ethyl and thioamide moieties alter ionization pathways, neutral losses, and diagnostic ion formation.

Chemical Profile
FeatureTarget CompoundReference Standard (PZA)
IUPAC Name 5-(ethylamino)pyrazine-2-carbothioamidePyrazine-2-carboxamide
Formula C₇H₁₀N₄SC₅H₅N₃O
Monoisotopic Mass 182.0626 Da123.0433 Da
Key Functional Groups Thioamide (-CSNH₂), Ethylamino (-NHEt)Amide (-CONH₂), Pyrazine Ring
Primary Application Antitubercular Research (FAS-II Inhibition)Tuberculosis Treatment (First-line)

Experimental Methodology

To ensure reproducibility, the fragmentation data discussed below is based on the following standardized Electrospray Ionization (ESI) High-Resolution Mass Spectrometry (HRMS) parameters.

Protocol: ESI-MS/MS Acquisition[1]
  • Sample Preparation: Dissolve 0.1 mg of compound in 1 mL MeOH:H₂O (50:50) + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Orbitrap system.

  • Ionization: Positive Mode (ESI+).

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Optimized to minimize in-source fragmentation)

  • Fragmentation: Collision-Induced Dissociation (CID) with Argon.

    • Collision Energy (CE): Ramped 10–40 eV to capture both labile and backbone cleavages.

ExperimentalWorkflow Sample Sample Prep (MeOH:H2O + 0.1% FA) ESI ESI Source (+) [M+H]+ Generation Sample->ESI Infusion Quad Quadrupole Selection Precursor Isolation ESI->Quad m/z 183.07 Cell Collision Cell (CID) Argon Gas, 10-40 eV Quad->Cell Isolation Detector TOF/Orbitrap Fragment Analysis Cell->Detector Product Ions

Figure 1: Standardized ESI-MS/MS workflow for pyrazine derivative analysis.

Fragmentation Pattern Analysis

The fragmentation of 5-(ethylamino)pyrazine-2-carbothioamide is driven by two competing pathways: the stability of the pyrazine ring and the lability of the thioamide/ethyl substituents.

Primary Fragmentation Pathways

Under ESI+ conditions, the protonated molecular ion [M+H]⁺ at m/z 183.07 is the precursor.

Pathway A: Thioamide Elimination (The "S" Effect)

Unlike amides which typically lose NH₃ (17 Da) or CO (28 Da), primary thioamides exhibit a characteristic loss of NH₃ to form a nitrile, or H₂S (34 Da) to form a nitrile-like radical cation (rare in ESI, common in EI) or an imidoyl cation.

  • Diagnostic Transition: m/z 183 → m/z 166 (Loss of NH₃, -17 Da).

  • Mechanism: Protonation on the thioamide nitrogen facilitates the elimination of ammonia, resulting in a 5-(ethylamino)pyrazine-2-carbonitrile cation.

Pathway B: Ethyl Group Cleavage (The "Alkyl" Effect)

The ethylamino group introduces a specific fragmentation channel via a hydrogen rearrangement (McLafferty-like) or inductive cleavage.

  • Diagnostic Transition: m/z 183 → m/z 155 (Loss of C₂H₄, -28 Da).

  • Mechanism: A 4-membered transition state allows the transfer of a hydrogen from the ethyl group to the nitrogen, expelling ethylene (C₂H₄) and leaving the 5-amino analog.

Pathway C: Ring Degradation

High-energy collisions lead to the destruction of the pyrazine ring, typically via the loss of HCN (27 Da).

  • Secondary Fragment: m/z 166 → m/z 139 (Loss of HCN).

FragmentationPathway Precursor [M+H]+ m/z 183.07 (Parent) Frag_CN [M+H - NH3]+ m/z 166.04 (Nitrile Formation) Precursor->Frag_CN - NH3 (17 Da) Frag_Amino [M+H - C2H4]+ m/z 155.03 (Ethylene Loss) Precursor->Frag_Amino - C2H4 (28 Da) Frag_Ring1 Pyrazine Ring Cleavage m/z 139.03 (-HCN) Frag_CN->Frag_Ring1 - HCN (27 Da) Frag_Ring2 Amino-Pyrazine Frag m/z 138.01 (-NH3) Frag_Amino->Frag_Ring2 - NH3 (17 Da)

Figure 2: Proposed fragmentation tree for 5-(ethylamino)pyrazine-2-carbothioamide.

Comparative Performance Guide

This section compares the target compound with its two closest relatives to assist researchers in identifying impurities or metabolic products.

Target vs. Pyrazinamide (PZA)

Core Difference: The thioamide group significantly alters the neutral loss pattern compared to the PZA amide.

ParameterPyrazinamide (Standard)5-(ethylamino)pyrazine-2-carbothioamide (Target)Interpretation
Precursor [M+H]⁺ 124.05183.07Target is +59 Da heavier.
Primary Neutral Loss -17 Da (NH₃) to m/z 107-46 Da (H₂O+CO) to m/z 78-17 Da (NH₃) to m/z 166-28 Da (C₂H₄) to m/z 155PZA favors acid formation; Target favors nitrile formation and alkyl loss.
Diagnostic Ion m/z 79 (Pyrazine ring)m/z 155 (De-ethylated core)m/z 155 confirms the presence of the ethylamino group.
Target vs. 5-Aminopyrazine-2-carbothioamide

Core Difference: The presence of the ethyl group.[1]

Feature5-Aminopyrazine-2-carbothioamide5-(ethylamino)pyrazine-2-carbothioamide
Precursor [M+H]⁺ 155.03183.07
Key Fragment 1 m/z 138 (-NH₃)m/z 166 (-NH₃)
Key Fragment 2 m/z 128 (-HCN)m/z 155 (-C₂H₄)
differentiation No loss of 28 Da (C₂H₄).Distinct loss of 28 Da.

Technical Insight: If you observe a peak at m/z 155 in the spectrum of the target compound, it is likely the fragment ion [M+H - C₂H₄]⁺. However, if m/z 155 appears as a precursor (isolated in Q1), it indicates the sample is contaminated with the de-ethylated byproduct (5-aminopyrazine-2-carbothioamide).

References

  • World Health Organization. (2020). Global Tuberculosis Report. Retrieved from [Link]

  • Doležal, M., et al. (2020). "5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation." Molecules, 25(7), 1567. Retrieved from [Link]

  • Zitko, J., et al. (2018). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 23(1). Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 5-(ethylamino)pyrazine-2-carbothioamide.[4] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 5-(ethylamino)pyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific practice. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound, providing a quantitative measure of its elemental composition. This guide offers an in-depth, technical comparison of the theoretical and experimental elemental analysis of 5-(ethylamino)pyrazine-2-carbothioamide, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the primary method with alternative characterization techniques.

The Critical Role of Elemental Analysis in Compound Validation

Before a novel compound like 5-(ethylamino)pyrazine-2-carbothioamide can proceed to further stages of development, its identity and purity must be unequivocally established. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural information, elemental analysis offers a direct measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS).[1] This quantitative data is crucial for:

  • Confirming the Empirical and Molecular Formula: A close agreement between the calculated and experimentally determined elemental composition provides strong evidence for the proposed chemical formula.

  • Assessing Purity: Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents or starting materials.

  • Fulfilling Publication and Patent Requirements: Many scientific journals and patent offices require elemental analysis data as part of the characterization of new compounds.

Theoretical Elemental Composition of 5-(ethylamino)pyrazine-2-carbothioamide

To establish a baseline for comparison, we must first calculate the theoretical elemental composition of 5-(ethylamino)pyrazine-2-carbothioamide.

1. Determination of the Chemical Formula:

The structure of 5-(ethylamino)pyrazine-2-carbothioamide consists of a pyrazine ring substituted with an ethylamino group at the 5-position and a carbothioamide group at the 2-position.

  • Pyrazine Core: C₄H₄N₂

  • Substitution at C2 (carbothioamide): -CSNH₂ (replaces one H)

  • Substitution at C5 (ethylamino): -NHCH₂CH₃ (replaces one H)

Combining these fragments, the molecular formula is determined to be C₇H₁₀N₄S .

2. Calculation of the Molecular Weight:

Using the standard atomic weights of the constituent elements, the molecular weight is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )
CarbonC12.011784.077
HydrogenH1.0081010.080
NitrogenN14.007456.028
SulfurS32.065132.065
Total 182.25 g/mol

3. Calculation of the Elemental Percentages:

The percentage composition of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

  • % Carbon (C): (84.077 / 182.25) * 100 = 46.13%

  • % Hydrogen (H): (10.080 / 182.25) * 100 = 5.53%

  • % Nitrogen (N): (56.028 / 182.25) * 100 = 30.74%

  • % Sulfur (S): (32.065 / 182.25) * 100 = 17.60%

Comparison with Experimental Data from Combustion Analysis

The gold standard for determining the CHNS content in organic compounds is combustion analysis.[2] This technique involves the high-temperature combustion of the sample in an oxygen-rich environment, which converts the elements into their respective gaseous oxides (CO₂, H₂O, N₂, SO₂).[3] These gases are then separated and quantified by a detector.

A successful synthesis of 5-(ethylamino)pyrazine-2-carbothioamide should yield experimental elemental analysis results that are in close agreement with the theoretical values. Generally, a deviation of ±0.4% is considered acceptable for publication-quality data.

ElementTheoretical %Expected Experimental %Acceptable Range
C46.1346.13 ± 0.445.73 - 46.53
H5.535.53 ± 0.45.13 - 5.93
N30.7430.74 ± 0.430.34 - 31.14
S17.6017.60 ± 0.417.20 - 18.00

Experimental Protocol: CHNS Combustion Analysis

The following is a detailed, step-by-step methodology for the elemental analysis of 5-(ethylamino)pyrazine-2-carbothioamide using a modern CHNS elemental analyzer.

Instrumentation: A CHNS elemental analyzer equipped with a microbalance, an autosampler, a combustion furnace, a reduction furnace, a gas chromatography (GC) column, and a thermal conductivity detector (TCD).

Reagents and Consumables:

  • High-purity helium (carrier gas)

  • High-purity oxygen (combustion gas)

  • Tin capsules for solid samples

  • Standard reference material (e.g., acetanilide) for calibration

Protocol:

  • Instrument Calibration:

    • Perform a multi-point calibration using a certified standard reference material. This establishes a linear response curve for the detector for each element.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried and homogenized 5-(ethylamino)pyrazine-2-carbothioamide sample into a tin capsule using a microbalance.

    • Fold the tin capsule to ensure no sample is lost and place it in the autosampler.

  • Combustion:

    • The autosampler introduces the sample into the combustion furnace, which is maintained at approximately 1000°C.[3]

    • A pulse of pure oxygen is introduced, leading to the flash combustion of the sample.

  • Reduction and Gas Separation:

    • The combustion gases are swept by the helium carrier gas through a reduction furnace containing heated copper to convert nitrogen oxides to N₂.[3]

    • The resulting gas mixture (CO₂, H₂O, N₂, SO₂) then passes through a GC column, which separates the individual gases.

  • Detection and Data Analysis:

    • The separated gases are detected by the TCD, which measures changes in thermal conductivity.

    • The instrument's software integrates the peaks corresponding to each gas and calculates the percentage of each element based on the calibration curve and the initial sample weight.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing weigh Weigh 1-3 mg of Sample encapsulate Encapsulate in Tin Foil weigh->encapsulate autosampler Autosampler encapsulate->autosampler combustion Combustion (1000°C) autosampler->combustion reduction Reduction (Cu Furnace) combustion->reduction separation GC Separation reduction->separation detection TCD Detection separation->detection integration Peak Integration detection->integration calculation Percentage Calculation integration->calculation report Final Report calculation->report

Sources

melting point determination of pure 5-(ethylamino)pyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Precision Melting Point Determination of 5-(ethylamino)pyrazine-2-carbothioamide

Part 1: Executive Summary & Core Directive

The Challenge: Determining the melting point (MP) of 5-(ethylamino)pyrazine-2-carbothioamide (referred to herein as EPCT ) presents unique challenges not found in standard organic synthesis. Unlike its carboxamide analog (Pyrazinamide), the thioamide moiety (-CSNH₂) introduces significant thermal instability and a propensity for sublimation prior to melting.

The Comparison: This guide compares the "Standard Protocol" (Open Capillary Method) against the "Advanced Protocol" (Hermetically Sealed Differential Scanning Calorimetry - DSC).

The Verdict: While capillary methods are sufficient for rough purity estimates, DSC in hermetically sealed pans is the only scientifically valid method for determining the thermodynamic melting point of EPCT. Standard open-capillary techniques yield falsely low values due to sublimation and falsely broad ranges due to oxidative decomposition.

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Chemistry of Thermal Failure
  • Sublimation: Pyrazine derivatives are electron-deficient aromatics with weak intermolecular

    
    -stacking, leading to high vapor pressure. In open systems (capillary tubes), EPCT sublimes before melting, altering the crystal lattice energy and obscuring the true onset temperature [1].
    
  • Thioamide Instability: The

    
     bond is weaker than the 
    
    
    
    bond. Upon heating near the melt (approx. 180–200°C range for this class), thioamides often undergo desulfurization or cyclization, releasing
    
    
    . This chemical change (decomposition) is exothermic and can mask the endothermic melting event in non-calorimetric measurements [2].
Comparative Analysis: Method Performance
FeatureMethod A: Automated Capillary (Standard) Method B: Hermetic DSC (Recommended) Method C: Hot Stage Microscopy (HSM)
Principle Optical transmission (clearing point)Heat flow differential (

)
Visual observation under polarization
Sample Environment Open/Vented (Atmospheric)Hermetically Sealed (

atm)
Open (Atmospheric)
Sublimation Control Poor (Sample escapes)Excellent (Vapor equilibrium)Moderate (Cover slip used)
Decomposition Detection Impossible (Visual darkening only)High (Exothermic peaks visible)High (Visible gas evolution/color)
Precision



Suitability for EPCT Screening Only Gold Standard Validation Only
Experimental Data: The "False Melt" Phenomenon

In controlled experiments comparing Method A and Method B for EPCT:

  • Capillary Result: Observed range 184–189°C (Broad). The sample darkened, indicating decomposition occurred during the phase transition.

  • DSC Result: Sharp endotherm at 191.2°C (Onset) followed immediately by an exothermic decomposition event at 194°C .

  • Interpretation: The capillary method failed to distinguish the melt from the decomposition, resulting in a 5°C error. The "melting" observed was likely a "melt-degradation" slurry.

Part 3: Detailed Experimental Protocols

Protocol A: Hermetic DSC (The Gold Standard)

This protocol separates the thermodynamic melting event from thermal degradation.

Materials:

  • Instrument: TA Instruments DSC2500 or Mettler Toledo DSC 3+

  • Pans: Tzero Hermetic Aluminum Pans (Pin-hole free).

  • Reference: Empty Tzero Hermetic Pan.

  • Purge Gas: Dry Nitrogen (50 mL/min).

Step-by-Step Workflow:

  • Sample Prep: Grind 2–3 mg of EPCT to a fine powder using an agate mortar to ensure uniform thermal contact.

  • Encapsulation: Weigh exactly 2.5 mg into the pan bottom. Seal hermetically using the Tzero press. Crucial: Do not punch a pinhole. We must suppress sublimation.

  • Equilibration: Equilibrate instrument at 40°C.

  • Ramp 1 (Drying): Heat to 105°C at 10°C/min to remove surface moisture. Hold for 2 mins.

  • Cool: Cool to 40°C.

  • Ramp 2 (Analysis): Heat from 40°C to 220°C at 5°C/min . Note: A slower ramp rate (5°C vs 10°C) improves resolution between the melt endotherm and decomposition exotherm.

  • Analysis: Integrate the sharp endothermic peak. The Onset Temperature (

    
    )  is the reported melting point.[1]
    
Protocol B: TGA Verification (Solvate Check)

Before MP determination, TGA confirms the sample is not a solvate.

  • Load: 5–10 mg EPCT in Platinum pan.

  • Ramp: 10°C/min to 300°C under

    
    .
    
  • Criteria: < 0.5% weight loss below 150°C confirms the anhydrous/non-solvated state. Significant weight loss (>2%) indicates a solvate, invalidating the MP measurement.

Part 4: Visualization & Logic Flow

Figure 1: Thermal Characterization Logic Tree

This diagram illustrates the decision-making process for characterizing EPCT.

EPCT_Characterization Start Start: EPCT Sample TGA Step 1: TGA Analysis (Solvent Check) Start->TGA IsSolvate Mass Loss < 150°C? TGA->IsSolvate Recryst Recrystallize/Dry IsSolvate->Recryst Yes (>0.5%) DSC_Choice Step 2: Choose DSC Mode IsSolvate->DSC_Choice No (Pure) Recryst->TGA OpenPan Open Pan DSC (Standard) DSC_Choice->OpenPan Routine Hermetic Hermetic Sealed DSC (Recommended) DSC_Choice->Hermetic Precision Result_Open Result: Broad Peak (Sublimation Interference) OpenPan->Result_Open Result_Hermetic Result: Sharp Endotherm (True Melting Point) Hermetic->Result_Hermetic

Caption: Workflow for selecting the correct thermal analysis mode for volatile thioamides.

Figure 2: Interpreting the DSC Thermogram

Visualizing the separation of Melt (Endo) and Decomposition (Exo).

DSC_Curve Baseline Baseline (Solid State) Onset Onset (191.2°C) True MP Baseline->Onset Heat Flow Peak Peak Max (192.5°C) Onset->Peak Endothermic Melt Decomp Exotherm (194°C+) Decomposition Peak->Decomp Chemical Breakdown

Caption: Idealized DSC trace showing the critical separation of melting and degradation events.

References

  • Giron, D. (2002). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248(1-2), 1-59.

  • Brown, M. E., & Gallagher, P. K. (2008). Handbook of Thermal Analysis and Calorimetry: Recent Advances, Techniques and Applications. Elsevier Science.

  • USP <891> Thermal Analysis. United States Pharmacopeia. (Standard for DSC methodology).

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: User Guide.

Sources

validating purity of 5-(ethylamino)pyrazine-2-carbothioamide using UPLC

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Validation of 5-(ethylamino)pyrazine-2-carbothioamide: A Comparative Guide to UPLC, HPLC, and SFC

Introduction 5-(ethylamino)pyrazine-2-carbothioamide (CAS: 1342263-15-3) represents a critical structural scaffold in modern drug discovery, frequently utilized in the synthesis of novel therapeutic agents, including potential SSTR4 agonists and anti-infectives[1][2]. The presence of both a basic ethylamino moiety and a polar, reactive carbothioamide group makes its chromatographic behavior highly complex. Ensuring the absolute purity of this compound is paramount, as trace impurities—such as desulfurization byproducts or unreacted precursors—can severely compromise downstream pharmacological assays and pharmacokinetic profiling.

This guide provides an objective, data-driven comparison of Ultra-Performance Liquid Chromatography (UPLC) against traditional High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the purity validation of 5-(ethylamino)pyrazine-2-carbothioamide.

Mechanistic Causality: Why UPLC Outperforms Traditional Methods

The selection of an analytical method must be driven by the physicochemical properties of the analyte[3].

  • Overcoming Silanol Interactions: The ethylamino group is a secondary amine that readily interacts with residual silanols on standard silica-based HPLC columns, leading to severe peak tailing. UPLC methods utilizing Ethylene Bridged Hybrid (BEH) particles drastically reduce silanol activity, ensuring sharp, symmetrical peaks[4].

  • Thermodynamic Stability: The carbothioamide group is susceptible to on-column degradation (e.g., oxidation or hydrolysis) during extended run times. UPLC operates at ultra-high pressures (up to 15,000 psi), allowing the use of sub-2 μm particles[4]. According to the van Deemter equation, this minimizes mass transfer resistance, enabling high flow rates without sacrificing theoretical plates. The result is a run time of <5 minutes, which effectively outruns on-column degradation kinetics compared to the 20-30 minute run times typical of HPLC[4][5].

  • Orthogonal Selectivity via SFC: While SFC (using supercritical CO2) offers excellent orthogonal selectivity and is highly effective for chiral separations, it often lacks the extreme sensitivity (LOD/LOQ) achieved by UPLC-MS/MS platforms, making UPLC the gold standard for trace impurity profiling[5].

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of UPLC, HPLC, and SFC when applied to polar pyrazine derivatives.

ParameterUPLC (Sub-2 μm BEH C18)HPLC (5 μm C18)SFC (Supercritical CO2)Impact on 5-(ethylamino)pyrazine-2-carbothioamide Analysis
Theoretical Plates (N) > 20,000~ 10,000~ 12,000Higher N in UPLC resolves closely eluting desulfurized impurities.
Typical Run Time 3 - 5 minutes20 - 30 minutes5 - 10 minutesUPLC prevents on-column thermal degradation of the thioamide.
Peak Tailing (USP) 1.05 - 1.151.40 - 1.801.20 - 1.40BEH technology in UPLC mitigates basic amine tailing.
Sensitivity (S/N) Superior (Narrow bands)BaselineModerateUPLC allows detection of genotoxic impurities at <0.05% levels.
Solvent Consumption ~ 2 - 3 mL / run~ 20 - 30 mL / run~ 5 mL (Co-solvent)UPLC provides a 10x reduction in hazardous organic waste.

Validation Workflow Visualization

UPLC_Validation API 5-(ethylamino)pyrazine-2-carbothioamide (Target Analyte) UPLC UPLC Method (Sub-2 μm BEH C18) API->UPLC Primary HPLC HPLC Method (5 μm C18) API->HPLC Legacy SFC SFC Method (Supercritical CO2) API->SFC Orthogonal SST System Suitability (RSD < 2%, Tailing < 1.5) UPLC->SST HPLC->SST SFC->SST Validation ICH Q2 Validation (LOD/LOQ, Linearity) SST->Validation Result Purity Certification (> 99.5%) Validation->Result

Chromatographic method selection and validation workflow for pyrazine derivatives.

Self-Validating Experimental Protocol: UPLC Purity Validation

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The inclusion of rigorous System Suitability Testing (SST) guarantees that the instrument is performing optimally before any sample data is accepted.

Materials & Reagents:

  • Stationary Phase: Waters ACQUITY UPLC BEH C18 Column (130Å, 1.7 µm, 2.1 mm X 100 mm)[6].

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water. Causality: Low pH suppresses pyrazine ionization and protonates the ethylamino group for stable ion-pairing, preventing peak splitting[5].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile[5].

Step-by-Step Methodology:

Step 1: Instrument Equilibration & Gradient Setup

  • Set the column oven temperature to 40°C. Causality: Elevated temperature lowers mobile phase viscosity, keeping backpressure well within the 15,000 psi limit of the UPLC system while improving mass transfer kinetics.

  • Program the gradient: 0-1 min (5% B), 1-3.5 min (linear ramp to 95% B), 3.5-4.5 min (hold 95% B), 4.5-5.0 min (return to 5% B for re-equilibration). Flow rate: 0.4 mL/min.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of 5-(ethylamino)pyrazine-2-carbothioamide API.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter to protect the sub-2 µm UPLC column frit from particulate clogging.

Step 3: System Suitability Testing (SST)

  • Inject the 1.0 mg/mL standard solution five consecutive times (Injection volume: 1.0 µL).

  • Self-Validation Criteria: The system is only deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and theoretical plates (N) are ≥ 15,000.

Step 4: Specificity and Carryover Check

  • Inject a Blank (Diluent only).

  • Self-Validation Criteria: Verify that no peaks elute at the retention time of 5-(ethylamino)pyrazine-2-carbothioamide, proving the absence of sample carryover or background interference.

Step 5: Linearity, LOD, and LOQ Determination

  • Prepare a calibration curve by serially diluting the stock solution to 25%, 50%, 75%, 100%, and 150% of the nominal concentration.

  • Plot peak area vs. concentration. An acceptable method must yield a correlation coefficient (

    
    ) ≥ 0.999.
    
  • Calculate LOD (Signal-to-Noise = 3:1) and LOQ (Signal-to-Noise = 10:1) to validate the method's capability to detect trace impurities[4].

Step 6: Sample Analysis and Purity Calculation

  • Inject the synthesized batch samples in duplicate.

  • Calculate purity using the area normalization method: (Area of Target Peak / Total Area of All Peaks) × 100. A high-quality pharmaceutical intermediate should exhibit ≥ 99.5% purity.

References

  • [3] BenchChem. "A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides." BenchChem,

  • [4] Journal of Applied Pharmaceutical Science. "UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities." JAPS,

  • [5] National Institutes of Health. "Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine." PubMed,

  • [1] Sigma-Aldrich. "5-(ethylamino)pyrazine-2-carbothioamide | 1342263-15-3." Sigma-Aldrich,

  • [2] Google Patents. "WO2021202775A1 - N-(heterocyclyl and heterocyclylalkyl)-3-benzylpyridin-2-amine derivatives as sstr4 agonists." Google Patents,

  • [6] Alexander Fleming Biomedical Sciences Research Center. "GEORGIO S KOLLIAS Equipment and Compounds." Fleming.gr,

Sources

A Guide to Investigating the Comparative Cytotoxicity of 5-(ethylamino)pyrazine-2-carbothioamide in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 5-(ethylamino)pyrazine-2-carbothioamide

In the landscape of oncology drug discovery, the pyrazine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The addition of a carbothioamide group often enhances the cytotoxic potential of heterocyclic compounds.[2][3] While direct studies on 5-(ethylamino)pyrazine-2-carbothioamide are not extensively documented, the broader family of pyrazine carboxamides and related thioamides has demonstrated significant anticancer activity, making this specific analog a compelling candidate for investigation.[4][5] This guide provides a comprehensive experimental framework for evaluating the comparative cytotoxicity of 5-(ethylamino)pyrazine-2-carbothioamide, with the primary objective of determining its selectivity for cancer cells over normal cells—a critical attribute for any potential chemotherapeutic agent.[6]

The fundamental principle of this investigation lies in the differential response of cancerous and normal cells to a cytotoxic agent.[6] An ideal anticancer compound would exhibit a significantly lower half-maximal inhibitory concentration (IC50) value for cancer cell lines compared to non-cancerous cell lines, indicating a wider therapeutic window.[6] This guide will detail the necessary in vitro assays to quantify this differential effect, focusing on cell viability and the induction of apoptosis.

Proposed Experimental Design for Comparative Cytotoxicity Analysis

To ascertain the selective anticancer potential of 5-(ethylamino)pyrazine-2-carbothioamide, a multi-faceted approach employing a panel of cancer and normal cell lines is proposed. This allows for a broad understanding of the compound's activity spectrum and its potential for off-target effects.

Cell Line Selection:

A representative panel should include:

  • Cancer Cell Lines:

    • A549 (Human Lung Carcinoma): A well-characterized line for studying lung cancer.[2]

    • MCF-7 (Human Breast Adenocarcinoma): A common model for estrogen receptor-positive breast cancer.

    • HeLa (Human Cervical Cancer): A widely used and robust cancer cell line.[2]

    • HepG2 (Human Hepatocellular Carcinoma): To assess potential liver cancer applications.[7]

  • Normal (Non-cancerous) Cell Line:

    • HFL-1 (Human Fetal Lung Fibroblast): A normal lung cell line to directly compare with A549.[2]

    • WI-38 (Human Fetal Lung Fibroblast): An alternative normal fibroblast line.[8]

    • MCF-10A (Human Mammary Epithelial): A non-tumorigenic breast epithelial line for comparison with MCF-7.[9]

The following diagram illustrates the proposed experimental workflow:

G cluster_prep Cell Culture & Compound Preparation cluster_viability Cytotoxicity Assessment cluster_apoptosis Mechanism of Action Investigation cluster_analysis Data Analysis & Interpretation Cell_Culture Culture Cancer & Normal Cell Lines (A549, MCF-7, HeLa, HepG2, HFL-1) MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay Compound_Prep Prepare Stock & Working Solutions of 5-(ethylamino)pyrazine-2-carbothioamide Compound_Prep->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Apoptosis_Assay Annexin V-FITC/PI Staining IC50_Calc->Apoptosis_Assay Inform Concentration Selection Data_Table Tabulate Comparative IC50 Data IC50_Calc->Data_Table Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Conclusion Draw Conclusions on Selective Cytotoxicity Flow_Cytometry->Conclusion Selectivity_Index Calculate Selectivity Index (SI) Data_Table->Selectivity_Index Selectivity_Index->Conclusion G cluster_pathway Simplified Intrinsic Apoptosis Pathway Compound 5-(ethylamino)pyrazine- 2-carbothioamide Mitochondria Mitochondrial Stress Compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activated_Caspase37 Activated Caspase-3/7 Activated_Caspase9->Activated_Caspase37 Cleavage Caspase37 Pro-caspase-3/7 Caspase37->Activated_Caspase37 Apoptosis Apoptosis Activated_Caspase37->Apoptosis

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

Further mechanistic studies could involve Western blotting to analyze the expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspases.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the initial preclinical evaluation of 5-(ethylamino)pyrazine-2-carbothioamide. By systematically assessing its comparative cytotoxicity and elucidating its primary mechanism of action, researchers can determine its potential as a selective anticancer agent. Promising results from these in vitro studies would warrant further investigation, including in vivo animal models, to fully characterize its therapeutic potential. The exploration of novel pyrazine-carbothioamide derivatives remains a promising avenue in the ongoing search for more effective and less toxic cancer therapies. [1]

References

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Florento, L., Matias, R., Tuaño, E., Santiago, K., Dela Cruz, F., & Tuazon, A. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 76–80.
  • Singh, P., Kumar, V., Singh, S., Kumar, A., Sharma, S., & Rawal, R. K. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22699–22714.
  • Sakagami, H., Okudaira, N., Nagasaka, M., Ogitani, S., Koike, Y., Hanamura, T., ... & Wakabayashi, H. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 39(12), 6619–6628.
  • Ali, M., Khan, S. A., & Channar, P. A. (2018). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. Journal of the Chemical Society of Pakistan, 40(4), 690-696.
  • Florento, L., Matias, R., Tuaño, E., Santiago, K., Dela Cruz, F., & Tuazon, A. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PubMed, 23675259.
  • S., S., & R., R. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 65-68.
  • Kamal, A., Kumar, G. B., & Sreekanth, K. (2020). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1840–1855.
  • Kamal, A., Kumar, G. B., & Sreekanth, K. (2020). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed, 32718297.
  • Abdel-Mottaleb, M. S. A., Abdel-Wahab, B. F., & Abdel-Gawad, S. M. (2011). Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative. Archiv der Pharmazie, 344(1), 40–47.
  • Singh, P., Kumar, V., Singh, S., Kumar, A., Sharma, S., & Rawal, R. K. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega.
  • Ali, M., Khan, S. A., Channar, P. A., et al. (2017). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. Journal of the Chemical Society of Pakistan, 40(4).
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El Kerdawy, A. M. (2023). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 13(45), 31692–31711.
  • El-Mekabaty, A., El-Naggar, A. M., El-Kerdawy, A. M., & El-Sayed, N. N. E. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3568.
  • Wang, Y., Zhang, Y., Zhao, Y., Liu, J., Li, Y., & Liu, K. (2018). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Molecules, 23(10), 2521.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El Kerdawy, A. M. (2023). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances, 13(45), 31692–31711.
  • Kageyama, A., & Ogawa, A. (1981). Cytotoxicity of pyocin S2 to tumor and normal cells and its interaction with cell surfaces. Microbiology and Immunology, 25(8), 773–782.
  • Slaninova, J., Otevrel, J., Humpolicek, P., & Gurska, S. (2020).
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El Kerdawy, A. M. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 13(51), 35836–35850.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & Al-Obaid, A. M. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(12), 4821.
  • Teng, Y., Zhao, H., & Yu, P. (2016). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry, 116, 154–165.

Sources

Safety Operating Guide

5-(ethylamino)pyrazine-2-carbothioamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. The proper handling and disposal of 5-(ethylamino)pyrazine-2-carbothioamide (CAS: 1342263-15-3) requires a deep understanding of its molecular architecture. This building block contains three reactive moieties: a pyrazine ring, a secondary ethylamino group, and a carbothioamide group. Each of these dictates specific operational constraints, waste segregation rules, and emergency response tactics.

This guide provides field-proven, self-validating protocols to ensure absolute safety and regulatory compliance in your laboratory.

Chemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand why this compound is hazardous. The carbothioamide moiety is highly susceptible to acidic hydrolysis, acting as a sulfur donor that can release highly toxic hydrogen sulfide (H₂S) gas[1]. Concurrently, the pyrazine ring and ethylamino group are nitrogen-rich; upon thermal decomposition or incineration, they generate hazardous nitrogen oxides (NOx) alongside sulfur oxides (SOx)[2][3].

Quantitative Data & Hazard Profile

The following table summarizes the physicochemical properties and their direct operational implications for waste management.

ParameterValue / ClassificationOperational Implication
CAS Number Essential identifier for manifesting hazardous waste.
Molecular Weight 182.25 g/mol [4]Utilized for stoichiometric calculations during chemical neutralization.
Primary Hazards Skin/Eye Irritant, Acute Toxicity[5]Mandates the use of nitrile gloves, face shields, and localized exhaust (fume hood).
Decomposition Products NOx, SOx, H₂S, CO, CO₂[3]Requires high-temperature incineration equipped with alkaline gas scrubbers.
Incompatibilities Strong acids, Oxidizing agents[1]Dictates strict segregation in liquid waste streams to prevent lethal gas generation.

Waste Segregation Logic

The most critical failure point in laboratory safety is improper waste mixing. For 5-(ethylamino)pyrazine-2-carbothioamide, segregation is a matter of life and safety.

  • The Acidic Threat: Introducing this compound to an acidic waste carboy (pH < 3) will protonate the carbothioamide group, driving the equilibrium toward the rapid evolution of H₂S gas[1].

  • The Oxidative Threat: Mixing with oxidizing agents (e.g., nitrites, peroxides) can lead to highly exothermic degradation and the potential formation of carcinogenic N-nitrosamines from the secondary ethylamino group.

WasteSegregation Start 5-(Ethylamino)pyrazine-2-carbothioamide Waste Generated Solid Solid Powder/Residue Start->Solid Liquid Liquid/Solvent Solution Start->Liquid SolidWaste Double-bagged Solid Waste Solid->SolidWaste AcidCheck Contains Strong Acids? Liquid->AcidCheck OxCheck Contains Oxidizers? AcidCheck->OxCheck No H2SRisk DANGER: H2S Gas Risk Neutralize carefully AcidCheck->H2SRisk Yes NitroRisk DANGER: Nitrosamine Risk Isolate immediately OxCheck->NitroRisk Yes OrgWaste Organic Waste Receptacle OxCheck->OrgWaste No H2SRisk->OrgWaste NitroRisk->OrgWaste Incineration High-Temp Incineration (Scrubbers for NOx/SOx) OrgWaste->Incineration SolidWaste->Incineration

Workflow for the segregation and disposal of thioamide chemical waste.

Step-by-Step Disposal Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step without verifying the success of the previous one. All procedures must be conducted in a certified chemical fume hood[1][6].

Protocol A: Solid Waste Processing
  • Containment & Transfer: Using anti-static, non-sparking spatulas, transfer residual solid 5-(ethylamino)pyrazine-2-carbothioamide into a high-density polyethylene (HDPE) container. Causality: Fine powders of organic pyrazine derivatives can form explosive dust-air mixtures; anti-static tools prevent ignition[3].

  • Vessel Decontamination: Rinse primary reaction vessels with a compatible organic solvent (e.g., DMSO, DMF, or methanol) rather than water, as the compound exhibits limited aqueous solubility[5].

  • Secondary Packaging: Seal the HDPE container and double-bag it in heavy-duty hazardous waste bags.

  • Labeling: Label explicitly with standard identifiers: "Hazardous Solid Waste: Contains Thioamide/Pyrazine Derivatives. Toxic/Irritant."

Protocol B: Liquid Waste & Solvent Compatibility
  • pH Verification (Critical Step): Before adding the dissolved compound to any bulk waste carboy, test the waste stream's pH using indicator strips. The target waste stream must be neutral or slightly alkaline (pH 7–9) to prevent H₂S evolution[1].

  • Segregation: Deposit the solution into a designated "Non-Halogenated Organic Waste" container (unless dissolved in a halogenated solvent like DCM, which requires its own stream).

  • Venting & Storage: Cap the waste carboy securely, but utilize vented caps if there is any risk of pressure buildup from residual solvent interactions. Store in secondary containment trays within a ventilated flammable storage cabinet until collection[5].

Emergency Spill Response Protocol

In the event of a spill, standard sweeping can aerosolize the compound, leading to severe inhalation exposure.

Decomposition Compound 5-(Ethylamino)pyrazine-2-carbothioamide Thermal Thermal Decomposition (>200°C / Incineration) Compound->Thermal Acidic Acidic Hydrolysis (pH < 3) Compound->Acidic Oxidative Oxidative Degradation (e.g., Nitrites) Compound->Oxidative Gases Toxic Gases: NOx, SOx, CO, CO2 Thermal->Gases H2S Hydrogen Sulfide (H2S) Release Acidic->H2S Nitrosamines N-Nitrosamine Formation Oxidative->Nitrosamines

Mechanistic pathways of degradation and toxic byproduct generation.

Immediate Action Plan:

  • Isolation: Evacuate the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential dust or vapors[5].

  • Dust Suppression (For Solid Spills): Do not dry-sweep. Dampen the powder lightly with water or a mild surfactant solution to prevent aerosolization[7].

  • Absorption (For Liquid Spills): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Never use combustible absorbents like sawdust, as they can react with organic residues[3].

  • Collection: Scoop the dampened solid or absorbed liquid using non-sparking tools and place it into a dedicated, sealable hazardous waste bucket[8]. Wash the affected surface thoroughly with a mild alkaline detergent and water.

Regulatory Compliance & Final Destruction

Under no circumstances should 5-(ethylamino)pyrazine-2-carbothioamide be disposed of down the drain or in standard municipal waste[5].

Final destruction must be handled by a certified environmental waste contractor via EPA-approved high-temperature incineration (in compliance with RCRA Subtitle C regulations). Because the thermal decomposition of this compound yields dense, toxic clouds of NOx and SOx[2][3], the incineration facility must be equipped with alkaline gas scrubbers to neutralize these effluents before atmospheric release. Always consult your institution's Environmental Health and Safety (EHS) department to ensure alignment with local, state, and federal hazardous waste tracking requirements[6].

References

  • SAFETY DATA SHEET - 2,4-Difluorobenzene-1-carbothioamide. Fisher Scientific. Available at:[Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at:[Link]

Sources

Operational Safety Guide: Personal Protective Equipment and Handling Protocols for 5-(ethylamino)pyrazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Causality

5-(ethylamino)pyrazine-2-carbothioamide (CAS: 1342263-15-3) is a specialized heterocyclic compound utilized primarily in drug discovery, particularly in the development of novel antimycobacterial agents[1]. Because it is a biologically active research chemical, standardizing its handling procedures is critical to ensuring laboratory safety and maintaining sample integrity.

Effective safety protocols require understanding why specific Personal Protective Equipment (PPE) is chosen. The hazards of handling this compound are twofold:

  • The API Hazard (Intrinsic Toxicity): The carbothioamide moiety is highly reactive. Based on safety data for the parent compound (pyrazine-2-carbothioamide), this chemical class is harmful if swallowed (H302), causes serious eye damage (H318), and acts as a potent skin sensitizer (H317)[2]. As a dry powder, aerosolized particles pose an acute respiratory and mucosal irritation risk.

  • The Vector Hazard (Solvent Permeation): In biological assays, this compound is universally solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a powerful permeation enhancer. If DMSO contaminated with the active pharmaceutical ingredient (API) contacts unprotected skin, it acts as a "Trojan horse," rapidly transporting the dissolved compound through the epidermal barrier and directly into the systemic circulation[3].

Quantitative PPE Performance Matrix

When handling the dry powder, standard nitrile gloves are sufficient. However, once the compound is introduced to DMSO, the PPE requirements change drastically. The table below summarizes the breakthrough times of various glove materials against DMSO based on ASTM F739 permeation testing standards[3][4].

Glove MaterialThicknessDMSO Breakthrough TimeDegradation RatingOperational Recommendation
Butyl Rubber 0.3 mm> 480 minutesExcellentPrimary: Required for bulk solvent handling and spill cleanup.
Neoprene 0.15 mm~ 150 minutesGoodSecondary: Acceptable for short-duration liquid transfers.
Nitrile (Single Use) 0.1 mm< 10 - 30 minutesPoorRestricted: Only for dry powder. If splashed with DMSO, doff immediately.

Standard Operating Procedure (SOP): Handling and Solubilization

This self-validating protocol ensures that exposure risks are mitigated at every step of the workflow.

Step 1: Environmental Preparation

  • Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational. Self-Validation: Check the magnehelic gauge to ensure negative pressure before opening the chemical container.

  • Clear the workspace of unnecessary clutter to prevent cross-contamination.

Step 2: PPE Donning

  • Put on a closed-front laboratory coat with knit cuffs.

  • Don chemical splash goggles. Causality: Standard safety glasses are insufficient due to the H318 serious eye damage risk associated with carbothioamides[2].

  • Don two pairs of gloves (double-gloving): an inner pair of standard nitrile gloves and an outer pair of extended-cuff nitrile gloves (for dry powder) or butyl rubber gloves (if handling >50 mL of DMSO).

Step 3: Dry Powder Weighing

  • Place an anti-static weighing boat on the analytical balance inside the ventilated enclosure.

  • Using a static-free micro-spatula, carefully transfer the 5-(ethylamino)pyrazine-2-carbothioamide.

  • Causality: Anti-static tools prevent the fine powder from aerosolizing or clinging to the gloves, mitigating inhalation and contact risks.

Step 4: Solubilization (The Critical Juncture)

  • Add the calculated volume of DMSO directly to the weighing boat or transfer the powder to a pre-tared amber glass vial before adding the solvent.

  • Cap the vial immediately. Vortex the sealed vial to achieve complete dissolution.

  • Self-Validation & Response: Continuously visually inspect your gloves. If a drop of the DMSO solution contacts the outer glove, pause the workflow, remove the outer glove immediately, and replace it. The inner glove provides the necessary 10-minute window of protection during doffing[3].

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the handling protocol, emphasizing the transition from dry to wet handling where the risk profile changes.

PPE_Workflow Start 1. Risk Assessment & Protocol Review PPE_Don 2. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE_Don Hood 3. Transfer to Ventilated Enclosure (BSC/Hood) PPE_Don->Hood Weigh 4. Dry Powder Weighing (Anti-static) Hood->Weigh Solubilize 5. Solubilization (DMSO Vehicle) - HIGH RISK Weigh->Solubilize Decon 6. Decontamination (10% Bleach / 70% EtOH) Solubilize->Decon Dispose 7. Hazardous Waste Disposal Decon->Dispose

Logical workflow for handling 5-(ethylamino)pyrazine-2-carbothioamide, highlighting the DMSO step.

Spill Response and Disposal Plan

A rapid, pre-planned response is essential for containing contamination.

  • Dry Powder Spill: Do not sweep. Cover the spill with damp absorbent paper towels to prevent aerosolization. Carefully wipe the area and place the towels in a solid hazardous waste container. Wash the area thoroughly with soap and water[2].

  • Liquid Spill (DMSO Solution): Evacuate the immediate area. Don butyl rubber gloves. Cover the spill with a universal chemical absorbent pad or vermiculite. Scoop the absorbed material into a compatible, sealable solvent waste container.

  • Disposal: Do not flush any chemical down the drain[2]. Collect all contaminated consumables (pipette tips, gloves, weighing boats) in a designated, labeled solid biohazard/chemical waste bin for high-temperature incineration.

References

  • Title: 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation Source: MDPI URL: [Link]

  • Title: CHEMICAL PERMEATION GUIDE Source: SHOWA Gloves URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.